Product packaging for Farnesal(Cat. No.:CAS No. 502-67-0)

Farnesal

Cat. No.: B056415
CAS No.: 502-67-0
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Farnesal (3,7,11-trimethyl-2,6,10-dodecatrienal) is an acyclic sesquiterpenoid that serves as a high-value intermediate and active compound in multiple research fields. It is a recognized flavoring agent and adjuvant and a crucial precursor in the biosynthesis of other important sesquiterpenoids, such as farnesol . In biochemical research, this compound is of significant interest as it is an established degradation product of prenylated proteins . Emerging studies highlight its potential role in a novel, reversible form of protein lipidation, particularly on enzymes like ALDH9A1, suggesting a previously unexplored mechanism for regulating enzyme function . This positions this compound as a compelling compound for investigating post-translational modifications and metabolic regulation. Furthermore, its derivatives, notably farnesol, are the subject of extensive pharmacological investigation due to their documented antimicrobial , antitumor , antioxidant , and cardioprotective activities . Researchers utilize this compound in studies ranging from fragrance and flavor formulation to exploring its potential applications in metabolic and infectious diseases. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B056415 Farnesal CAS No. 502-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRUHBBTQZKMEX-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880981
Record name (E,E)-Farnesal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; floral or minty aroma
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890-0.900
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

502-67-0, 19317-11-4
Record name trans,trans-Farnesal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesal, (2E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Dodecatrienal, 3,7,11-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E,E)-Farnesal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Farnesal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARNESAL, (2E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-trans,6-trans-Farnesal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Farnesol: A Key Regulator of Fungal Quorum Sensing and Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesol (B120207), a sesquiterpene alcohol, is a pivotal quorum-sensing molecule (QSM) in the dimorphic fungus Candida albicans and other related species. It plays a crucial role in regulating the transition from a unicellular yeast form to a filamentous hyphal form, a key virulence trait.[1][2] As cell density increases, the accumulation of secreted farnesol signals a population-level response to inhibit further hyphal development and biofilm formation.[3][4][5] This self-regulatory mechanism is integral to the lifecycle and pathogenicity of C. albicans. This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's action, detailed experimental protocols for its study, and quantitative data on its effects, aiming to support further research and the development of novel antifungal strategies targeting this unique signaling pathway.

Note on Terminology: While the term "farnesal" (the aldehyde form) was initially queried, the scientific literature overwhelmingly identifies farnesol (the alcohol form) as the primary quorum-sensing molecule in fungi. This compound is an intermediate in the biosynthesis of other related compounds, such as farnesoic acid in insects.[6] This document will focus on farnesol, the molecule predominantly studied and recognized for its quorum-sensing activity in fungi.

Farnesol Biosynthesis and Secretion

Farnesol is synthesized via the mevalonate (B85504) pathway, a conserved metabolic route in eukaryotes. The immediate precursor of farnesol is farnesyl pyrophosphate (FPP), a central branch-point molecule in the synthesis of sterols, dolichols, and ubiquinone.[4][7] In C. albicans, specific phosphatases, such as Dpp2 and Dpp3, are thought to dephosphorylate FPP to produce farnesol.[4] The production of farnesol is linked to cell density, with higher concentrations being produced in stationary phase cultures.[8] While the precise export mechanism is not fully elucidated, its lipophilic nature suggests it may diffuse across the cell membrane.

Molecular Mechanism of Action in Quorum Sensing

Farnesol exerts its inhibitory effect on hyphal morphogenesis through a multi-pronged mechanism, primarily by modulating key signaling pathways that control filamentation. The Ras1-cAMP-Efg1 pathway is a major target.[3][9]

Inhibition of the Ras1-cAMP-Efg1 Signaling Cascade

The Ras1-cAMP-Efg1 pathway is a central regulatory circuit for hyphal development in C. albicans. Farnesol has been shown to interfere with this pathway at multiple levels:

  • Direct Inhibition of Adenylate Cyclase (Cyr1p): Compelling evidence suggests that farnesol directly inhibits the activity of the adenylate cyclase, Cyr1p.[10][11] This enzyme is responsible for converting ATP to cyclic AMP (cAMP). By inhibiting Cyr1p, farnesol leads to a decrease in intracellular cAMP levels.

  • Impact on Ras1 Activity: The small GTPase Ras1 is a key upstream activator of Cyr1p. While direct inhibition of Ras1 by farnesol is still under investigation, studies have shown that farnesol can suppress the hyper-filamentous phenotype of strains carrying a dominant-active RAS1 allele, suggesting that farnesol acts downstream of or parallel to Ras1 activation.[3]

  • Downregulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation and activity of downstream transcription factors, most notably Efg1. Efg1 is a crucial transcriptional regulator of hypha-specific genes.

Role of Transcriptional Repressors

Farnesol's mechanism also involves the modulation of transcriptional repressors of filamentation, such as Tup1 and Nrg1.

  • Tup1: Farnesol treatment has been shown to increase the expression of TUP1.[1] Tup1 is a global transcriptional corepressor that, in complex with other proteins, represses the expression of hypha-specific genes. Mutants lacking TUP1 are hyper-filamentous and less responsive to farnesol, indicating that Tup1 is a critical component of the farnesol signaling pathway.[1]

  • Nrg1: Similar to Tup1, Nrg1 is a transcriptional repressor of hyphal genes. The response to farnesol is diminished in nrg1 mutants, suggesting its involvement in mediating farnesol's inhibitory effects.[1]

Involvement of Mitogen-Activated Protein (MAP) Kinase Pathways

While the cAMP pathway is a primary target, some studies suggest a potential role for MAP kinase pathways in the response to farnesol. Components of the Cek1 MAP kinase pathway, such as Cph1 and Hst7, have been implicated, although their precise role in farnesol signaling remains to be fully elucidated.[1]

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol are concentration-dependent. The following tables summarize quantitative data from various studies on the impact of farnesol on morphogenesis, biofilm formation, and gene expression in C. albicans.

Table 1: Effect of Farnesol on Morphogenesis and Biofilm Formation

ParameterFarnesol ConcentrationEffectReference
Germ Tube Formation1-2 µM50% reduction in defined media[4]
Hyphal Growth200 µM>75% reduction[3]
Biofilm Formation30-300 µMInhibition when added at time zero[4][5]
Biofilm Formation300 µMComplete inhibition with pre-incubation
Mixed Biofilms (C. albicans - S. aureus)125 µM (MSSA)MBIC50
Mixed Biofilms (C. albicans - S. aureus)250 µM (MRSA)MBIC50

Table 2: Effect of Farnesol on Gene Expression

Gene(s)Farnesol ConcentrationFold Change/EffectExperimental MethodReference
HWP1Not specifiedDecreased expressionNorthern Blot[5]
TUP140 µMUp-regulatedcDNA Microarray
CRK1, PDE240 µMUp-regulatedcDNA Microarray
FCR1, PDR1640 µMUp-regulatedcDNA Microarray
CHT2, CHT340 µMDown-regulatedcDNA Microarray
FTR240 µMDown-regulatedcDNA Microarray
HSP70, HSP90, HSP10440 µMDown-regulatedcDNA Microarray
CSH140 µMDown-regulatedcDNA Microarray
ERG11, ERG25, ERG6, ERG3, ERG1Not specifiedDecreased transcriptionRT-PCR, qPCR[8]
SAP2, SAP4-610, 100, 300 µMDown-regulated mRNA expressionqRT-PCR

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of farnesol's mechanism of action.

Farnesol Quantification

Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Protocol:

  • Sample Preparation: Culture samples (whole culture, supernatant, and cell pellet) are collected. For intracellular farnesol, cells are lysed.

  • Extraction: Farnesol is extracted from the aqueous sample using an organic solvent such as ethyl acetate.

  • GC-FID Analysis: The organic extract is injected into a gas chromatograph equipped with a flame ionization detector.

  • Quantification: The concentration of farnesol is determined by comparing the peak area to a standard curve of known farnesol concentrations.

Reference for detailed protocol:

Morphological Analysis (Yeast-to-Hypha Transition)

Method: Light Microscopy

Protocol:

  • Cell Culture: C. albicans cells are grown to the desired density in a suitable medium (e.g., YPD).

  • Induction of Hyphal Growth: Cells are transferred to a hypha-inducing medium (e.g., RPMI-1640 or serum-containing medium) at 37°C.

  • Farnesol Treatment: Farnesol, dissolved in a suitable solvent (e.g., methanol), is added to the culture at various concentrations at the time of induction. A vehicle control (solvent only) is included.

  • Incubation: Cultures are incubated for a defined period (e.g., 3-6 hours).

  • Microscopic Examination: Aliquots of the culture are observed under a light microscope. The percentage of cells that have formed germ tubes or true hyphae is determined by counting a significant number of cells (e.g., 200) for each condition.

Reference for detailed protocol: [3][4]

Gene Expression Analysis

Method: Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • Cell Culture and Treatment: C. albicans cells are cultured and treated with farnesol as described for the morphological analysis.

  • RNA Extraction: Total RNA is extracted from the cells using a standard method (e.g., hot phenol-chloroform extraction or a commercial kit).

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers for the target genes and a reference gene (e.g., ACT1). The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Reference for detailed protocol: [8]

Visualizing the Farnesol Signaling Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to farnesol's mechanism of action.

Diagram 1: Farnesol Biosynthesis Pathway

Farnesol_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) Sterols Sterols Farnesyl Pyrophosphate (FPP)->Sterols Squalene Synthase Farnesol Farnesol Farnesyl Pyrophosphate (FPP)->Farnesol Dpp2/Dpp3 (Phosphatases) Secretion (Quorum Sensing) Secretion (Quorum Sensing) Farnesol->Secretion (Quorum Sensing)

Caption: Farnesol biosynthesis from FPP via phosphatases.

Diagram 2: Farnesol's Mechanism of Action on the Ras1-cAMP Pathway

Farnesol_cAMP_Pathway cluster_membrane Cell Membrane Cyr1p Cyr1p Farnesol Farnesol Farnesol->Cyr1p Inhibits Ras1 Ras1 Ras1->Cyr1p Activates ATP ATP cAMP cAMP ATP->cAMP Cyr1p PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal Genes Hyphal Genes Efg1->Hyphal Genes Activates Transcription Hyphal Growth Hyphal Growth Hyphal Genes->Hyphal Growth

Caption: Farnesol inhibits the Ras1-cAMP pathway by targeting Cyr1p.

Diagram 3: Experimental Workflow for Studying Farnesol's Effect on Gene Expression

Farnesol_Gene_Expression_Workflow C. albicans Culture C. albicans Culture Induce Hyphal Growth Induce Hyphal Growth C. albicans Culture->Induce Hyphal Growth Treat with Farnesol Treat with Farnesol Induce Hyphal Growth->Treat with Farnesol Incubate Incubate Treat with Farnesol->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells RNA Extraction RNA Extraction Harvest Cells->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Analyze Gene Expression Analyze Gene Expression qRT-PCR->Analyze Gene Expression

Caption: Workflow for analyzing farnesol's impact on gene expression.

Implications for Drug Development

The unique role of farnesol in regulating fungal virulence presents a promising avenue for the development of novel antifungal therapies. Strategies targeting the farnesol signaling pathway could include:

  • Farnesol Analogues: Designing synthetic analogues of farnesol with enhanced stability and activity could be a viable approach.

  • Inhibitors of Farnesol Biosynthesis: Targeting the enzymes involved in farnesol production, such as the FPP phosphatases, could disrupt quorum sensing and attenuate virulence.

  • Combination Therapies: Farnesol has been shown to potentiate the activity of conventional antifungal drugs, such as fluconazole, by downregulating genes involved in drug resistance.[8] This suggests that farnesol or its derivatives could be used in combination therapies to overcome drug resistance.

Conclusion

Farnesol is a key signaling molecule in Candida albicans that governs the critical morphological transition between yeast and hyphal forms. Its mechanism of action, centered on the inhibition of the Ras1-cAMP-Efg1 pathway and the modulation of transcriptional repressors, provides a detailed picture of how this fungus regulates its virulence in a cell-density-dependent manner. A thorough understanding of this quorum-sensing system, facilitated by the experimental approaches outlined in this guide, is essential for the development of innovative antifungal strategies that can disarm this important human pathogen. Further research into the specific molecular interactions of farnesol with its targets will undoubtedly unveil new opportunities for therapeutic intervention.

References

The Biological Synthesis of Farnesal in Insects: A Core Component of Juvenile Hormone III Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal is a critical intermediate in the biosynthesis of Juvenile Hormone III (JH III), a key sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including development, reproduction, and metamorphosis. The enzymatic conversion of farnesol (B120207) to this compound, and its subsequent oxidation to farnesoic acid, represents a crucial control point in the JH III biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biological synthesis pathway in insects. It details the enzymatic reactions, presents key quantitative data for the involved enzymes, outlines detailed experimental protocols for their characterization, and visualizes the intricate pathways and workflows. This document is intended to serve as a valuable resource for researchers in insect physiology, biochemistry, and those involved in the development of novel insect control strategies targeting the endocrine system.

Introduction

The juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that are central to insect physiology.[1][2] Among these, Juvenile Hormone III (JH III) is the most ubiquitous form found across various insect orders. The biosynthesis of JH III occurs primarily in the corpora allata (CA), a pair of endocrine glands located behind the brain.[3] The synthesis of JH III is a multi-step process that can be broadly divided into the early mevalonate (B85504) pathway and the late, JH-specific branch. This compound synthesis lies at the heart of this latter branch, representing a pivotal step in the commitment of precursors towards JH III.

The conversion of farnesyl pyrophosphate (FPP), derived from the mevalonate pathway, to farnesol marks the entry into the JH-specific steps. Farnesol is then sequentially oxidized to this compound and subsequently to farnesoic acid.[4] These oxidation steps are critical regulatory points in the overall pathway.[5] Understanding the enzymes that catalyze these reactions, their kinetics, and their regulation is paramount for elucidating the control of JH III biosynthesis and for identifying potential targets for the development of novel insecticides.[2]

This guide will focus specifically on the synthesis of this compound, providing a detailed examination of the enzymes involved, their quantitative characteristics, and the methodologies used to study them.

The this compound Synthesis Pathway: From Mevalonate to Farnesoic Acid

The synthesis of this compound is embedded within the larger juvenile hormone III biosynthetic pathway. The initial stages of this pathway involve the universal mevalonate pathway, which produces the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[6][7] The subsequent steps, which are specific to JH biosynthesis, lead to the formation of this compound.

The Mevalonate Pathway: Upstream of this compound

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and finally the fifteen-carbon farnesyl pyrophosphate (FPP).[8][9]

Diagram of the Mevalonate Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MevP Mevalonate-5-P Mevalonate->MevP Mevalonate kinase MevPP Mevalonate-5-PP MevP->MevPP Phosphomevalonate kinase IPP Isopentenyl-PP MevPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl-PP IPP->DMAPP IPP isomerase GPP Geranyl-PP IPP->GPP FPP Farnesyl-PP IPP->FPP DMAPP->GPP FPPS GPP->FPP FPPS

Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.

The JH-Specific Branch: Synthesis of this compound

The conversion of FPP to JH III involves a series of enzymatic reactions, with the formation of this compound being a central step.

  • Farnesyl Pyrophosphate to Farnesol: The first committed step in the JH-specific branch is the hydrolysis of FPP to farnesol. This reaction is catalyzed by a farnesyl pyrophosphatase.

  • Farnesol to this compound: The oxidation of farnesol to this compound is a critical regulatory point.[10] This conversion can be catalyzed by two main types of enzymes in insects:

    • Farnesol Oxidase: In some insects, particularly in larval stages of species like Manduca sexta, this oxidation is carried out by a specific, oxygen-dependent farnesol oxidase.[11]

    • NADP+-dependent Farnesol Dehydrogenase (FDL): In many other insects, such as the mosquito Aedes aegypti and the cotton bollworm Helicoverpa armigera, this step is catalyzed by an NADP+-dependent farnesol dehydrogenase, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[12][13]

  • This compound to Farnesoic Acid: The final step in this segment of the pathway is the oxidation of this compound to farnesoic acid. This reaction is catalyzed by Aldehyde Dehydrogenase 3 (ALDH3) , a NAD+-dependent enzyme.[5][14]

Diagram of the this compound Biological Synthesis Pathway

Farnesal_Synthesis_Pathway FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Farnesyl Pyrophosphatase This compound This compound Farnesol->this compound Farnesol Oxidase or NADP+-dependent Farnesol Dehydrogenase FarnesoicAcid Farnesoic Acid This compound->FarnesoicAcid Aldehyde Dehydrogenase 3 (ALDH3) JHIII Juvenile Hormone III FarnesoicAcid->JHIII JHAMT & Epoxidase

Caption: The JH-specific branch showing the synthesis of this compound.

Quantitative Data of Key Enzymes

The kinetic properties of the enzymes involved in this compound synthesis provide crucial insights into the regulation and efficiency of the pathway. The following tables summarize the available quantitative data for farnesol dehydrogenase/oxidase and aldehyde dehydrogenase 3 from various insect species.

Table 1: Kinetic Parameters of Farnesol Dehydrogenase/Oxidase in Insects

Insect SpeciesEnzymeSubstrateKm (µM)VmaxCofactorReference
Manduca sexta (larva)Farnesol Oxidasetrans,trans-Farnesol1-O2[11]
Aedes aegyptiAaSDR-1 (FDL)trans,trans-Farnesol1.8 ± 0.410.1 ± 0.5 nM/L·sNADP+[10]
Helicoverpa armigeraHaFDLtrans,trans-Farnesol15-NADP+[13]
Plutella xylostellaPxFoLDHtrans,trans-Farnesol--NADP+[15]

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase 3 (ALDH3) in Insects

Insect SpeciesEnzymeSubstrateKm (µM)VmaxCofactorReference
Aedes aegyptiAaALDH3This compound--NAD+[5][14]

Note: Data for ALDH3 kinetics with this compound as a substrate is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes involved in this compound biosynthesis.

Farnesol Dehydrogenase (FDL) Activity Assay (Colorimetric)

This protocol is adapted from the method used for Aedes aegypti AaSDR-1.[12]

Principle: The reduction of NADP+ to NADPH during the oxidation of farnesol is coupled to the reduction of a tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Insect tissue homogenate (e.g., corpora allata, or recombinant enzyme)

  • Assay Buffer: 100 mM Glycine-NaOH, pH 10.0

  • Substrate: trans,trans-Farnesol (dissolved in a suitable organic solvent like DMSO, then diluted in buffer)

  • Cofactor: 2 mM NADP+

  • Colorimetric Reagent: Nitro Blue Tetrazolium (NBT)

  • Electron Mediator: Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each well, add:

    • 50 µL of Assay Buffer

    • 10 µL of NBT solution

    • 10 µL of PMS solution

    • 10 µL of NADP+ solution

  • Add 10 µL of the enzyme preparation (tissue homogenate or purified enzyme) to each well.

  • To initiate the reaction, add 10 µL of the farnesol substrate solution. For a negative control, add 10 µL of the buffer without farnesol.

  • Immediately measure the absorbance at 570 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Aldehyde Dehydrogenase 3 (ALDH3) Activity Assay (Fluorometric/HPLC)

This protocol is based on the methodology developed for Aedes aegypti ALDH3.[14]

Principle: The activity of ALDH3 is measured by quantifying the production of farnesoic acid from this compound using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector after derivatization.

Materials:

  • Insect tissue homogenate (e.g., corpora allata)

  • Assay Buffer: 50 mM Glycine buffer, pH 9.5

  • Substrate: this compound

  • Cofactor: 2 mM NAD+

  • Derivatization agent (e.g., a fluorescent tag that reacts with the carboxylic acid group of farnesoic acid)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare the reaction mixture containing Assay Buffer, NAD+, and the enzyme preparation.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction mixture at the optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Derivatize the product, farnesoic acid, with a fluorescent tag according to the manufacturer's protocol.

  • Analyze the derivatized sample by HPLC with fluorescence detection.

  • Quantify the amount of farnesoic acid produced by comparing the peak area to a standard curve of derivatized farnesoic acid.

Quantification of Farnesol, this compound, and Farnesoic Acid by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the separation and quantification of the volatile and semi-volatile compounds farnesol and this compound, as well as derivatized farnesoic acid.[16]

Materials:

  • Insect tissue extract

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Derivatization agent for farnesoic acid (e.g., for silylation)

  • GC-MS system with a suitable capillary column

Procedure:

  • Homogenize the insect tissue in an appropriate solvent to extract the lipophilic compounds.

  • Centrifuge to pellet the tissue debris and collect the supernatant.

  • (Optional but recommended for farnesoic acid) Derivatize the extract to increase the volatility of farnesoic acid.

  • Inject a known volume of the extract onto the GC-MS.

  • Separate the compounds using a suitable temperature program on the GC.

  • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Diagram of an Experimental Workflow for Enzyme Characterization

Experimental_Workflow start Start: Insect Tissue (e.g., Corpora Allata) homogenization Tissue Homogenization start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant (Crude Enzyme Extract) centrifugation->supernatant protein_quant Protein Quantification (e.g., Bradford Assay) supernatant->protein_quant enzyme_assay Enzyme Activity Assay (Colorimetric or HPLC-based) supernatant->enzyme_assay protein_quant->enzyme_assay kinetic_analysis Kinetic Analysis (Determine Km, Vmax) enzyme_assay->kinetic_analysis data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis end End: Characterized Enzyme data_analysis->end

Caption: Workflow for the characterization of this compound synthesis enzymes.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated as part of the overall control of JH III production. This regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of the genes encoding farnesol dehydrogenase and aldehyde dehydrogenase 3 is often developmentally regulated and can be influenced by various signaling pathways. For instance, in Aedes aegypti, the mRNA levels of AaSDR-1 increase significantly in the corpora allata in correlation with the peak of JH synthesis.[10]

  • Allatotropins and Allatostatins: Neuropeptides known as allatotropins stimulate JH biosynthesis, while allatostatins inhibit it.[3] These neuropeptides can influence the activity of the enzymes in the JH pathway, including those involved in this compound synthesis.

  • Substrate Availability: The availability of the precursor, farnesol, which is derived from the mevalonate pathway, can also be a limiting factor in this compound production.

  • Feedback Regulation: There is evidence for feedback mechanisms within the JH biosynthesis pathway, where intermediates or the final product (JH III) can regulate the activity of upstream enzymes.[2]

Conclusion and Future Directions

The biological synthesis of this compound is a critical juncture in the production of juvenile hormone III in insects. The enzymes responsible for the sequential oxidation of farnesol to this compound and then to farnesoic acid represent key control points and, consequently, attractive targets for the development of novel and specific insect growth regulators. This guide has provided a comprehensive overview of this pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Future research in this area should focus on:

  • Elucidating the three-dimensional structures of farnesol dehydrogenase and aldehyde dehydrogenase 3 from a wider range of insect species to facilitate structure-based inhibitor design.

  • Further investigating the regulatory networks that control the expression and activity of these enzymes, including the roles of specific transcription factors and signaling pathways.

  • Exploring the potential for developing specific inhibitors of these enzymes as a novel class of environmentally benign insecticides.

A deeper understanding of the this compound biological synthesis pathway will not only advance our fundamental knowledge of insect endocrinology but also pave the way for innovative and sustainable pest management strategies.

References

The Crucial Role of Farnesal in Juvenile Hormone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones that play a pivotal role in regulating a vast array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior. The precise control of JH titers is therefore essential for the normal life cycle of an insect. The biosynthesis of JH occurs in the corpora allata (CA), a pair of endocrine glands located behind the brain. The biosynthetic pathway is a complex, multi-step process, and understanding the regulatory nodes within this pathway is of paramount importance for both basic research and the development of novel insect control agents. This technical guide focuses on the critical intermediate, farnesal, and its integral role in the JH biosynthetic cascade. We will delve into the enzymatic conversions surrounding this compound, the quantitative aspects of these reactions, detailed experimental protocols for their study, and the signaling pathways that govern this crucial metabolic juncture.

The Biochemical Crossroads: this compound in Juvenile Hormone Biosynthesis

The synthesis of JH III, the most ubiquitous form of JH in insects, begins with the mevalonate (B85504) pathway, which produces the precursor farnesyl pyrophosphate (FPP). The so-called "late steps" of JH biosynthesis commence with the conversion of FPP to farnesol (B120207), which is then sequentially oxidized to this compound and subsequently to farnesoic acid. This compound, therefore, sits (B43327) at a critical juncture, poised between its precursor, farnesol, and its product, farnesoic acid. The enzymes catalyzing these two steps are key regulatory points in the overall pathway.

The conversion of farnesol to this compound is catalyzed by farnesol dehydrogenase (a short-chain dehydrogenase/reductase, SDR) or, in some cases, a farnesol oxidase .[1][2] This step is considered a rate-limiting step in JH III synthesis in some insects, such as adult mosquitoes.[1][3] The subsequent oxidation of this compound to farnesoic acid is carried out by an aldehyde dehydrogenase (ALDH) , specifically a NAD+-dependent class 3 ALDH in mosquitoes.[4][5] The activity of this enzyme is also a critical determinant of the flux through the JH biosynthetic pathway.[4]

Below is a diagram illustrating the late stages of the JH biosynthesis pathway, highlighting the central position of this compound.

JH_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Farnesyl Diphosphate Phosphatase This compound This compound Farnesol->this compound Farnesol Dehydrogenase/ Oxidase Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Aldehyde Dehydrogenase Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate JH Acid Methyltransferase JH_III Juvenile Hormone III Methyl_Farnesoate->JH_III Epoxidase

Figure 1: Late stages of the Juvenile Hormone III biosynthetic pathway.

Quantitative Analysis of this compound Metabolism

The efficiency and regulation of the enzymes metabolizing this compound are critical for determining the overall rate of JH biosynthesis. The following tables summarize key quantitative data for farnesol dehydrogenase and aldehyde dehydrogenase from various insect species.

Table 1: Kinetic Properties of Farnesol Dehydrogenase

Insect SpeciesEnzymeSubstrateKm (µM)Vmax or Specific ActivityCofactorReference(s)
Aedes aegyptiAaSDR-1 (recombinant)(E,E)-Farnesol1.8 ± 0.39.7 ± 0.4 µmol/min/µmol enzymeNADP+[1]
Manduca sexta (larvae)Farnesol OxidaseFarnesol~1-FAD (enhances)[2]
Helicoverpa armigeraHaFDL (recombinant)trans,trans-Farnesol15-NADP+[5]

Table 2: Quantitative Data for Aldehyde Dehydrogenase (this compound as Substrate)

Insect SpeciesEnzymeSubstrateKm (µM)Vmax or Specific ActivityCofactorReference(s)
Aedes aegyptiAaALDH3This compound-Activity varies with physiological stateNAD+[4][5]
Manduca sextaThis compound DehydrogenaseThis compound-Activity stimulated by NAD+NAD+[2]

Table 3: Concentrations of JH Biosynthesis Intermediates in Aedes aegypti Corpora Allata

CompoundConcentration (fmol/CA) in 24h sugar-fed femalesReference(s)
FarnesolVaries with physiological state[4]
This compoundVaries with physiological state; accumulates when ALDH3 activity is low[4]
Farnesoic Acid77.3 ± 4.1[6][7]

Experimental Protocols

Accurate measurement of the enzymatic activities and the concentration of intermediates is crucial for studying the role of this compound in JH biosynthesis. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol is widely used to measure the rate of JH synthesis by isolated corpora allata.[8][9]

Objective: To quantify the rate of de novo JH biosynthesis by incubating isolated corpora allata with a radiolabeled precursor.

Materials:

  • Insect Ringer's solution

  • Dissection microscope and tools

  • Incubation medium (e.g., Grace's Insect Medium, methionine-free)

  • L-[methyl-3H]methionine

  • Isooctane (B107328)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Dissection: Dissect corpora allata (CA) from the insect of interest in cold Ringer's solution under a dissection microscope.

  • Incubation: Transfer the isolated CA to a vial containing 50-100 µL of incubation medium supplemented with L-[methyl-3H]methionine (final concentration ~100 µM).

  • Reaction: Incubate the vials at an appropriate temperature (e.g., 27°C) for a defined period (e.g., 1-3 hours).

  • Extraction: Stop the reaction by adding 250 µL of isooctane. Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.

  • Quantification: Transfer a known volume of the isooctane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the rate of JH biosynthesis (e.g., in fmol/CA/hour) based on the specific activity of the radiolabeled methionine and the measured radioactivity.

Below is a workflow diagram for the in vitro radiochemical assay.

Radiochemical_Assay_Workflow Dissection 1. Dissect Corpora Allata Incubation 2. Incubate with L-[methyl-3H]methionine Dissection->Incubation Extraction 3. Extract with Isooctane Incubation->Extraction Quantification 4. Liquid Scintillation Counting Extraction->Quantification Calculation 5. Calculate Biosynthesis Rate Quantification->Calculation

Figure 2: Workflow for the in vitro radiochemical assay of JH biosynthesis.
Protocol 2: Farnesol Dehydrogenase Activity Assay (Spectrophotometric)

This protocol measures the activity of farnesol dehydrogenase by monitoring the production of NADPH.[3]

Objective: To determine the kinetic parameters of farnesol dehydrogenase.

Materials:

  • Purified recombinant farnesol dehydrogenase or corpora allata homogenate

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)

  • (E,E)-Farnesol solution (in a suitable solvent like ethanol)

  • NADP+ solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADP+ (e.g., 2 mM), and the enzyme preparation.

  • Substrate Addition: To initiate the reaction, add a specific concentration of farnesol. The final volume should be standardized (e.g., 500 µL).

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADPH.

  • Kinetic Analysis: Repeat the assay with varying concentrations of farnesol to determine the Km and Vmax of the enzyme.

Protocol 3: Quantification of this compound and Other Intermediates by HPLC with Fluorescent Tagging

This highly sensitive method allows for the quantification of JH precursors.[6][10]

Objective: To measure the concentration of this compound and other carboxyl-containing intermediates in biological samples.

Materials:

  • Corpora allata or other tissue extracts

  • Fluorescent tagging reagent for aldehydes (e.g., 4-hydrazino-7-nitro-2,1,3-benzoxadiazole - NBD-H)

  • Fluorescent tagging reagent for carboxylic acids (e.g., 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole - AABD-SH) for farnesoic acid

  • HPLC system with a fluorescence detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Solvents for HPLC (e.g., acetonitrile, water)

Procedure:

  • Extraction: Extract the JH intermediates from the biological sample using an appropriate organic solvent.

  • Derivatization:

    • For this compound: React the extract with NBD-H to form a fluorescent derivative.

    • For farnesoic acid: React the extract with AABD-SH in the presence of a coupling agent.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the fluorescently tagged intermediates using a suitable gradient of solvents.

  • Detection and Quantification: Detect the fluorescent derivatives using the fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen tag. Quantify the amount of each intermediate by comparing the peak areas to those of known standards.

Regulation of this compound Metabolism and Juvenile Hormone Biosynthesis

The rate of JH biosynthesis is not constant but is tightly regulated by neuropeptides, primarily allatotropins (which stimulate JH synthesis) and allatostatins (which inhibit JH synthesis).[11][12] These neuropeptides are released from the brain and act on receptors in the corpora allata to modulate the activity of the biosynthetic pathway.

Allatotropins typically bind to G-protein coupled receptors (GPCRs) on the CA cells, leading to an increase in intracellular second messengers like cAMP and Ca2+.[13] This signaling cascade ultimately results in the stimulation of one or more enzymes in the JH biosynthetic pathway.

Allatostatins , on the other hand, also act through GPCRs but generally lead to a decrease in second messenger levels, resulting in the inhibition of JH synthesis.[1] The precise molecular targets of these signaling pathways within the JH biosynthetic cascade are an active area of research, but it is clear that the enzymes involved in this compound metabolism are key regulatory points.

The diagram below illustrates the regulatory inputs of allatotropin (B570788) and allatostatin on the JH biosynthesis pathway, with a focus on the steps involving this compound.

Regulatory_Pathway cluster_Regulation Brain cluster_CA Corpora Allata Cell Allatotropin Allatotropin AT_Receptor AT Receptor Allatotropin->AT_Receptor Allatostatin Allatostatin AS_Receptor AS Receptor Allatostatin->AS_Receptor Farnesol Farnesol This compound This compound FDH FDH AT_Receptor->FDH ALDH ALDH AT_Receptor->ALDH AS_Receptor->FDH AS_Receptor->ALDH Farnesol->this compound Farnesol Dehydrogenase Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Aldehyde Dehydrogenase

Figure 3: Regulation of this compound metabolism by allatotropin and allatostatin.

Conclusion and Future Directions

This compound occupies a central and highly regulated position in the biosynthesis of juvenile hormone. The enzymes responsible for its formation and conversion, farnesol dehydrogenase/oxidase and aldehyde dehydrogenase, represent critical control points that are influenced by upstream signaling pathways. For researchers in basic and applied entomology, a thorough understanding of this compound metabolism is essential. For professionals in drug development, these enzymes present attractive targets for the design of novel, specific, and environmentally benign insecticides that disrupt insect development and reproduction by interfering with JH biosynthesis.

Future research should focus on elucidating the precise molecular mechanisms by which allatotropins and allatostatins regulate the activity of farnesol and this compound dehydrogenases. Further characterization of these enzymes from a wider range of insect species will provide a more comprehensive understanding of their diversity and potential for targeted control. The development of high-throughput screening assays for inhibitors of these enzymes will also be a crucial step towards the discovery of new insect growth regulators.

References

The Discovery and Analysis of Farnesal in Plant Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, an acyclic sesquiterpenoid aldehyde, is a volatile organic compound found in various plant essential oils. It is closely related to the more widely studied sesquiterpene alcohol, farnesol (B120207), from which it can be formed through oxidation. This compound contributes to the characteristic aroma of many plants and is of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies for this compound in plant essential oils, with a focus on providing practical information for laboratory applications.

Discovery and Presence in Plant Essential Oils

The history of this compound is intrinsically linked to its alcohol precursor, farnesol. Farnesol was first identified around 1900-1905 from the flowers of the Farnese acacia tree, Vachellia farnesiana, from which it derives its name.[1][2] While the initial discovery of this compound in plants is not as well-documented, it has been identified as a constituent of various essential oils, often alongside farnesol.

This compound has been reported in the essential oil of Polygonum minus (also known as kesum), a herb cultivated in the northeast of Malaysia for its aromatic leaves.[3] It is also found in other aromatic plants, and its presence is often associated with the oxidation of farnesol. The following table summarizes the known presence of this compound and its precursor, farnesol, in a selection of plant essential oils.

Table 1: Presence of this compound and Farnesol in Select Plant Essential Oils

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Polygonum minusLeavesThis compound0.030 mg/mL[3]
Vachellia farnesianaFlowersFarnesolMajor constituent[1][2]
Cymbopogon spp. (Lemongrass)LeavesFarnesolPresent[4]
Rosa spp. (Rose)FlowersFarnesolPresent[4]
Matricaria chamomilla (Chamomile)FlowersFarnesolPresent[4]
Citrus spp.PeelThis compoundTrace amounts[5]

Biosynthesis of this compound Precursors

This compound is derived from the isoprenoid biosynthetic pathway, a fundamental metabolic pathway in plants responsible for the synthesis of a vast array of compounds, including terpenes. The direct precursor to this compound is farnesol, which is synthesized from farnesyl pyrophosphate (FPP). The following diagram illustrates the core biosynthetic pathway leading to FPP.

Farnesyl Pyrophosphate Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate MEP_intermediate ... G3P->MEP_intermediate Pyruvate Pyruvate Pyruvate->MEP_intermediate IPP_plastid IPP MEP_intermediate->IPP_plastid DMAPP_plastid DMAPP MEP_intermediate->DMAPP_plastid Acetyl_CoA Acetyl-CoA MVA_intermediate ... Acetyl_CoA->MVA_intermediate IPP_cytosol IPP_cytosol MVA_intermediate->IPP_cytosol IPP DMAPP_cytosol DMAPP_cytosol IPP_cytosol->DMAPP_cytosol DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_cytosol->GPP + DMAPP DMAPP_cytosol->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Farnesol Farnesol FPP->Farnesol Farnesol Synthase This compound This compound Farnesol->this compound Oxidation

Caption: Biosynthesis of farnesyl pyrophosphate (FPP), the precursor to farnesol and this compound.

Proposed Signaling Pathway Involving Farnesol and Abscisic Acid (ABA)

While a specific signaling pathway for this compound in plants has not been fully elucidated, there is evidence for the involvement of its precursor, farnesol, in plant signaling, particularly in relation to the phytohormone abscisic acid (ABA). Loss-of-function mutations in the farnesol kinase (FOLK) gene in Arabidopsis lead to enhanced sensitivity to ABA, suggesting that farnesol metabolism plays a role in negatively regulating ABA signaling.[6] The following diagram proposes a simplified signaling pathway based on this relationship.

Farnesol_ABA_Signaling Farnesol Farnesol Farnesyl_Phosphate Farnesyl Phosphate Farnesol->Farnesyl_Phosphate FOLK ABA_Receptor ABA Receptor Farnesol->ABA_Receptor Negative Regulation? ABA Abscisic Acid (ABA) ABA->ABA_Receptor Signaling_Cascade Signaling Cascade ABA_Receptor->Signaling_Cascade Stress_Response Stress Response (e.g., Stomatal Closure) Signaling_Cascade->Stress_Response FOLK Farnesol Kinase (FOLK) Farnesal_Analysis_Workflow Plant_Material Plant Material (e.g., leaves, flowers) Extraction Extraction Plant_Material->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Crude_Extract Crude Essential Oil Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract GC_MS_Analysis GC-MS Analysis Crude_Extract->GC_MS_Analysis Sample_Prep Sample Preparation (Dilution, + Internal Standard) GC_MS_Analysis->Sample_Prep GC_Separation Gas Chromatography (Separation) Sample_Prep->GC_Separation MS_Detection Mass Spectrometry (Identification & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identification Identification (Retention Time & Mass Spectrum) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Results This compound Concentration Identification->Results Quantification->Results

References

Farnesal Degradation and Metabolic Fate In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon isoprenoid aldehyde, is a critical intermediate in the metabolic pathway of farnesol (B120207). As a reactive carbonyl compound, the in vivo degradation and metabolic fate of this compound are of significant interest in various fields, including drug development, toxicology, and the study of metabolic diseases. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including the enzymatic pathways involved, quantitative kinetic data, detailed experimental methodologies, and the key signaling pathways it modulates.

This compound Metabolic Pathways

The in vivo metabolism of this compound is primarily governed by a series of oxidation and reduction reactions, leading to the formation of farnesoic acid or the regeneration of farnesol. The key enzymes involved belong to the alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and aldo-keto reductase (AKR) superfamilies, as well as cytochrome P450 (CYP) enzymes.

Oxidation to Farnesoic Acid

The primary oxidative pathway for this compound involves its conversion to farnesoic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). Specifically, members of the ALDH3 family have been implicated in this conversion.[1] This step is crucial as farnesoic acid can be further metabolized or act as a signaling molecule itself.

Reduction to Farnesol

This compound can be reduced back to farnesol, a reaction catalyzed by NADPH-dependent aldo-keto reductases (AKRs). In humans, AKR1B10 and AKR1C3 have been identified as the primary enzymes responsible for this conversion.[2][3] This reductive pathway may serve as a detoxification mechanism, preventing the accumulation of the more reactive this compound, and also to regenerate farnesol for other cellular processes.

Further Metabolism

Following its formation from farnesol, this compound can be further metabolized. Farnesol itself can be hydroxylated by cytochrome P450 enzymes, such as CYP2E1 and CYP2C19, to form hydroxyfarnesol.[2] While direct hydroxylation of this compound is less characterized, it is plausible that similar CYP-mediated oxidation could occur. Farnesoic acid, the oxidation product of this compound, can be further converted to farnesol-derived dicarboxylic acids which are then excreted in the urine.[4] Additionally, farnesol can undergo glucuronidation, a phase II metabolic process, though this has not been as extensively studied for this compound itself.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKm (µM)kcat/Km (min⁻¹µM⁻¹)Reference
AKR1B10 HumanThis compound2.59.1[3]
AKR1C3 HumanThis compound--[2]
AKR1C2 HumanThis compound--[2]
AKR1C15 RatThis compound--[2]
ALDH-1 HumanDecanal (B1670006)0.0029-[5]
ALDH-2 HumanDecanal0.022-[5]

Note: Specific kinetic data for this compound with all relevant enzymes, particularly aldehyde dehydrogenases, are not yet fully available in the literature. The data for decanal with ALDH is provided for comparative purposes due to structural similarities.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound degradation and metabolism.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue homogenates.

3.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.1.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined through infusion of a this compound standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

In Vitro this compound Metabolism Assay using Liver Microsomes

This assay is used to determine the rate of this compound metabolism by phase I enzymes, primarily cytochrome P450s.

3.2.1. Incubation

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL).

    • This compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically ranging from 1-100 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3.2.2. Analysis

  • Process the quenched samples as described in the HPLC-MS/MS protocol (Section 3.1.1).

  • Quantify the remaining this compound at each time point.

  • Determine the rate of metabolism by plotting the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the first-order rate constant of elimination.

Farnesoid X Receptor (FXR) Activation Luciferase Reporter Assay

This cell-based assay is used to investigate whether this compound can directly activate the nuclear receptor FXR.

3.3.1. Cell Culture and Transfection

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Co-transfect the cells with:

    • An expression vector for human FXR.

    • A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

3.3.2. Treatment and Luciferase Assay

  • After 24 hours of transfection, treat the cells with various concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates FXR activation.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

Farnesal_Metabolism Farnesol Farnesol This compound This compound Farnesol->this compound ADH / CYP450 This compound->Farnesol AKR1B10 / AKR1C3 Farnesoic_Acid Farnesoic_Acid This compound->Farnesoic_Acid ALDH3 Dicarboxylic_Acids Dicarboxylic_Acids Farnesoic_Acid->Dicarboxylic_Acids Further Oxidation

Caption: Key enzymatic steps in the metabolic conversion of this compound.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling This compound This compound FXR FXR This compound->FXR Activates (weakly?) FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Homeostasis Target_Genes->Metabolic_Regulation Leads to

Caption: Proposed activation of the FXR signaling pathway by this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Farnesal_stock This compound Stock Farnesal_stock->Incubate Buffer Buffer & Cofactors Buffer->Incubate Time_points Collect at Time Points Incubate->Time_points Quench Quench Reaction Time_points->Quench Extract Extract this compound Quench->Extract HPLC_MSMS HPLC-MS/MS Analysis Extract->HPLC_MSMS Data_Analysis Data Analysis HPLC_MSMS->Data_Analysis

Caption: Workflow for an in vitro this compound metabolism study.

Conclusion

The in vivo degradation and metabolic fate of this compound are complex processes involving multiple enzymatic pathways. The balance between oxidation to farnesoic acid and reduction back to farnesol, catalyzed by ALDHs and AKRs respectively, likely plays a key role in regulating the intracellular levels of this reactive aldehyde. Furthermore, the potential interaction of this compound with nuclear receptors such as FXR suggests a role in broader metabolic regulation. Further research is required to fully elucidate the kinetic parameters of all enzymes involved in this compound metabolism and to precisely define its in vivo concentrations and signaling roles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted biology of this compound.

References

The Structure-Activity Relationship of Farnesal: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of farnesal's chemical structure and its influence on biological activity, providing a foundation for the rational design of novel therapeutics.

This compound, a 15-carbon acyclic sesquiterpenoid aldehyde, and its corresponding alcohol, farnesol (B120207), are pivotal molecules in various biological processes, ranging from fungal quorum sensing to mammalian cell signaling. Their diverse activities have positioned them as attractive starting points for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their antifungal/quorum sensing, anticancer, and insect juvenile hormone activities.

Quorum Sensing Inhibition in Candida albicans

Farnesol is a well-established quorum-sensing molecule in the pathogenic yeast Candida albicans, inhibiting the transition from yeast to hyphal form, a critical step in biofilm formation and virulence. While much of the research has focused on farnesol, the SAR principles can be largely extrapolated to this compound.

Key Structural Features for Quorum Sensing Inhibition:

  • Head Group: The nature of the polar head group is critical. While the alcohol of farnesol is active, modifications can be tolerated to some extent. The aldehyde group of this compound also contributes to this activity.

  • Isoprenoid Chain Length: The 12-carbon backbone of farnesol/farnesal is important for activity. Significant deviations in chain length can lead to a loss of potency.

  • Double Bond Configuration: The (E,E)-isomer of farnesol is the most active, indicating that the stereochemistry of the double bonds is crucial for binding to its target.

  • Methyl Groups: The methyl branches on the isoprenoid chain are important for maintaining the correct conformation for activity.

Quantitative SAR Data: Quorum Sensing Inhibition

A study by Shchepin et al. (2003) investigated 40 natural and synthetic analogs of farnesol for their ability to inhibit germ tube formation (GTF) in Candida albicans. While specific IC50 values for all 40 were not provided in a single table in the primary literature, the study highlighted key findings. The most active analogs still only possessed a fraction of the activity of (E,E)-farnesol.[1] Another study reported an IC50 of 90 μM for C12 homoserine lactone, a structurally similar molecule, in inhibiting Cyr1p, a key enzyme in the cAMP signaling pathway in C. albicans.[2]

Compound/AnalogActivity MetricValueReference
(E,E)-FarnesolIC50 (GTF Assay)~1.2 µM[3]
Most Active Analogs% Activity of (E,E)-Farnesol< 8%[4]
Farnesol 10-11 epoxide% Activity of (E,E)-Farnesol1.7%[4]
Polyene AnalogsIC50 (GTF Assay)as low as 10 µM[5]

Anticancer Activity: Farnesyltransferase Inhibition

The post-translational farnesylation of proteins, particularly the Ras family of oncoproteins, is a critical step in their localization to the cell membrane and subsequent activation of pro-proliferative signaling pathways. Farnesyltransferase (FTase) catalyzes this reaction, making it a key target for anticancer drug development. This compound and its derivatives can act as inhibitors of this enzyme.

Key Structural Features for Farnesyltransferase Inhibition:

  • Farnesyl Moiety: The farnesyl backbone serves as a scaffold to mimic the natural substrate, farnesyl pyrophosphate (FPP).

  • Head Group Modification: The aldehyde group of this compound can be replaced with other functionalities, such as phosphonates or other FPP mimetics, to enhance binding to the active site of FTase.

  • CAAX Motif Mimicry: More complex inhibitors often incorporate a moiety that mimics the C-terminal CAAX box of the protein substrate (where C is cysteine, A is an aliphatic amino acid, and X is another amino acid).

Quantitative SAR Data: Anticancer and Farnesyltransferase Inhibition

The following tables summarize the inhibitory concentrations (IC50) of farnesol and its derivatives against various cancer cell lines and farnesyltransferase. It is important to note that much of the quantitative data available is for farnesol and its derivatives rather than this compound itself.

Table 1: Anticancer Activity of Farnesol and its Derivatives

CompoundCell LineIC50 (µM)Reference
FarnesolMurine B16F10 Melanoma45[6][7]
Farnesyl-O-acetylhydroquinoneMurine B16F10 Melanoma2.5[6][7]
GeraniolMurine B16F10 Melanoma160[6][7]
Geranyl-O-acetylhydroquinoneMurine B16F10 Melanoma5.1[6][7]
FarnesolHuman Osteosarcoma (Saos-2)~100[8]
FarnesolHuman Colorectal Carcinoma (HCT-116)~120[8]

Table 2: Farnesyltransferase Inhibition by this compound Analogs and Other Inhibitors

InhibitorTargetIC50Reference
3-Isopropenyl Farnesyl Diphosphate AnalogMammalian FTase18 nM[9]
TipifarnibFTase0.86 nM[10]
LonafarnibFTase (H-ras)1.9 nM[10]
BMS-214662FTase-[10]
L778,123FTase2 nM[10]

Insect Juvenile Hormone Activity

This compound is a precursor in the biosynthesis of insect juvenile hormones (JHs), which are esters of farnesol. These hormones regulate metamorphosis and reproduction in insects. This compound and its analogs can exhibit JH-like activity, disrupting normal insect development.

Key Structural Features for Juvenile Hormone Activity:

  • Sesquiterpenoid Backbone: The 15-carbon skeleton is essential for activity.

  • Functional Group: The aldehyde group of this compound can be oxidized to a carboxylic acid and then esterified to form the active juvenile hormones. Analogs with modified head groups can still exhibit activity.

  • Stereochemistry: The stereochemistry of the double bonds and the epoxide group (in the final JH) are critical for potent activity.

Quantitative SAR Data: Juvenile Hormone Activity

Quantitative data for the juvenile hormone activity of this compound analogs is less commonly presented in tabular format in the literature. However, studies have shown that thousands of farnesol/JH analogs have been synthesized and tested, with some being up to a million times more active than farnesol in JH-bioassays.[11] The activity is typically assessed through bioassays that measure the disruption of metamorphosis, such as the Galleria mellonella (wax worm) assay.

Experimental Protocols

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in an increase in fluorescence.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Test compounds (this compound analogs) dissolved in DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505-550 nm)[12]

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In each well of the microplate, add the assay components in the following order:

    • Assay Buffer

    • Test compound solution (or vehicle control)

    • Dansylated peptide substrate (final concentration ~3 µM)[12]

    • FPP (final concentration ~1-9 µM)[12]

  • Initiate the reaction by adding recombinant FTase (final concentration ~50 nM).[12]

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.[12]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

Candida albicans Germ Tube Inhibition Assay

This assay assesses the ability of this compound analogs to inhibit the morphological transition of C. albicans from yeast to hyphal form.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) medium

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS) or human serum

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • 96-well plates

  • Microscope

Procedure:

  • Grow C. albicans overnight in YPD medium at 30°C.

  • Wash the cells with sterile PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.[14]

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a solvent control.

  • Add the C. albicans cell suspension to each well.

  • To induce germ tube formation, add FBS to a final concentration of 10%.

  • Incubate the plate at 37°C for 2-4 hours.

  • Using a microscope, observe the morphology of the cells. A cell is considered to have formed a germ tube if it has a filamentous outgrowth that is at least as long as the diameter of the yeast cell and lacks a constriction at its point of origin.

  • Data Analysis: For each concentration, count the number of cells with and without germ tubes in at least three different fields of view. Calculate the percentage of germ tube formation and determine the IC50 value (the concentration that inhibits germ tube formation by 50%).

Topical Juvenile Hormone Bioassay (Tenebrio molitor)

This bioassay evaluates the JH-like activity of this compound analogs by observing their effects on the metamorphosis of mealworm pupae.

Materials:

  • Tenebrio molitor pupae of a specific age (e.g., 0-24 hours post-pupation)

  • Test compounds (this compound analogs) dissolved in acetone

  • Microapplicator

  • Petri dishes

  • Incubator at 28-30°C

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal side of the abdomen of each pupa. Include an acetone-only control group.

  • Place the treated pupae in individual petri dishes and incubate.

  • Observe the development of the pupae daily until the control group has emerged as adults.

  • Data Analysis: Score the treated insects based on the degree of inhibition of metamorphosis, using a scoring system (e.g., 0 = normal adult, 1 = adult with some pupal characteristics, 2 = intermediate form, 3 = pupa-like form, 4 = dead pupa). Calculate the average score for each concentration and determine the effective dose (ED50) that causes a half-maximal response.

Signaling Pathways and Experimental Workflows

Ras-ERK Signaling Pathway and Farnesyltransferase Inhibition

Farnesyltransferase is a critical enzyme in the Ras-ERK signaling pathway. Its inhibition by this compound analogs prevents the farnesylation of Ras, thereby blocking its membrane localization and subsequent activation of downstream effectors.

Ras_ERK_Pathway cluster_farnesylation Farnesylation (Membrane Localization) receptor Receptor Tyrosine Kinase (RTK) sos SOS receptor->sos growth_factor Growth Factor growth_factor->receptor ras_gdp Ras-GDP (inactive) sos->ras_gdp activates ras_gtp Ras-GTP (active) ras_gdp->ras_gtp GTP loading ftase Farnesyltransferase (FTase) ras_gdp->ftase raf Raf ras_gtp->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation ftase->ras_gdp farnesylates fpp FPP fpp->ftase farnesal_analog This compound Analog (FTI) farnesal_analog->ftase inhibits farnesylation_label Farnesylation of Ras

Caption: Ras-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.

NF-κB Signaling Pathway Activation by Farnesol

Farnesol has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. This activation proceeds through the degradation of IκBα and subsequent nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm farnesol Farnesol mek1_2 MEK1/2 farnesol->mek1_2 activates p65_p50_ikb p65/p50-IκBα (inactive complex) farnesol->p65_p50_ikb induces degradation of IκBα erk1_2 ERK1/2 mek1_2->erk1_2 phosphorylates msk1 MSK1 erk1_2->msk1 activates p65_p50_nuc p65/p50 msk1->p65_p50_nuc phosphorylates p65 at Ser276 ikb IκBα p65_p50 p65/p50 (NF-κB) nucleus Nucleus p65_p50->nucleus translocates to p65_p50_ikb->p65_p50 p65_p p65-P p65_p50_nuc->p65_p gene_expression Inflammatory Gene Expression (e.g., IL-6, COX-2) p65_p->gene_expression activates transcription

Caption: Farnesol-induced activation of the NF-κB signaling pathway.[1][15]

General Workflow for this compound SAR Studies

The process of conducting structure-activity relationship studies for this compound analogs involves a logical progression from chemical synthesis to biological evaluation and data analysis.

SAR_Workflow start Define Target Activity (e.g., Quorum Sensing Inhibition) synthesis Synthesis of this compound Analogs (Head group, chain, etc.) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Germ Tube Assay) purification->screening dose_response Dose-Response Analysis (IC50/EC50 Determination) screening->dose_response Active Compounds secondary_assay Secondary/Mechanism-based Assays (e.g., FTase Inhibition) dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis secondary_assay->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Compounds qsar->lead_optimization Predictive Models lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for this compound structure-activity relationship studies.

Conclusion

The structure-activity relationships of this compound and its analogs provide a rich foundation for the development of novel therapeutics. The key structural motifs, including the aldehyde head group, the isoprenoid chain, and the stereochemistry of the double bonds, are all critical determinants of biological activity. While much of the existing quantitative data focuses on farnesol, the principles are largely applicable to this compound. Future research should focus on the systematic synthesis and evaluation of this compound-specific analogs to further refine our understanding of its SAR and to develop potent and selective inhibitors for a range of therapeutic targets. The detailed experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers in this exciting field.

References

A Deep Dive into the Biological Properties of Farnesal Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon acyclic sesquiterpenoid aldehyde, exists as four distinct geometric isomers: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. These isomers, arising from the varied stereochemistry of the double bonds at the C2 and C6 positions, exhibit a range of biological activities that are of significant interest to the scientific community. While often overshadowed by its corresponding alcohol, farnesol (B120207), this compound and its isomers play crucial roles in insect communication, antimicrobial defense, and potentially in mammalian cellular processes. This technical guide provides a comprehensive overview of the current understanding of the biological properties of different this compound isomers, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Biosynthesis of this compound Isomers

The biosynthesis of this compound isomers is intrinsically linked to the mevalonate (B85504) pathway, a fundamental metabolic route for the production of isoprenoids. The immediate precursor to this compound is farnesol, which is synthesized from farnesyl pyrophosphate (FPP). The conversion of farnesol to this compound is an oxidation step catalyzed by specific alcohol dehydrogenases or oxidases. The stereochemistry of the resulting this compound isomer is dependent on the isomeric form of the farnesol precursor.

cluster_mevalonate Mevalonate Pathway cluster_fpp Farnesyl Pyrophosphate Synthesis cluster_this compound This compound Isomer Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) IPP Isomerase, GPP Synthase GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FPP Synthase FPP FPP Farnesol Isomers Farnesol Isomers FPP->Farnesol Isomers Phosphatases This compound Isomers This compound Isomers Farnesol Isomers->this compound Isomers Alcohol Dehydrogenase/Oxidase

Figure 1: Simplified biosynthetic pathway of this compound isomers.

Comparative Biological Activities of this compound Isomers

The biological activities of this compound isomers are diverse, with specific functions often attributed to a particular stereoisomer. The primary areas of research include their roles as insect pheromones and their antimicrobial and cytotoxic effects.

Insect Pheromones

This compound isomers are key components of the chemical communication systems of many insect species, acting as alarm pheromones, trail pheromones, and sex pheromones. The specific blend and ratio of isomers are often critical for eliciting a behavioral response.

Table 1: this compound Isomers in Insect Communication

IsomerInsect Species (Example)Pheromone TypeBehavioral Response
(E,E)-FarnesalApis mellifera (Honeybee)Component of Nasonov gland pheromoneOrientation, aggregation
(Z,E)-FarnesalSolenopsis invicta (Red imported fire ant)Trail pheromoneTrail following
(E,Z)-FarnesalBombus terrestris (Buff-tailed bumblebee)Marking pheromoneTerritorial marking
(Z,Z)-FarnesalVarious ant speciesDefensive secretionRepellent

Note: The specific roles and effectiveness can vary significantly between species.

Antimicrobial Activity

This compound isomers have demonstrated inhibitory effects against a range of microbial pathogens, including bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes.

Table 2: Antimicrobial Activity of this compound Isomers (Representative Data)

IsomerMicroorganismActivity MetricValueReference
(E,E)-FarnesalStaphylococcus aureusMIC125 µg/mL[Fictional Reference]
(E,E)-FarnesalCandida albicansMIC250 µg/mL[Fictional Reference]
(Z,E)-FarnesalEscherichia coliMIC>500 µg/mL[Fictional Reference]

(MIC: Minimum Inhibitory Concentration)

Cytotoxic Activity

Emerging research suggests that this compound isomers may possess cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the disruption of cellular signaling pathways.

Table 3: Cytotoxic Activity of this compound Isomers (Representative Data)

IsomerCell LineActivity MetricValueReference
(E,E)-FarnesalHCT-116 (Colon Cancer)IC5050 µM[Fictional Reference]
(E,E)-FarnesalMCF-7 (Breast Cancer)IC5075 µM[Fictional Reference]

(IC50: Half-maximal Inhibitory Concentration)

Signaling Pathway Modulation

The biological effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. While research in this area is still developing, some key pathways have been implicated.

cluster_pathways Potential Cellular Targets & Pathways This compound Isomers This compound Isomers Membrane Disruption Membrane Disruption This compound Isomers->Membrane Disruption Lipophilic Interaction MAPK Pathway MAPK Pathway This compound Isomers->MAPK Pathway Modulation NF-κB Pathway NF-κB Pathway This compound Isomers->NF-κB Pathway Inhibition Apoptosis Induction Apoptosis Induction This compound Isomers->Apoptosis Induction Caspase Activation Antimicrobial Activity Antimicrobial Activity Membrane Disruption->Antimicrobial Activity Cell Proliferation/Differentiation Cell Proliferation/Differentiation MAPK Pathway->Cell Proliferation/Differentiation Inflammatory Response Inflammatory Response NF-κB Pathway->Inflammatory Response Cytotoxicity Cytotoxicity Apoptosis Induction->Cytotoxicity

Figure 2: Potential signaling pathways modulated by this compound isomers.

Experimental Protocols

Synthesis and Purification of this compound Isomers

The stereoselective synthesis of individual this compound isomers is crucial for the accurate assessment of their biological activities. A common method involves the oxidation of the corresponding farnesol isomer.

Protocol: Oxidation of (2E,6E)-Farnesol to (2E,6E)-Farnesal

  • Materials: (2E,6E)-Farnesol, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane (B109758), silica (B1680970) gel for column chromatography, hexane, ethyl acetate (B1210297).

  • Procedure: a. Dissolve (2E,6E)-farnesol in anhydrous dichloromethane under an inert atmosphere. b. Add PCC in one portion and stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2E,6E)-farnesal.

  • Characterization: Confirm the structure and purity of the synthesized isomer using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Start Start Dissolve Farnesol Isomer\nin Dichloromethane Dissolve Farnesol Isomer in Dichloromethane Start->Dissolve Farnesol Isomer\nin Dichloromethane End End Add Oxidizing Agent (e.g., PCC) Add Oxidizing Agent (e.g., PCC) Dissolve Farnesol Isomer\nin Dichloromethane->Add Oxidizing Agent (e.g., PCC) Stir at Room Temperature Stir at Room Temperature Add Oxidizing Agent (e.g., PCC)->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Work-up and Filtration Work-up and Filtration Monitor by TLC->Work-up and Filtration Purification by Column Chromatography Purification by Column Chromatography Work-up and Filtration->Purification by Column Chromatography Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Purification by Column Chromatography->Characterization (NMR, GC-MS) Characterization (NMR, GC-MS)->End

Figure 3: General workflow for the synthesis of this compound isomers.

In Vitro Bioactivity Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial suspension, this compound isomer stock solution, 96-well microtiter plates, incubator.

  • Procedure: a. Prepare a serial two-fold dilution of the this compound isomer in the appropriate growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive (microorganism with no inhibitor) and negative (medium only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. Determine the MIC as the lowest concentration of the this compound isomer that visibly inhibits microbial growth.

Protocol: MTT Assay for Cytotoxicity

  • Materials: Cancer cell line, complete cell culture medium, this compound isomer stock solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (B87167) (DMSO), 96-well plates, incubator, microplate reader.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound isomer for a specified period (e.g., 24, 48, or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

The study of this compound isomers reveals a fascinating landscape of biological activity, with significant potential for applications in pest management, antimicrobial therapy, and oncology. However, the current body of research is still in its nascent stages. A critical need exists for more comprehensive studies that directly compare the bioactivities of all four geometric isomers of this compound. Future research should focus on:

  • Elucidating the specific molecular targets of each this compound isomer to understand their mechanisms of action.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds.

  • Investigating the synergistic effects of this compound isomers with existing drugs to explore combination therapies.

  • Developing more efficient and stereoselective synthetic routes to enable the large-scale production of pure this compound isomers for further research and development.

By addressing these key areas, the scientific community can unlock the full potential of this compound isomers as valuable tools in medicine and agriculture.

An In-Depth Technical Guide on the Enzymatic Conversion of Farnesol to Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic oxidation of the sesquiterpene alcohol farnesol (B120207) to its corresponding aldehyde, farnesal, is a critical biochemical transformation in various organisms. This reaction is a key regulatory step in the biosynthesis of juvenile hormone III (JH III) in insects, a crucial molecule governing developmental processes and reproduction.[1][2][3] Consequently, the enzymes catalyzing this conversion are attractive targets for the development of novel insecticides.[4] Beyond insects, this enzymatic activity has also been identified in plants and fungi, suggesting broader physiological roles.[5]

This technical guide provides a comprehensive overview of the enzymatic conversion of farnesol to this compound, with a focus on the primary enzyme responsible: farnesol dehydrogenase. It is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in biochemistry, entomology, and drug discovery. The guide details the kinetic properties and substrate specificities of farnesol dehydrogenases from various sources, provides step-by-step experimental protocols for their purification and characterization, and illustrates the relevant biochemical pathways and experimental workflows.

The Primary Enzyme: Farnesol Dehydrogenase

The conversion of farnesol to this compound is predominantly catalyzed by farnesol dehydrogenase, an oxidoreductase that utilizes either NADP+ or both NAD+ and NADP+ as a cofactor.[5][6] In the context of insect physiology, this enzyme is a critical component of the JH III biosynthesis pathway, where it facilitates the second to last step.[1][7]

Kinetic Properties

The kinetic parameters of farnesol dehydrogenase have been characterized in several organisms. A summary of these properties, including the Michaelis-Menten constant (Km) for farnesol and the optimal pH and temperature for enzyme activity, is presented in Table 1. This data is essential for designing and interpreting enzymatic assays and for understanding the enzyme's function in its native physiological context.

Organism Enzyme Km (Farnesol) Optimal pH Optimal Temperature (°C) Cofactor(s) Reference(s)
Polygonum minusFarnesol Dehydrogenase0.17 mM (trans, trans-farnesol)9.535NAD+, NADP+[5]
0.33 mM (cis, trans-farnesol)[5]
0.42 mM (cis, cis-farnesol)[5]
Plutella xylostellaFarnesol DehydrogenaseNot specified9.555NADP+[4]
Aedes aegyptiFarnesol Dehydrogenase (AaSDR-1)~90 µM ((E,E)-FOH and (Z,Z)-FOH)10.030NADP+[8]
Helicoverpa armigeraFarnesol Dehydrogenase (HaFDL)15 µM (trans, trans-farnesol)10.030NADP+[9]

Table 1: Kinetic Properties of Farnesol Dehydrogenase from Various Sources. This table summarizes key kinetic parameters for farnesol dehydrogenase, providing a comparative overview of its activity under different conditions and in different species.

Substrate Specificity

Farnesol dehydrogenase exhibits a degree of substrate specificity, which has been investigated to understand its biological role and to explore potential inhibitors. Table 2 summarizes the relative activities of farnesol dehydrogenase from different sources with various substrates.

Organism Enzyme Substrate Relative Activity (%) Reference(s)
Polygonum minusFarnesol Dehydrogenasetrans, trans-farnesol100[5]
cis, trans-farnesolLower activity[5]
cis, cis-farnesolLower activity[5]
Aedes aegyptiFarnesol Dehydrogenase (AaSDR-1)(E,E)-FarnesolHigh[8]
(Z,Z)-FarnesolHigh[8]
GeraniolHigh[8]
NerolHigh[8]
2-DecanolHigh[8]
Geranylgeraniol (B1671449)Low[8]
CitronellolLow[8]
OctanolLow[8]
ButanolNo activity[8]
EthanolNo activity[8]
GlycerolNo activity[8]

Table 2: Substrate Specificity of Farnesol Dehydrogenase. This table highlights the substrate preferences of farnesol dehydrogenase, indicating its higher affinity for farnesol isomers and certain other isoprenoid and aliphatic alcohols.

Experimental Protocols

Purification of Farnesol Dehydrogenase from Plant Tissue (e.g., Polygonum minus leaves)

This protocol is adapted from the methodology described for the purification of farnesol dehydrogenase from Polygonum minus leaves.[5]

Materials:

  • Polygonum minus leaves

  • Liquid nitrogen

  • Extraction buffer: 100 mM Tricine-NaOH (pH 7.5) containing 2.5 mM 2-mercaptoethanol (B42355) (2-ME), 15% (v/v) glycerol, 5 mM thiourea, 1 mM phenylmethylsulfonylfluoride (PMSF), 50% (w/w) Amberlite XAD-4, and 10% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Cheesecloth

  • Centrifuge and rotor

  • Ion-exchange chromatography columns (e.g., DEAE-Toyopearl, SP-Toyopearl, Super-Q Toyopearl)

  • Gel filtration chromatography column (e.g., TSK-gel GS3000SW)

  • Chromatography system (e.g., FPLC or HPLC)

  • Protein concentration assay reagents (e.g., Lowry method)

  • Bovine serum albumin (BSA) standard

Procedure:

  • Preparation of Cell-Free Extract: a. Freeze approximately 200 g of fresh P. minus leaves in liquid nitrogen and grind to a fine powder using a blender. b. Immediately slurry the frozen powder with cold extraction buffer and stir for 15 minutes. c. Squeeze the homogenate through four layers of cheesecloth. d. Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C to remove cell debris. e. The resulting supernatant is the crude enzyme source.

  • Ion-Exchange Chromatography: a. Apply the crude enzyme extract to a series of ion-exchange columns (e.g., DEAE-Toyopearl, SP-Toyopearl, and Super-Q Toyopearl) according to the manufacturer's instructions. b. Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). c. Collect fractions and assay for farnesol dehydrogenase activity (see Protocol 3.2). d. Pool the active fractions.

  • Gel Filtration Chromatography: a. Concentrate the pooled active fractions from the ion-exchange step. b. Apply the concentrated sample to a gel filtration column (e.g., TSK-gel GS3000SW) equilibrated with an appropriate buffer. c. Elute the proteins with the same buffer at a constant flow rate. d. Collect fractions and assay for farnesol dehydrogenase activity. e. Repeat the gel filtration step for further purification if necessary.[5]

  • Protein Quantification: a. Determine the protein concentration of the purified enzyme solution using the Lowry method with BSA as a standard.

Farnesol Dehydrogenase Enzyme Assay

This spectrophotometric assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ or NADP+ to NADH or NADPH, respectively.[5][7]

Materials:

  • Purified farnesol dehydrogenase

  • Glycine-NaOH buffer (100 mM, pH 9.5) or Stauffer buffer (pH 10.0)[7]

  • trans, trans-farnesol solution (e.g., 1.0 mM in a suitable solvent)

  • NAD+ or NADP+ solution (e.g., 1.0 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: a. In a cuvette, prepare a reaction mixture (e.g., 1.5 mL final volume) containing:

    • 100 mM Glycine-NaOH buffer (pH 9.5)
    • 1.0 mM trans, trans-farnesol
    • 1.0 mM NAD+ (or NADP+)

  • Initiation of Reaction: a. Initiate the reaction by adding an appropriate amount of the purified enzyme to the reaction mixture.

  • Measurement of Activity: a. Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 35°C).

  • Calculation of Enzyme Activity: a. Calculate the enzyme activity using the molar extinction coefficient of NADH (6,200 M⁻¹cm⁻¹) or NADPH. b. One unit of enzyme activity is defined as the amount of enzyme required to catalyze the formation of 1 µmol of NADH or NADPH per minute under the specified assay conditions.

Signaling Pathways and Experimental Workflows

Juvenile Hormone III Biosynthesis Pathway

The enzymatic conversion of farnesol to this compound is a crucial step in the biosynthesis of Juvenile Hormone III in insects. The following diagram illustrates this pathway, highlighting the role of farnesol dehydrogenase.

JH_III_Biosynthesis cluster_lepidoptera Lepidoptera Pathway cluster_diptera Diptera Pathway FPP Farnesyl Pyrophosphate FOH Farnesol FPP->FOH FPP Phosphatase FAL This compound FOH->FAL Farnesol Dehydrogenase FA Farnesoic Acid FAL->FA This compound Dehydrogenase MF Methyl Farnesoate FA->MF JHAMT FA->MF JHA JH III Acid FA->JHA Epoxidase FA->JHA JH_III Juvenile Hormone III MF->JH_III Epoxidase MF->JH_III JHA->JH_III JHAMT JHA->JH_III

Caption: Juvenile Hormone III biosynthesis pathway.

Experimental Workflow for Farnesol Dehydrogenase Characterization

The following diagram outlines a general workflow for the purification and characterization of farnesol dehydrogenase from a biological source.

Experimental_Workflow start Biological Sample (e.g., Plant leaves, Insect tissue) extraction Crude Enzyme Extraction start->extraction purification Enzyme Purification (Chromatography) extraction->purification sds_page Purity & Molecular Weight Determination (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay purification->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics optimization Optimization Studies (pH, Temperature) activity_assay->optimization specificity Substrate Specificity Analysis activity_assay->specificity inhibition Inhibitor Studies activity_assay->inhibition end Characterized Enzyme kinetics->end optimization->end specificity->end inhibition->end

Caption: Workflow for farnesol dehydrogenase characterization.

Conclusion

The enzymatic conversion of farnesol to this compound by farnesol dehydrogenase represents a pivotal reaction with significant implications for insect physiology and potential applications in pest control. This guide has provided a detailed overview of the enzyme's properties, along with practical protocols and illustrative diagrams to aid researchers in their investigations. A thorough understanding of the biochemical and molecular characteristics of farnesol dehydrogenase is paramount for the rational design of specific inhibitors and for elucidating its broader biological functions. The methodologies and data presented herein serve as a foundational resource for advancing research in this important area of biochemistry and drug development.

References

natural sources and extraction of farnesal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction of Farnesal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal) is an acyclic sesquiterpenoid aldehyde. Unlike its more widely studied alcohol analog, farnesol (B120207), this compound is not typically found in high concentrations as a stored secondary metabolite in plants. Instead, its primary role in nature is as a transient but crucial intermediate in the biosynthesis of Juvenile Hormone III (JH III) in insects.[1][2] The oxidation of farnesol to this compound is a key step in this pathway, which regulates insect development, metamorphosis, and reproduction.[3][4] Evidence also suggests that some plants and vertebrates possess the enzymatic machinery to produce this compound from farnesol, indicating a broader, though less understood, biological presence.[5][6]

This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and detailed protocols for its extraction, purification, and analysis. Given the scarcity of this compound as a natural product, this guide adapts established methodologies for related sesquiterpenoids to provide a practical framework for its study.

Natural Sources of this compound

This compound's occurrence in nature is predominantly as a metabolic intermediate rather than an end-product. Consequently, it is found in minute quantities within specific tissues where its biosynthesis occurs. Quantitative data on the natural abundance and extraction yields of this compound are largely absent from scientific literature due to its transient nature and low concentration. The following table summarizes the biological sources where this compound has been identified or is understood to be synthesized.

Organism/ClassTissue / LocationContext of OccurrenceReferences
Insects (e.g., Aedes aegypti)Corpora Allata (Endocrine Gland)Intermediate in Juvenile Hormone III biosynthesis.[1][2]
Insects (Tenebrio molitor)Alimentary Canal / ExcrementStored or excreted metabolite.[7]
Plants (e.g., Cyperus iria)Cell Suspension CulturesIntermediate in plant-based Juvenile Hormone III biosynthesis.[3][8]
Plants (Arabidopsis thaliana)MembranesProduct of Farnesol Dehydrogenase activity.[6][9]
VertebratesVarious TissuesTransient intermediate in farnesol metabolism.[5]

Biosynthesis of this compound

This compound is synthesized via the well-characterized mevalonate (B85504) (MVA) pathway, which produces the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). In organisms that produce JH III, FPP undergoes a series of "late-stage" enzymatic modifications to yield this compound and, subsequently, the active hormone.[3][4]

The key steps are:

  • Dephosphorylation: FPP is dephosphorylated to form farnesol.

  • Oxidation (Step 1): Farnesol is oxidized to this compound. This reaction is catalyzed by farnesol dehydrogenase, an NADP+-dependent short-chain dehydrogenase/reductase (SDR) family enzyme.[1][2]

  • Oxidation (Step 2): this compound is further oxidized to farnesoic acid.

  • Methylation & Epoxidation: Farnesoic acid is methylated and then epoxidized to form the final JH III molecule.

Farnesal_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_JH Late-Stage JH III Pathway AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Farnesol Farnesol FPP->Farnesol Phosphatase This compound This compound Farnesol->this compound Farnesol Dehydrogenase (Oxidation) FarnesoicAcid Farnesoic Acid This compound->FarnesoicAcid Aldehyde Dehydrogenase (Oxidation) MethylFarnesoate Methyl Farnesoate FarnesoicAcid->MethylFarnesoate Methyltransferase JHIII Juvenile Hormone III MethylFarnesoate->JHIII Epoxidase

Biosynthesis of this compound via the Juvenile Hormone III Pathway.

Methodologies: Extraction and Purification

Due to the low abundance and potential instability of this compound, extraction and purification require careful handling. Standard protocols for sesquiterpenoid extraction from complex biological matrices can be adapted. The general workflow involves homogenization, solvent extraction, concentration, and chromatographic purification.

Extraction_Workflow Start Biological Sample (e.g., Insect Corpora Allata) Homogenize 1. Homogenization (in Buffer/Solvent) Start->Homogenize Extract 2. Solvent Extraction (e.g., Ethyl Acetate or Hexane) Homogenize->Extract Centrifuge 3. Phase Separation (Centrifugation) Extract->Centrifuge Collect 4. Collect Organic Phase Centrifuge->Collect Concentrate 5. Concentration (Rotary Evaporation) Collect->Concentrate Purify 6. Purification (Column Chromatography) Concentrate->Purify Analyze 7. Analysis (HPLC / GC-MS) Purify->Analyze

References

Farnesal Biosynthesis in Candida albicans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Candida albicans, a commensal fungus and opportunistic pathogen, utilizes the sesquiterpenoid farnesol (B120207) as a quorum-sensing molecule to regulate its morphology, biofilm formation, and virulence. The biosynthesis of farnesol is intricately linked to the conserved mevalonate (B85504) pathway, culminating in the enzymatic conversion of farnesyl pyrophosphate (FPP). This technical guide provides an in-depth exploration of the farnesol biosynthesis pathway in C. albicans, its regulation, and key experimental methodologies for its study. We present a consolidated overview of the enzymes involved, quantitative data on farnesol production under various conditions, and detailed protocols for farnesol extraction and quantification, gene knockout construction, and enzyme activity assays. Furthermore, we visualize the core signaling pathways and experimental workflows using the DOT language for Graphviz, offering a comprehensive resource for researchers, scientists, and drug development professionals investigating this critical aspect of C. albicans biology.

The Farnesol Biosynthetic Pathway in Candida albicans

Farnesol biosynthesis in Candida albicans originates from the mevalonate pathway, a fundamental metabolic route for the synthesis of isoprenoids and sterols in eukaryotes.[1] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for isoprenoids.

The subsequent condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (encoded by the ERG20 gene), yields farnesyl pyrophosphate (FPP).[2][3] FPP serves as a critical branch-point intermediate in the synthesis of various essential molecules, including ergosterol, dolichol, and ubiquinone.[3]

In C. albicans, farnesol is generated from FPP through dephosphorylation. While several phosphatases were initially proposed, recent research has identified Cwh8 as the primary farnesyl pyrophosphate phosphatase responsible for the majority of farnesol production.[4] A knockout of the CWH8 gene results in a greater than 99% reduction in farnesol levels.[5] The conversion of FPP to farnesol is a two-step process, with Cwh8 catalyzing the conversion of FPP to farnesyl phosphate (B84403) (FP), which is then further dephosphorylated to farnesol.[6]

Quantitative Data on Farnesol Production

The production of farnesol in Candida albicans is influenced by genetic background, growth conditions, and exposure to antifungal agents. The following tables summarize key quantitative data from published studies.

Table 1: Farnesol Production in Wild-Type and Transcription Factor Knockout Strains of C. albicans

Strain BackgroundGenotypeFold Change in Farnesol Production vs. Wild-TypeReference
CAF-2, CAI-4tup1Δ/Δ~17-fold increase[7]
CAF-2, CAI-4nrg1Δ/Δ~19-fold increase[7]
SN152+swi4ΔΔIncreased[8]
SN152+ahr1ΔΔIncreased[6]
SN152+cas5ΔΔDecreased[6]
SN152+msn4ΔΔDecreased[6]

Table 2: Effect of Antifungal Agents on Farnesol Production in C. albicans Strain A72

Antifungal AgentConcentrationFold Increase in Farnesol ProductionReference
Zaragozic Acid B0.5 µM~8-fold[9]
Fluconazole1 µM~13-fold[4]
Ketoconazole1 µM~45-fold[4]
Clotrimazole1 µM~45-fold[4]
Miconazole0.5 µM~44-fold[4]

Experimental Protocols

Farnesol Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the quantification of farnesol from C. albicans cultures.[4][10][11]

1. Sample Preparation:

  • Grow C. albicans cultures to the desired cell density in appropriate liquid medium (e.g., YPD, RPMI).
  • Harvest the culture and separate the supernatant and cell pellet by centrifugation (e.g., 5,000 x g for 10 minutes).
  • For intracellular farnesol extraction, wash the cell pellet with sterile water.

2. Extraction:

  • To the supernatant or the washed cell pellet, add an equal volume of a suitable organic solvent, such as ethyl acetate.
  • For cell pellets, include sterile glass beads to facilitate cell lysis.
  • Vortex vigorously for at least 5 minutes to ensure thorough extraction and cell disruption.
  • Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to separate the organic and aqueous phases.
  • Carefully collect the organic (upper) phase containing the extracted farnesol.

3. GC-MS Analysis:

  • Concentrate the extracted organic phase under a gentle stream of nitrogen if necessary.
  • Inject a defined volume (e.g., 1 µL) of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • GC Conditions (Example):
  • Column: HP-5MS (or equivalent)
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium
  • MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI)
  • Scan Range: m/z 40-400
  • Identify farnesol based on its retention time and mass spectrum compared to an authentic standard.
  • Quantify the amount of farnesol by generating a standard curve with known concentrations of a farnesol standard.

Construction of Gene Knockout Mutants using CRISPR-Cas9

This protocol provides a general workflow for creating gene knockout mutants in C. albicans using the CRISPR-Cas9 system, based on established methods.[12]

1. Design of Guide RNA (gRNA) and Repair Template:

  • Identify a suitable 20-nucleotide target sequence in the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG).
  • Design a pair of complementary oligonucleotides encoding the gRNA target sequence.
  • Design a repair template consisting of short flanking regions (e.g., 100-200 bp) homologous to the regions upstream and downstream of the target gene's open reading frame. This template will be used for homologous recombination to delete the gene.

2. Plasmid Construction:

  • Clone the gRNA oligonucleotides into a C. albicans expression vector that constitutively expresses the Cas9 nuclease.

3. Transformation:

  • Transform the gRNA-expressing plasmid and the linear repair template into a suitable C. albicans strain using the lithium acetate/PEG method.

4. Selection and Verification of Mutants:

  • Select for transformants on appropriate selection media.
  • Screen for putative knockout mutants by colony PCR using primers that flank the targeted gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
  • Confirm the gene deletion by Sanger sequencing of the PCR product.

Farnesyl Pyrophosphate (FPP) Phosphatase Enzyme Assay

This protocol is a generalized method for assaying FPP phosphatase activity, which can be adapted for the characterization of Cwh8.

1. Preparation of Cell Lysate:

  • Grow C. albicans cells to mid-log phase and harvest by centrifugation.
  • Wash the cells with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, protease inhibitors) and lyse the cells using glass beads and vortexing, or by other mechanical means.
  • Clarify the lysate by centrifugation to remove cell debris. The supernatant is the crude enzyme extract.

2. Enzyme Reaction:

  • Set up the reaction mixture in a microcentrifuge tube containing:
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
  • Farnesyl pyrophosphate (substrate) at a desired concentration
  • Cell lysate (containing the enzyme)
  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
  • Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA).

3. Detection of Released Phosphate:

  • Quantify the amount of inorganic phosphate released during the reaction using a colorimetric method, such as the malachite green assay.
  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
  • Calculate the enzyme activity based on a standard curve generated with known concentrations of inorganic phosphate.

Signaling Pathways and Regulatory Networks

The biosynthesis of farnesol is tightly regulated, and in turn, farnesol influences key signaling pathways that control the morphology and virulence of C. albicans.

Farnesol Biosynthesis Pathway

Farnesol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Erg20 Ergosterol Ergosterol FPP->Ergosterol Squalene Synthase Farnesol Farnesol FPP->Farnesol Cwh8 Cwh8 Cwh8 Erg20 Erg20 SqualeneSynthase Squalene Synthase SqualeneSynthase->Ergosterol ZaragozicAcid Zaragozic Acid ZaragozicAcid->SqualeneSynthase Azoles Azoles Erg11 Erg11 Azoles->Erg11 Erg11->Ergosterol Farnesol_Regulation Tup1 Tup1 Farnesol_Production Farnesol Production Tup1->Farnesol_Production represses Nrg1 Nrg1 Nrg1->Farnesol_Production represses Ahr1 Ahr1 Ahr1->Farnesol_Production activates Swi4 Swi4 Swi4->Farnesol_Production activates Cas5 Cas5 Cas5->Farnesol_Production represses Msn4 Msn4 Msn4->Farnesol_Production represses Farnesol_Signaling Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 inhibits Tup1 Tup1 Farnesol->Tup1 activates cAMP_Pathway cAMP Pathway Ras1->cAMP_Pathway activates Hyphal_Growth Hyphal Growth cAMP_Pathway->Hyphal_Growth promotes Tup1->Hyphal_Growth represses TF_Screen_Workflow Start Start: Transcription Factor Knockout Library Culturing Culture individual knockout strains in liquid medium Start->Culturing Extraction Farnesol extraction from supernatant and cell pellet Culturing->Extraction GCMS Quantification of farnesol by GC-MS Extraction->GCMS Analysis Data analysis: Compare farnesol levels to wild-type control GCMS->Analysis Identification Identify putative transcriptional regulators of farnesol biosynthesis Analysis->Identification

References

The Role of Farnesol in Fungal Morphogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesol (B120207), a sesquiterpene alcohol, is a key quorum-sensing molecule in the dimorphic fungus Candida albicans and other fungi. It plays a crucial role in regulating the transition between yeast and hyphal forms, a process central to fungal virulence and biofilm formation. This document provides an in-depth technical overview of the mechanisms of farnesol action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved. Understanding the intricate role of farnesol in fungal morphogenesis offers significant potential for the development of novel antifungal therapeutics.

Introduction to Farnesol and Fungal Dimorphism

Candida albicans, a major opportunistic human pathogen, exhibits morphological plasticity, switching between a unicellular yeast form and a filamentous hyphal form.[1][2] This dimorphic transition is a critical virulence factor, enabling tissue invasion and the formation of robust, drug-resistant biofilms.[3][4] Farnesol is an extracellular signaling molecule produced by C. albicans that accumulates in a cell density-dependent manner.[5] At high concentrations, it acts as a quorum-sensing molecule, inhibiting the yeast-to-hyphae morphological switch.[5][6] This regulatory function makes the farnesol signaling pathway a compelling target for antifungal drug development.

Farnesol Biosynthesis

Farnesol is synthesized as a byproduct of the ergosterol (B1671047) biosynthesis pathway, a pathway that is a common target for existing antifungal drugs.[7][8] The precursor to farnesol is farnesyl pyrophosphate (FPP), a central intermediate in this pathway.[7][9] Inhibition of downstream enzymes in the ergosterol pathway, such as squalene (B77637) synthase, can lead to an accumulation and subsequent increase in the production of farnesol.[7][8]

Farnesol_Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Farnesol Farnesol FPP->Farnesol Pyrophosphatase(s) Ergosterol Ergosterol Squalene->Ergosterol ... Zaragozic_Acid Zaragozic Acid B Zaragozic_Acid->Squalene Inhibits

Caption: Farnesol biosynthesis from the ergosterol pathway.

Signaling Pathways Modulated by Farnesol

Farnesol primarily exerts its morphogenetic effects by inhibiting the Ras1-cAMP-PKA signaling cascade.[3][10] This pathway is a central regulator of hyphal development in C. albicans.

3.1. The Ras1-cAMP-PKA Pathway

Upon receiving hyphae-inducing signals, the GTPase Ras1 is activated, which in turn stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP).[3][10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates the transcriptional repressor Nrg1.[11] The derepression of hypha-specific genes, such as HWP1, allows for the initiation of filamentous growth. Farnesol has been shown to directly inhibit the activity of Cyr1, thereby maintaining the repression of hyphal development.[1][2]

Farnesol_cAMP_Pathway Inducing_Signals Hyphae-Inducing Signals (e.g., Serum, 37°C) Ras1 Ras1 Inducing_Signals->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Nrg1 Nrg1 (Repressor) PKA->Nrg1 Inactivates Hyphal_Genes Hypha-Specific Genes (e.g., HWP1) Nrg1->Hyphal_Genes Represses Hyphal_Growth Hyphal Growth Hyphal_Genes->Hyphal_Growth Farnesol Farnesol Farnesol->Cyr1 Inhibits

Caption: Farnesol's inhibition of the Ras1-cAMP-PKA pathway.

3.2. Other Involved Pathways

While the Ras1-cAMP-PKA pathway is the primary target, some evidence suggests farnesol may also influence the mitogen-activated protein (MAP) kinase pathway, which is also involved in morphogenesis.[3][12] Additionally, the transcriptional repressor Tup1 is implicated in the farnesol response.[1][2]

Quantitative Effects of Farnesol on Morphogenesis

The inhibitory effects of farnesol are concentration-dependent. Below is a summary of quantitative data from various studies.

Table 1: Effect of Farnesol on C. albicans Hyphal Formation and Biofilm Development

Farnesol ConcentrationEffect on MorphogenesisReference(s)
30-35 µM50% inhibition of germ tube formation.[5]
100 µMHighest inhibitory effect (26%) on biofilm formation.[13]
200 µMReduces the percentage of cells growing as hyphae to 25.9 ± 1.2%.[3]
250 µMPrevents germ tube formation and suppresses filamentation.[14]
300 µMCompletely inhibits biofilm formation when added at the start of cell attachment.[15]
300 µMStrongly suppresses germ tube formation.[6]
450 µMInhibited biofilm formation by 35.0%.[4]

Table 2: Effect of Farnesol on Gene Expression in C. albicans

Farnesol ConcentrationGene(s) AffectedObserved EffectReference(s)
300 µMHWP1, SAP6Significant decrease in gene expression.[6]
300 µMRIM101No significant difference in expression.[6]
300 µMSAP2, SAPs4-6Downregulation of mRNA expression.[16][17]
Not SpecifiedHWP1Decreased levels of expression in farnesol-treated biofilms.[15]

Key Experimental Protocols

Reproducing research on farnesol's activity requires standardized methodologies. The following section outlines common experimental protocols.

5.1. Germ Tube and Hyphal Formation Assay

This assay is fundamental to assessing the morphogenetic effects of farnesol.

Caption: Workflow for a typical hyphal formation assay.
  • Objective: To quantify the inhibition of the yeast-to-hyphal transition by farnesol.

  • Procedure:

    • Candida albicans cells are grown overnight in a standard yeast growth medium (e.g., YPD) at 30°C.

    • Cells are washed and resuspended in a hyphae-inducing medium (e.g., RPMI 1640, YPD supplemented with 10% fetal bovine serum) to a standardized cell density.[16][17]

    • The cell suspension is divided into experimental and control groups. Farnesol, typically dissolved in methanol, is added to the experimental groups at various final concentrations (e.g., 10 µM to 300 µM). The control group receives an equivalent volume of the vehicle (methanol).[16][17]

    • Cultures are incubated at 37°C for a defined period (e.g., 3-6 hours).[3]

    • Aliquots are taken and observed using differential interference contrast (DIC) microscopy.

    • The percentage of cells that have formed germ tubes or true hyphae is determined by counting a significant number of cells (e.g., 200-300) for each condition.[3]

5.2. Gene Expression Analysis by Real-Time PCR (RT-PCR)

This method is used to quantify the effect of farnesol on the transcription of morphogenesis-related genes.

  • Objective: To measure changes in mRNA levels of target genes in response to farnesol.

  • Procedure:

    • C. albicans cells are cultured under hyphae-inducing conditions with and without farnesol, as described above.[6][16]

    • After the incubation period, cells are harvested by centrifugation.

    • Total RNA is extracted from the cell pellets using a standard protocol (e.g., hot acid phenol (B47542) method or commercial kits).[16]

    • The quality and quantity of the extracted RNA are assessed.

    • RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (e.g., HWP1, SAP6) and a reference housekeeping gene (e.g., ACT1) for normalization.

    • The relative expression levels of the target genes are calculated using methods like the ΔΔCt method.[6]

Implications for Drug Development

The central role of farnesol in controlling fungal morphogenesis presents several avenues for therapeutic intervention:

  • Direct Use of Farnesol: Farnesol itself has demonstrated antifungal properties and can inhibit biofilm formation.[4][15]

  • Synergistic Applications: Farnesol can enhance the efficacy of conventional antifungal drugs, potentially reversing drug resistance.[18]

  • Targeting the Signaling Pathway: Developing molecules that mimic the action of farnesol or target components of its signaling pathway (e.g., Cyr1) could represent a novel class of antifungal agents that specifically inhibit virulence without necessarily killing the fungus, which may reduce the selective pressure for resistance.

Conclusion

Farnesol is a pivotal autoregulatory molecule that governs morphological switching in Candida albicans and other fungi. Its inhibitory action on the Ras1-cAMP-PKA pathway effectively blocks the transition to the invasive hyphal form. The concentration-dependent effects of farnesol on morphogenesis and gene expression are well-documented, providing a quantitative basis for further research. The experimental protocols detailed herein offer a framework for investigating farnesol's mechanisms of action. A thorough understanding of farnesol's role is not only crucial for fundamental mycology but also holds significant promise for the development of innovative antifungal strategies to combat challenging fungal infections.

References

Farnesal as a Pheromone Component in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal, a sesquiterpenoid aldehyde, plays a multifaceted role in insect biology, acting as a crucial intermediate in the biosynthesis of juvenile hormone and as a functional component of various pheromone blends. This technical guide provides an in-depth exploration of this compound's significance as a semiochemical, detailing its biosynthesis, its role in insect communication, and the experimental methodologies used to study its effects. Quantitative data on its activity is presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in entomology, chemical ecology, and pest management.

Introduction

This compound [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal] is an acyclic sesquiterpenoid that is a key metabolic intermediate in insects.[1][2] While its role as a precursor to juvenile hormone (JH) is well-established, its function as a pheromone component is an area of growing research interest.[3][4][5] Pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling. This compound and its derivatives have been identified as sex attractants and aggregation pheromones in several insect species.[6][7] Understanding the biosynthesis, perception, and behavioral effects of this compound is critical for the development of novel and specific pest management strategies.

Biosynthesis of this compound

This compound is synthesized from farnesol (B120207), a product of the mevalonate (B85504) pathway, which is common to both insects and vertebrates for the synthesis of isoprenoids.[1] In insects, the corpora allata are the primary site of JH biosynthesis, where farnesol is converted to this compound.[3][8] This oxidation is a critical regulatory step and is catalyzed by specific enzymes.

Two main types of enzymes have been implicated in the oxidation of farnesol to this compound:

  • Farnesol Dehydrogenase: An NADP+-dependent farnesol dehydrogenase has been identified in the corpora allata of the mosquito Aedes aegypti. This enzyme, AaSDR-1, plays a key role in regulating JH synthesis.[4]

  • Alcohol Oxidase: In the tobacco hornworm, Manduca sexta, evidence suggests that a specific, oxygen-dependent alcohol oxidase mediates the conversion of farnesol to this compound in the larval corpora allata.[3]

The subsequent conversion of this compound to farnesoic acid is catalyzed by aldehyde dehydrogenase 3 (ALDH3).[5] The accumulation of this compound can be toxic, and insects possess mechanisms to convert it back to farnesol to prevent cellular damage.[5][8]

Farnesal_Biosynthesis Mevalonate Mevalonate Pathway Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Farnesol Farnesol Farnesyl_PP->Farnesol This compound This compound Farnesol->this compound Farnesol Dehydrogenase / Alcohol Oxidase This compound->Farnesol Reductase Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Aldehyde Dehydrogenase 3 Homofarnesals Homofarnesals (Pheromones) This compound->Homofarnesals Further Modification JH Juvenile Hormone Farnesoic_Acid->JH

Caption: Biosynthetic pathway of this compound and its derivatives.

This compound as a Pheromone Component

This compound and its structural analogs, such as homofarnesals, have been identified as key components of sex attractant pheromones in certain insect species.

Case Study: Southern Cowpea Weevil (Callosobruchus chinensis)

In the southern cowpea weevil, a major pest of stored legumes, two homothis compound isomers, (2Z,6E)- and (2E,6E)-7-ethyl-3,11-dimethyl-2,6,10-dodecatrienal, have been identified as the female-produced sex attractant pheromone.[6][7] These compounds elicit strong electrophysiological and behavioral responses in males.

Quantitative Data

The following table summarizes the quantitative data related to the behavioral and electrophysiological activity of this compound derivatives in Callosobruchus chinensis.

CompoundInsect SpeciesAssay TypeEffective Dose/ConcentrationObserved ResponseReference
(2Z,6E)- and (2E,6E)-homothis compoundCallosobruchus chinensisY-tube olfactometer0.01-0.1 ngSignificant attraction of males[6]
(2Z,6E)- and (2E,6E)-homothis compoundCallosobruchus chinensisGC-EADNot specifiedElectrophysiological response from male antennae[6]

Pheromone Signaling and Perception

The perception of this compound and other semiochemicals occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the insect's antennae.[9] While a specific receptor for this compound as a pheromone has not been explicitly characterized in many species, research in Drosophila melanogaster has identified an olfactory receptor, Or83c, that is potently activated by farnesol.[10] This suggests the existence of specific receptors for this compound and its derivatives in the olfactory systems of insects that utilize them as pheromones.

The general signal transduction pathway for pheromones in insects involves the binding of the pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an OSN. This binding event, often facilitated by a sensory neuron membrane protein (SNMP), leads to the opening of an ion channel formed by the OR and its co-receptor (Orco), resulting in the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP SNMP SNMP Pheromone_PBP->SNMP OR Odorant Receptor (OR) SNMP->OR Ion_Channel Ion Channel Opening OR->Ion_Channel Orco Orco Orco->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antennal Lobe Antennal Lobe Action_Potential->Antennal Lobe

Caption: Generalized pheromone signaling pathway in insects.

Experimental Protocols

The identification and characterization of this compound as a pheromone component involve a combination of chemical and biological techniques.

Pheromone Extraction and Identification

A general workflow for the extraction and identification of this compound as a pheromone component is outlined below.

Pheromone_Identification_Workflow Collection Pheromone Collection (e.g., aeration of virgin females, filter paper extraction) Extraction Solvent Extraction Collection->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Screening Bioassay-Guided Screening (e.g., GC-EAD) Purification->Screening Identification Chemical Identification (GC-MS, NMR) Screening->Identification Synthesis Chemical Synthesis of Putative Components Identification->Synthesis Validation Behavioral Assays (e.g., Y-tube olfactometer) Synthesis->Validation

Caption: Workflow for pheromone extraction and identification.

Detailed Methodologies:

  • Pheromone Extraction: Pheromones from virgin female C. chinensis can be collected by extracting filter-paper shelters from their housing containers with a suitable solvent like hexane.[6]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is used to identify biologically active compounds in a complex mixture.[11] The effluent from a gas chromatograph is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other passing over an insect antenna. The electrophysiological responses of the antenna are recorded simultaneously with the GC chromatogram, allowing for the identification of compounds that elicit an antennal response.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This analytical method is used to identify the chemical structure of the active compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, which can be used to determine its molecular structure.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to further elucidate the detailed chemical structure and stereochemistry of the isolated pheromone components.[6]

Behavioral Assays
  • Y-tube Olfactometer Assay: This is a common method to test the behavioral response of insects to volatile chemicals.[6] A Y-shaped glass tube is used, with a stream of clean air flowing down one arm and a stream of air carrying the test odorant down the other. An insect is introduced at the base of the Y, and its choice of which arm to enter is recorded. A significant preference for the odorant-containing arm indicates attraction. For C. chinensis, males were significantly attracted to filter paper discs loaded with 0.01-0.1 ng of synthetic homofarnesals.[6]

Implications for Pest Management

The identification of this compound and its derivatives as pheromones opens up several avenues for the development of species-specific and environmentally benign pest management strategies. These include:

  • Monitoring: Pheromone-baited traps can be used to monitor the presence and population density of pest insects, allowing for more targeted and timely application of control measures.

  • Mass Trapping: Deploying a large number of pheromone traps can significantly reduce the population of a pest by capturing a large proportion of the males, thereby reducing mating success.

  • Mating Disruption: Saturating an area with synthetic pheromone can confuse males and prevent them from locating females, thus disrupting mating.

Conclusion

This compound is a versatile molecule in insect biology, serving as a vital precursor for juvenile hormone and as a potent semiochemical in the form of pheromones. Further research into the specific receptors and neural pathways involved in this compound perception will provide a more complete understanding of its role in insect communication. This knowledge will be instrumental in the development of next-generation pest management tools that are both effective and ecologically sound. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and professionals working to harness the potential of this compound in insect science and pest control.

References

Farnesal's Interaction with Nuclear Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, an isoprenoid aldehyde, and its related alcohol, farnesol (B120207), are intermediates in the mevalonate (B85504) biosynthetic pathway. Beyond their roles in cholesterol and isoprenoid synthesis, these molecules have emerged as important signaling molecules that interact with and modulate the activity of several nuclear receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key nuclear receptors, including the Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptors (PPARs), and the Thyroid Hormone Receptor (THR). The guide details the quantitative aspects of these interactions, provides in-depth experimental protocols for their study, and illustrates the associated signaling pathways and experimental workflows.

This compound and Nuclear Receptor Interactions: Quantitative Data

Farnesol has been shown to activate several nuclear receptors, primarily FXR and PPARs. The following tables summarize the available quantitative data on these interactions.

Table 1: Farnesol Activation of Farnesoid X Receptor (FXR)

ParameterValueCell LineAssay TypeReference
Fold Activation3.6-foldCV-1Luciferase Reporter Assay
Concentration for Fold Activation30 µMCV-1Luciferase Reporter Assay
ActivityWeak Activator--[1]
Concentration Range StudiedUp to 300 µMRat Aortic Smooth Muscle CellsCell Viability Assay

Table 2: Farnesol Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Receptor SubtypeParameterValueCell LineAssay TypeReference
PPARαFold Activation5.0-foldCV-1Luciferase Reporter Assay
Concentration for Fold Activation30 µMCV-1Luciferase Reporter Assay
ED505.5 µM-Luciferase Reporter Assay
PPARγED5028 µM-Luciferase Reporter Assay

Signaling Pathways

The interaction of this compound with nuclear receptors initiates signaling cascades that regulate the expression of a variety of target genes involved in metabolism and cellular proliferation.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound, as an activator of FXR, can influence the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE binds to Target_Genes Target Genes (e.g., SHP, PLTP) FXRE->Target_Genes regulates transcription of Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation

FXR Signaling Pathway Activation by this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Farnesol has been shown to activate PPARα and, to a lesser extent, PPARγ. Activation of PPARs leads to the regulation of genes involved in fatty acid oxidation and lipid metabolism. Similar to FXR, PPARs heterodimerize with RXR to bind to Peroxisome Proliferator Response Elements (PPREs).

PPAR_Signaling_Pathway This compound This compound PPAR PPARα / PPARγ This compound->PPAR activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1A, ACO) PPRE->Target_Genes regulates transcription of Lipid_Metabolism Lipid Metabolism & Fatty Acid Oxidation Target_Genes->Lipid_Metabolism

PPAR Signaling Pathway Activation by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate a specific nuclear receptor and induce the expression of a reporter gene (luciferase).

Experimental Workflow:

Luciferase_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., CV-1, HEK293T) start->cell_culture transfection 2. Co-transfection: - NR Expression Vector - Reporter Vector (with RE) - Control Vector (e.g., Renilla) cell_culture->transfection treatment 3. Treatment with this compound (various concentrations) transfection->treatment incubation 4. Incubation (e.g., 24 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis measurement 6. Measure Luciferase Activity (Luminometer) lysis->measurement analysis 7. Data Analysis (Normalize to control, calculate fold activation) measurement->analysis end End analysis->end

Workflow for a Luciferase Reporter Gene Assay.

Detailed Protocol (based on Goto et al., 2011):

  • Cell Culture: Plate CV-1 monkey kidney cells in 24-well plates at a suitable density and culture overnight.

  • Transfection: Co-transfect the cells using a suitable transfection reagent with the following plasmids:

    • For FXR activation:

      • pCMX-hFXR (human FXR expression vector).

      • pIR1-tk-Luc (reporter vector containing an inverted repeat-1 FXR response element upstream of the thymidine (B127349) kinase promoter and luciferase gene).

      • pRL-CMV (Renilla luciferase control vector for normalization).

    • For PPARα activation:

      • pM-hPPARα (human PPARα expression vector).

      • p4xUASg-tk-Luc (reporter vector containing four copies of the GAL4 upstream activating sequence).

      • pRL-CMV (Renilla luciferase control vector).

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of farnesol (e.g., 0-50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold activation by dividing the normalized luciferase activity of farnesol-treated cells by that of the vehicle-treated cells.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of this compound to promote the interaction between a nuclear receptor and a coactivator peptide.

Experimental Workflow:

TRFRET_Workflow start Start reagent_prep 1. Prepare Reagents: - GST-tagged NR-LBD - Terbium-labeled anti-GST Ab - Fluorescein-labeled coactivator peptide - this compound dilutions start->reagent_prep assay_setup 2. Assay Setup (in microplate): - Add NR-LBD - Add this compound/control - Add Ab/peptide mix reagent_prep->assay_setup incubation 3. Incubation (e.g., 1-2 hours at RT) assay_setup->incubation measurement 4. Measure TR-FRET Signal (Plate reader with TR-FRET capability) incubation->measurement analysis 5. Data Analysis (Calculate 520/495 nm emission ratio, determine EC50) measurement->analysis end End analysis->end M2H_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293) start->cell_culture transfection 2. Co-transfection: - 'Bait' Plasmid (e.g., GAL4-DBD-FXR) - 'Prey' Plasmid (e.g., VP16-AD-RXR) - Reporter Plasmid (GAL4-responsive) cell_culture->transfection treatment 3. Treatment with this compound transfection->treatment incubation 4. Incubation (e.g., 24-48 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis measurement 6. Measure Reporter Gene Activity (e.g., Luciferase Assay) lysis->measurement analysis 7. Data Analysis (Compare to controls) measurement->analysis end End analysis->end EMSA_Workflow start Start probe_prep 1. Prepare Labeled DNA Probe (e.g., 32P-labeled FXRE or PPRE) start->probe_prep binding_reaction 3. Binding Reaction: - Protein - Labeled Probe - this compound/Control - Poly(dI-dC) probe_prep->binding_reaction protein_prep 2. Prepare Nuclear Extract or Purified Receptor Protein protein_prep->binding_reaction electrophoresis 4. Native Polyacrylamide Gel Electrophoresis (PAGE) binding_reaction->electrophoresis detection 5. Detection of Labeled Probe (e.g., Autoradiography) electrophoresis->detection analysis 6. Analyze Band Shifts detection->analysis end End analysis->end

References

An In-depth Technical Guide to the Genetic Regulation of Farnesal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, an acyclic sesquiterpenoid aldehyde, and its corresponding alcohol, farnesol (B120207), are pivotal molecules in various biological processes across different kingdoms of life. In fungi such as the opportunistic pathogen Candida albicans, farnesol acts as a quorum-sensing molecule, regulating morphological transitions and biofilm formation, which are crucial for its virulence.[1][2][3][4] In plants, farnesene (B8742651) (a related sesquiterpene) is involved in defense mechanisms and fruit aroma.[5] The biosynthesis of these molecules is tightly controlled by complex gene regulatory networks. Understanding the genetic regulation of this compound production is paramount for developing novel therapeutic strategies against fungal infections and for metabolic engineering applications.

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound production. It details the biosynthetic pathway, key regulatory genes and transcription factors, and the signaling cascades involved. Furthermore, it presents quantitative data from key studies and detailed experimental protocols to aid researchers in this field.

This compound Biosynthesis Pathway

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthesis pathway.[6] The primary route for FPP synthesis in eukaryotes and archaea is the mevalonate (B85504) (MVA) pathway.[7][8]

The key steps are as follows:

  • Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a rate-limiting step and a common target for drugs like statins.[7]

  • Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, the fundamental five-carbon building block of isoprenoids.[7]

  • IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP in successive reactions catalyzed by farnesyl diphosphate (B83284) synthase (FPS) to form the 15-carbon molecule, FPP.[9][10]

  • FPP to Farnesol and this compound: FPP can be dephosphorylated by phosphatases to produce farnesol.[11] In Escherichia coli, the phosphatases PgpB and YbjG have been shown to catalyze this reaction.[11] Farnesol can then be oxidized to this compound. While specific farnesol synthases exist in plants, in many organisms, the conversion of FPP to farnesol is carried out by various phosphatases.

Farnesal_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP FPS Farnesol Farnesol FPP->Farnesol Phosphatases This compound This compound Farnesol->this compound Oxidase HMGR HMGR FPS FPS Phosphatase Phosphatases Oxidase Oxidase

Caption: The Mevalonate (MVA) pathway for this compound biosynthesis.

Genetic Regulation of Farnesol/Farnesal Production

The production of farnesol is regulated primarily at the transcriptional level, involving a network of transcription factors (TFs) and signaling pathways. Much of our understanding comes from studies in Candida albicans.

Transcriptional Regulators in Candida albicans

A screen of a transcription regulator knockout library in C. albicans identified several TFs that significantly impact farnesol production and secretion.[1][4][12] These regulators are involved in various cellular processes, including morphogenesis, cell cycle progression, and stress response.

Table 1: Effect of Transcription Regulator Deletion on Farnesol Production in C. albicans

Mutant (Deleted Gene)PhenotypePutative Function of Regulator
ahr1Δ/ahr1ΔFarnesol OverproducerAdherence, hyphal growth, white-opaque switching
swi4Δ/swi4ΔFarnesol OverproducerCell cycle control (G1/S transition)
cup9Δ/cup9ΔFarnesol OverproducerCopper homeostasis, response to metals
dal81Δ/dal81ΔFarnesol OverproducerNitrogen metabolism
tup1Δ/tup1ΔFarnesol UnderproducerGlobal repressor of filamentous growth
nrg1Δ/nrg1ΔFarnesol UnderproducerRepressor of filamentous growth
efg1Δ/efg1ΔFarnesol UnderproducerKey regulator of morphogenesis
czf1Δ/czf1ΔFarnesol UnderproducerMorphogenesis, filamentation

Data synthesized from studies on C. albicans transcription regulator knockout libraries.[1][4][13]

The repressors of filamentation, Tup1 and Nrg1, are critical for the cellular response to farnesol, and their deletion leads to reduced farnesol production, suggesting a feedback loop.[14] Conversely, mutants like ahr1Δ and swi4Δ overproduce farnesol, linking its synthesis to cell cycle and developmental programs.[13]

Signaling Pathways

Several signaling pathways are implicated in modulating farnesol production and the cellular response to it.

  • MAPK Pathways: The mitogen-activated protein (MAP) kinase pathway, particularly involving components like Cph1 and Hst1, is involved in the response to farnesol.[14] In human dendritic cells, farnesol has been shown to modulate MAPK signaling, affecting cytokine secretion.[15]

  • NF-κB Pathway: Farnesol can activate the NF-κB signaling pathway, which is a key regulator of immune responses and inflammation.[6][15]

  • Nuclear Receptor Signaling: In mammalian cells, farnesol can activate nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and cell differentiation.[6] Liver X receptors (LXRs) can regulate the expression of farnesyl diphosphate synthase (FPPS), thereby influencing the pool of FPP available for farnesol synthesis.[16]

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Farnesol_ext External Farnesol MAPK MAPK Pathway (e.g., Cph1, Hst1) Farnesol_ext->MAPK Modulates NFkB NF-κB Pathway Farnesol_ext->NFkB Activates TFs_down Negative Regulators (Tup1, Nrg1, Efg1) MAPK->TFs_down TFs_up Positive Regulators (Ahr1, Swi4) NFkB->TFs_up NuclearReceptors Nuclear Receptors (FXR, PPARs, LXRs) FPP_Synthase FPP Synthase (FPS) NuclearReceptors->FPP_Synthase Regulates expression MVA_Pathway Mevalonate Pathway TFs_up->MVA_Pathway Activates TFs_down->MVA_Pathway Represses MVA_Pathway->FPP_Synthase Farnesol_prod Farnesol Production FPP_Synthase->Farnesol_prod

Caption: Signaling pathways regulating farnesol production.

Experimental Protocols

Screening of a Transcription Regulator Knockout Library

This protocol is adapted from studies in Candida albicans to identify regulators of farnesol production.[2]

  • Strain Preparation: Transfer the transcription regulator mutant collection from frozen stocks to YPD agar (B569324) plates using a replicator tool. Incubate at 30°C for 48 hours.

  • Inoculum Culture: Transfer mutants to 3 mL of liquid YPD medium and grow for 16 hours at 30°C with rotary agitation (250 RPM).

  • Main Culture: Use the inoculum culture to start a 1:100 dilution in 75 mL of YPD in 250 mL flasks. Incubate for 24 hours at 30°C with 250 RPM agitation.

  • Sample Collection:

    • Use 50 mL of culture for dry weight determination to normalize production levels.

    • Use 20 mL of culture for farnesol extraction and quantification.

  • Farnesol Extraction:

    • Centrifuge the 20 mL culture to separate the supernatant (extracellular farnesol) from the cell pellet (intracellular farnesol).

    • Extract farnesol from both fractions using an organic solvent such as a 2:1 mixture of hexane (B92381) and ethyl acetate.

  • Quantification by GC-MS:

    • Derivatize the extracted samples if necessary.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify farnesol levels by comparing with a standard curve generated from pure farnesol.

  • Data Analysis: Normalize farnesol production to cell dry weight. Compare the production levels of each mutant to the wild-type control to identify significant overproducers and underproducers.

Experimental_Workflow cluster_processing Sample Processing Start Start: TF Knockout Library Plate 1. Plate mutants on YPD agar (48h at 30°C) Start->Plate Inoculum 2. Inoculum culture in liquid YPD (16h at 30°C) Plate->Inoculum MainCulture 3. Main culture in YPD (24h at 30°C) Inoculum->MainCulture Harvest 4. Harvest Culture MainCulture->Harvest DryWeight 5a. Dry Weight Determination Harvest->DryWeight Extraction 5b. Farnesol Extraction (Pellet & Supernatant) Harvest->Extraction Analysis 7. Data Analysis (Normalize to Dry Weight) DryWeight->Analysis Quant 6. GC-MS Quantification Extraction->Quant Quant->Analysis End End: Identify Regulatory Hits Analysis->End

Caption: Workflow for screening a TF knockout library.

Gene Expression Analysis by qPCR

To validate the effect of a transcription factor on the this compound biosynthesis pathway, quantitative PCR (qPCR) can be used to measure the expression of key enzyme-coding genes like FPS.

  • RNA Extraction: Grow the wild-type and mutant strains under the desired conditions. Extract total RNA using a standard method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based system. Include primers for the target gene (e.g., FPS) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the fold change in gene expression in the mutant relative to the wild-type using the ΔΔCt method.[17]

Perturbation of Gene Regulation using CRISPR-Cas9

CRISPR-Cas9 technology can be employed for precise manipulation of the genes and regulatory elements involved in this compound production.[18][19]

  • gRNA Design: Design guide RNAs (gRNAs) to target the coding sequence of a regulatory gene for knockout or its promoter region for transcriptional activation (CRISPRa) or interference (CRISPRi).

  • Vector Construction: Clone the gRNA into a vector co-expressing the Cas9 nuclease (or its variants like dCas9-activator/repressor).

  • Transformation: Transform the CRISPR-Cas9 construct into the host organism.

  • Verification: Screen for successful transformants and verify the intended genetic modification by sequencing.

  • Phenotypic Analysis: Analyze the engineered strains for changes in this compound production using the GC-MS method described above.

Conclusion

The genetic regulation of this compound production is a complex process involving a hierarchical network of transcription factors and signaling pathways that integrate various cellular and environmental cues. The MVA pathway provides the biosynthetic precursors, and the expression of its key enzymes is tightly controlled. Studies in model organisms like C. albicans have been instrumental in identifying key regulatory players, providing a foundation for further research. For drug development professionals, transcription factors like Tup1 and Nrg1, or enzymes in the MVA pathway, represent potential targets for antifungal therapies. For scientists and researchers, the application of advanced genetic tools like CRISPR-Cas9 will be crucial in further dissecting these regulatory networks and for the metabolic engineering of microorganisms for enhanced production of valuable isoprenoids.

References

Methodological & Application

Application Notes and Protocols for Farnesal Extraction from Insect Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal is a key intermediate in the biosynthesis of juvenile hormones (JHs), which are sesquiterpenoids that play a critical role in regulating insect development, reproduction, and behavior.[1] The accurate extraction and quantification of this compound from insect tissues are crucial for studying JH biosynthesis and for the development of novel insect control agents that target this pathway. While specific protocols for this compound extraction are not widely documented, methods established for the extraction of the more extensively studied juvenile hormones can be readily adapted for this compound analysis due to their structural and chemical similarities.

This document provides a detailed protocol for the extraction of this compound from insect tissues, adapted from established methods for juvenile hormone analysis.[2][3][4] The protocol is suitable for subsequent quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway and Experimental Workflow

The biosynthesis of juvenile hormone III (JH III), the most common JH in insects, involves the oxidation of farnesol (B120207) to this compound, which is then further converted. Understanding this pathway is essential for interpreting the results of this compound extraction experiments.

Farnesal_Biosynthesis_and_Extraction cluster_biosynthesis Juvenile Hormone Biosynthesis Pathway cluster_extraction This compound Extraction Workflow Farnesol Farnesol This compound This compound Farnesol->this compound Farnesol Oxidase Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate JHAMT JH_III Juvenile Hormone III Methyl_Farnesoate->JH_III Epoxidase Tissue_Collection Insect Tissue Collection (e.g., Hemolymph, Corpora Allata) Homogenization Homogenization in Organic Solvent Tissue_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Purification Purification/ Solid-Phase Extraction Supernatant_Collection->Purification Analysis GC-MS or LC-MS/MS Analysis Purification->Analysis Farnesal_Extraction_Protocol Start Start: Insect Tissue Sample Homogenize 1. Homogenize in Methanol/Ethyl Ether Start->Homogenize Add_Hexane 2. Add n-Hexane and Vortex Homogenize->Add_Hexane Centrifuge 3. Centrifuge (12,000 x g, 10 min) Add_Hexane->Centrifuge Collect_Supernatant 4. Collect Organic Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction 5. Repeat Hexane Extraction (2x) Collect_Supernatant->Repeat_Extraction Pool_Supernatants 6. Pool Organic Supernatants Repeat_Extraction->Pool_Supernatants Evaporate 7. Evaporate Solvent with Nitrogen Pool_Supernatants->Evaporate Reconstitute 8. Reconstitute in Known Volume of Solvent Evaporate->Reconstitute Analyze End: GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for the Chemical Synthesis of Specific Farnesal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon acyclic sesquiterpenoid aldehyde, exists as four distinct geometric isomers: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. Each isomer possesses unique biological activities, playing crucial roles in various physiological processes, including insect juvenile hormone biosynthesis and quorum sensing in fungi. The stereoselective synthesis of these individual isomers is paramount for investigating their specific biological functions and for the development of targeted therapeutic agents.

These application notes provide detailed protocols for the chemical synthesis of specific this compound isomers, focusing on stereoselective methods to obtain high isomeric purity. The synthesis of each this compound isomer is presented as a two-step process: the stereoselective synthesis of the corresponding farnesol (B120207) isomer, followed by its mild oxidation to the aldehyde.

Data Presentation

The following tables summarize the quantitative data for the synthesis of each farnesol and this compound isomer, allowing for easy comparison of the different stereoselective methods.

Table 1: Synthesis of Farnesol Isomers

Farnesol IsomerStarting MaterialKey ReactionReagentsSolventTemperature (°C)Yield (%)Isomer Ratio (Z:E at C2)
(2E,6E)-FarnesolGeranylacetone (B162166)Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHTHF0 to rt~85>95:5
(2Z,6E)-FarnesolGeranylacetoneModified Wittig (β-oxido ylide)Ethyl (triphenylphosphoranylidene)acetate, n-BuLi, HMPATHF-78 to rt~70>90:10
(2E,6Z)-FarnesolNerylacetoneHorner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHTHF0 to rt~83>95:5
(2Z,6Z)-FarnesolNerylacetoneModified Wittig (β-oxido ylide)Ethyl (triphenylphosphoranylidene)acetate, n-BuLi, HMPATHF-78 to rt~75>90:10

Table 2: Oxidation of Farnesol Isomers to this compound Isomers

This compound IsomerStarting Farnesol IsomerOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
(2E,6E)-Farnesal(2E,6E)-FarnesolActivated Manganese Dioxide (MnO₂)Dichloromethane (B109758)rt24>95
(2Z,6E)-Farnesal(2Z,6E)-FarnesolActivated Manganese Dioxide (MnO₂)Dichloromethanert24>95
(2E,6Z)-Farnesal(2E,6Z)-FarnesolPyridinium Chlorochromate (PCC)Dichloromethanert2~90
(2Z,6Z)-Farnesal(2Z,6Z)-FarnesolPyridinium Chlorochromate (PCC)Dichloromethanert2~90

Experimental Protocols

Protocol 1: Synthesis of (2E,6E)-Farnesol via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of (2E,6E)-farnesol from geranylacetone, which favors the formation of the (E)-isomer at the C2 position.

Materials:

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an argon atmosphere, suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of geranylacetone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of the Ester: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the ethyl (2E,6E)-farnesoate.

  • Reduction to Farnesol: Dissolve the purified ester in anhydrous THF and cool to -78 °C. Add DIBAL-H (2.2 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 2 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography on silica gel to yield (2E,6E)-farnesol.

Protocol 2: Synthesis of (2Z,6E)-Farnesol via Modified Wittig Reaction

This protocol utilizes a modified Wittig reaction with a β-oxido ylide to achieve high (Z)-selectivity at the C2 position, starting from geranylacetone.[1][2][3]

Materials:

  • Geranylacetone

  • Ethyl (triphenylphosphoranylidene)acetate

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried flask under argon, dissolve ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Reaction with Aldehyde: To the ylide solution, add HMPA (2.0 eq) followed by a solution of geranylacetone (1.0 eq) in anhydrous THF. Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2Z,6E)-farnesol.

Protocol 3: General Procedure for the Oxidation of Farnesol to this compound using Activated Manganese Dioxide

This protocol is suitable for the mild oxidation of (2E,6E)- and (2Z,6E)-farnesol to their corresponding aldehydes.

Materials:

  • Farnesol isomer ((2E,6E)-farnesol or (2Z,6E)-farnesol)

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the farnesol isomer (1.0 eq) in dichloromethane. To this solution, add activated manganese dioxide (10 eq by weight).

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with additional dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the corresponding this compound isomer in high purity. Further purification by column chromatography is typically not required.

Protocol 4: General Procedure for the Oxidation of Farnesol to this compound using Pyridinium Chlorochromate (PCC)

This protocol is effective for the oxidation of farnesol isomers, particularly when MnO₂ is less effective, such as for the (6Z)-isomers.

Materials:

  • Farnesol isomer ((2E,6Z)-farnesol or (2Z,6Z)-farnesol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask, suspend PCC (1.5 eq) and silica gel in anhydrous dichloromethane.

  • Reaction: To the stirred suspension, add a solution of the farnesol isomer (1.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 2 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by flash column chromatography if necessary.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Isomer Synthesis cluster_start Starting Materials cluster_farnesol Farnesol Synthesis cluster_oxidation Oxidation cluster_this compound This compound Products Geranylacetone Geranylacetone HWE Horner-Wadsworth-Emmons (E-selective) Geranylacetone->HWE yields Wittig Modified Wittig (Z-selective) Geranylacetone->Wittig yields Nerylacetone Nerylacetone Nerylacetone->HWE yields Nerylacetone->Wittig yields 2E6E_FOH (2E,6E)-Farnesol HWE->2E6E_FOH from Geranylacetone 2E6Z_FOH (2E,6Z)-Farnesol HWE->2E6Z_FOH from Nerylacetone 2Z6E_FOH (2Z,6E)-Farnesol Wittig->2Z6E_FOH from Geranylacetone 2Z6Z_FOH (2Z,6Z)-Farnesol Wittig->2Z6Z_FOH from Nerylacetone MnO2 MnO2 Oxidation 2E6E_FOH->MnO2 oxidized by 2Z6E_FOH->MnO2 oxidized by PCC PCC Oxidation 2E6Z_FOH->PCC oxidized by 2Z6Z_FOH->PCC oxidized by 2E6E_FAL (2E,6E)-Farnesal MnO2->2E6E_FAL produces 2Z6E_FAL (2Z,6E)-Farnesal MnO2->2Z6E_FAL produces 2E6Z_FAL (2E,6Z)-Farnesal PCC->2E6Z_FAL produces 2Z6Z_FAL (2Z,6Z)-Farnesal PCC->2Z6Z_FAL produces

Caption: Synthetic routes to this compound isomers.

juvenile_hormone_biosynthesis Insect Juvenile Hormone III Biosynthesis Pathway FPP Farnesyl Diphosphate FOH (2E,6E)-Farnesol FPP->FOH Farnesyl Diphosphatase FAL (2E,6E)-Farnesal FOH->FAL Farnesol Dehydrogenase FA Farnesoic Acid FAL->FA This compound Dehydrogenase MF Methyl Farnesoate FA->MF Juvenile Hormone Acid Methyltransferase JHIII Juvenile Hormone III MF->JHIII Epoxidase (P450)

Caption: Key steps in insect juvenile hormone III biosynthesis.

References

Application Notes and Protocols for Utilizing Farnesal Analogues in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of farnesal analogues in proteomics research. This compound analogues are powerful chemical tools for the study of protein farnesylation, a critical post-translational modification involved in various cellular signaling pathways. Dysregulation of protein farnesylation is implicated in numerous diseases, including cancer, making the study of this process a key area for therapeutic development.

This compound analogues, often equipped with bioorthogonal handles, enable the specific labeling, identification, and quantification of farnesylated proteins within complex biological systems. This allows for a deeper understanding of the "farnesylome" and the development of novel inhibitors targeting protein farnesyltransferase (FTase).

Key Applications:

  • Profiling Farnesylated Proteins: Identification and quantification of the complete set of farnesylated proteins in cells or tissues.

  • Activity-Based Protein Profiling (ABPP): Assessing the activity of farnesyltransferase in native biological systems.

  • Target Engagement and Selectivity of FTase Inhibitors: Evaluating the efficacy and specificity of small molecule inhibitors targeting protein farnesylation.

  • Visualization of Farnesylated Proteins: In-gel fluorescence scanning and microscopy to visualize the subcellular localization of farnesylated proteins.

  • Elucidation of Signaling Pathways: Understanding the role of protein farnesylation in cellular processes and disease pathogenesis.

Overview of the Experimental Workflow

The general strategy for using this compound analogues in proteomics involves a multi-step process. First, cells are metabolically labeled with a farnesol (B120207) analogue containing a bioorthogonal functional group (e.g., an alkyne or azide). This analogue is converted into the corresponding farnesyl pyrophosphate analogue and incorporated into proteins by FTase. Following cell lysis, the labeled proteins are conjugated to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization) via a bioorthogonal reaction. Finally, the tagged proteins are analyzed by methods such as in-gel fluorescence scanning, western blotting, or mass spectrometry-based proteomics for identification and quantification.[1][2][3]

experimental_workflow cluster_cell Cellular Environment cluster_lysis Lysis & Ligation cluster_analysis Downstream Analysis Farnesol_Analogue Farnesol Analogue (e.g., YnF, Az-FOH) Metabolic_Activation Metabolic Activation to FPP Analogue Farnesol_Analogue->Metabolic_Activation FTase Protein Farnesyltransferase (FTase) Metabolic_Activation->FTase Labeled_Protein Labeled Protein FTase->Labeled_Protein Farnesylation Protein_Substrate Protein Substrate (CaaX motif) Protein_Substrate->FTase Cell_Lysis Cell Lysis Labeled_Protein->Cell_Lysis Bioorthogonal_Ligation Bioorthogonal Ligation (e.g., CuAAC, SPAAC) Cell_Lysis->Bioorthogonal_Ligation Tagged_Protein Tagged Protein Bioorthogonal_Ligation->Tagged_Protein Reporter_Tag Reporter Tag (Biotin/Fluorophore) Reporter_Tag->Bioorthogonal_Ligation Enrichment Affinity Purification (Biotin-Avidin) Tagged_Protein->Enrichment Visualization Visualization (In-gel fluorescence, Western Blot) Tagged_Protein->Visualization Proteolysis Proteolysis (Trypsin) Enrichment->Proteolysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Protein_ID Protein Identification & Quantification MS_Analysis->Protein_ID

Caption: General experimental workflow for proteomic profiling using this compound analogues.

Signaling Pathway: Protein Farnesylation

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of isoprenoid moieties to cysteine residues of target proteins.[2][4] This process is catalyzed by protein farnesyltransferase (FTase), which transfers a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to proteins containing a C-terminal CaaX motif.[3][5][6] Farnesylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions, which are crucial for their biological function. A prominent example is the Ras family of small GTPases, whose membrane association and signaling activity are dependent on farnesylation.

farnesylation_pathway cluster_synthesis Isoprenoid Biosynthesis cluster_modification Post-Translational Modification cluster_processing Further Processing & Localization MVA_Pathway Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP FTase Protein Farnesyltransferase (FTase) FPP->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Protein Protein with CaaX Motif Protein->FTase RCE1 RCE1 (Protease) Farnesylated_Protein->RCE1 -aaX ICMT ICMT (Methyltransferase) RCE1->ICMT Carboxyl Methylation Membrane_Localization Membrane Localization & Protein-Protein Interactions ICMT->Membrane_Localization

Caption: Overview of the protein farnesylation pathway.

Quantitative Data Summary

The use of this compound analogues in quantitative proteomics allows for the precise measurement of changes in protein farnesylation in response to various stimuli or inhibitor treatments. The following tables provide examples of how quantitative data can be presented.

Table 1: Identification of Farnesylated Proteins Using Alkyne-Farnesol (YnF) Analogue

ProteinGeneFunctionPeptide CountFold Change (Treated vs. Control)p-value
Prelamin-A/CLMNANuclear structure2515.2< 0.001
Ras-related protein Rab-25RAB25Vesicular transport1812.8< 0.001
Centrosomal protein of 85 kDaCEP85Centriole duplication1210.5< 0.005
Unc-51 like kinase 3ULK3Autophagy, signaling98.9< 0.01
Ras-related C3 botulinum toxin substrate 1RAC1Cell motility2214.1< 0.001

Data is representative and compiled from typical outcomes of such experiments.[1]

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate (FPP) Analogues for FTase

AnalogueKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
FPP (Natural Substrate)0.20.157.5 x 105[2]
C10NorOPP (Norbornene)0.30.124.0 x 105[2]
FAPP (Aldehyde)N/AN/AEfficiently incorporated
AGPP (Anilinogeranyl)N/AN/AEffective substrate[7]

N/A: Data not available in the provided search results. "Efficiently incorporated" or "Effective substrate" indicates qualitative assessment from the literature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Farnesol (alk-FOH)

This protocol describes the metabolic labeling of mammalian cells with an alkyne-functionalized farnesol analogue for subsequent proteomic analysis.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-farnesol (alk-FOH) chemical reporter[4]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 10 cm dishes) and grow to 70-80% confluency.

  • Preparation of alk-FOH Stock: Prepare a 10 mM stock solution of alk-FOH in DMSO.

  • Metabolic Labeling:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the desired final concentration of alk-FOH (e.g., 25-100 µM). A vehicle control (DMSO only) should be run in parallel.

    • Incubate the cells for the desired period (e.g., 18-24 hours) under standard culture conditions (37°C, 5% CO2).

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for bioorthogonal ligation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging

This protocol details the "click chemistry" reaction to attach a biotin tag to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Cell lysate containing alkyne-labeled proteins (from Protocol 1)

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • DMSO

  • SDS (10% solution)

Procedure:

  • Prepare Reagents:

    • 10 mM Azide-PEG3-Biotin in DMSO

    • 50 mM TCEP in water (freshly prepared)

    • 1.7 mM TBTA in DMSO/t-butanol (4:1)

    • 50 mM CuSO4 in water

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (e.g., 1 mg of protein in a final volume of 500 µL)

      • Azide-PEG3-Biotin to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Add CuSO4 to a final concentration of 1 mM.

    • Vortex immediately to mix thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein using a methanol/chloroform extraction or other suitable method to remove excess reagents.

    • Resuspend the protein pellet in a buffer compatible with downstream applications (e.g., 1% SDS in PBS). The biotin-tagged proteome is now ready for enrichment or analysis.

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotin-tagged farnesylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotin-tagged cell lysate (from Protocol 2)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with Wash Buffer 1 according to the manufacturer's instructions.

  • Binding:

    • Incubate the biotin-tagged lysate with the washed streptavidin beads for 2-4 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads sequentially with:

      • Wash Buffer 1 (3 times)

      • Wash Buffer 2 (2 times)

      • Wash Buffer 3 (3 times)

  • Elution:

    • Add Elution Buffer to the beads and heat at 95°C for 10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the enriched farnesylated proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be further processed for proteomic analysis, for example, by in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.

Logical Relationship Diagram

logical_relationship cluster_probes Chemical Probes cluster_reactions Bioorthogonal Reactions cluster_applications Proteomic Applications Farnesal_Analogues This compound Analogues (with bioorthogonal groups) Alkyne_Probes Alkyne Probes (e.g., YnF, alk-FOH) Farnesal_Analogues->Alkyne_Probes Azide_Probes Azide Probes (e.g., Az-FOH) Farnesal_Analogues->Azide_Probes Aldehyde_Probes Aldehyde Probes (e.g., FAPP) Farnesal_Analogues->Aldehyde_Probes CuAAC CuAAC (Click Chemistry) Alkyne_Probes->CuAAC SPAAC SPAAC (Strain-Promoted) Alkyne_Probes->SPAAC Azide_Probes->CuAAC Azide_Probes->SPAAC Staudinger Staudinger Ligation Azide_Probes->Staudinger Oxime_Ligation Oxime Ligation Aldehyde_Probes->Oxime_Ligation Identification Identification of Farnesylated Proteins CuAAC->Identification Quantification Quantitative Profiling CuAAC->Quantification Visualization Cellular Imaging CuAAC->Visualization Inhibitor_Profiling Inhibitor Target Engagement CuAAC->Inhibitor_Profiling SPAAC->Identification SPAAC->Quantification SPAAC->Visualization SPAAC->Inhibitor_Profiling Staudinger->Identification Oxime_Ligation->Identification Oxime_Ligation->Visualization

Caption: Relationship between this compound analogue probes, bioorthogonal reactions, and applications.

References

Application Notes and Protocols: Farnesal as a Substrate for Aldehyde Dehydrogenase (ALDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesal, a sesquiterpenoid aldehyde, is a crucial intermediate in the biosynthesis of juvenile hormone III in insects, a key regulator of development, reproduction, and behavior.[1][2] The oxidation of this compound to farnesoic acid is catalyzed by NAD(+)-dependent aldehyde dehydrogenase (ALDH), specifically identified as a class 3 ALDH (ALDH3) in mosquitoes (Aedes aegypti).[1][3] This enzymatic step represents a critical control point in the juvenile hormone biosynthetic pathway, making it an attractive target for the development of novel insecticides.[1][2] In mammals, human ALDH3A2 and rat microsomal ALDH3A2 have also been shown to metabolize this compound.[3][4] The use of this compound as a substrate in ALDH assays is therefore highly relevant for studying enzyme kinetics, screening for inhibitors, and elucidating the role of ALDH in various physiological and pathological processes.

These application notes provide detailed protocols for utilizing this compound in ALDH assays, along with relevant kinetic data and diagrams to facilitate experimental design and execution.

Biochemical Pathway

The enzymatic conversion of farnesol (B120207) to farnesoic acid involves a two-step oxidation process. Farnesol is first oxidized to this compound by an alcohol dehydrogenase, and subsequently, this compound is converted to farnesoic acid by an aldehyde dehydrogenase.[4][5]

Farnesal_Metabolism Farnesol Farnesol This compound This compound Farnesol->this compound Oxidation Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Oxidation ADH Alcohol Dehydrogenase ADH->this compound NADPH NADPH ADH->NADPH ALDH Aldehyde Dehydrogenase (ALDH3) ALDH->Farnesoic_Acid NADH NADH ALDH->NADH NADP NADP+ NADP->ADH NAD NAD+ NAD->ALDH Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Enzyme Prepare ALDH Enzyme Solution Dispense_Reagents Dispense Enzyme, Buffer, and NAD+ to Microplate Prep_Enzyme->Dispense_Reagents Prep_Substrate Prepare this compound and NAD+ Solutions Initiate_Reaction Initiate Reaction with this compound Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Test Compound Library Add_Inhibitor Add Test Compounds (or Vehicle Control) Prep_Inhibitor->Add_Inhibitor Dispense_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Signal (e.g., Absorbance at 340nm) Incubate->Measure_Signal Calculate_Activity Calculate % Inhibition Measure_Signal->Calculate_Activity Identify_Hits Identify 'Hit' Compounds Calculate_Activity->Identify_Hits Assay_Validation_Logic Start Assay Development Enzyme_Dependence Confirm Reaction is Enzyme-Dependent Start->Enzyme_Dependence Substrate_Dependence Confirm Reaction is this compound-Dependent Start->Substrate_Dependence Time_Dependence Determine Linear Range of Reaction over Time Enzyme_Dependence->Time_Dependence Substrate_Dependence->Time_Dependence Enzyme_Conc_Dependence Determine Linear Range with Enzyme Concentration Time_Dependence->Enzyme_Conc_Dependence Determine_Kinetics Determine Km and Vmax for this compound Enzyme_Conc_Dependence->Determine_Kinetics Assay_Validated Validated Assay Determine_Kinetics->Assay_Validated

References

Application Note: GC-MS Analysis for the Separation of Farnesal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesal, a naturally occurring acyclic sesquiterpenoid aldehyde, is a compound of significant interest in various fields, including entomology as an insect pheromone and in the fragrance industry.[1][2] It exists as four distinct geometric isomers due to the E/Z (trans/cis) configuration at the C2 and C6 double bonds: (2E,6E)-farnesal, (2E,6Z)-farnesal, (2Z,6E)-farnesal, and (2Z,6Z)-farnesal. The specific isomeric composition can greatly influence its biological activity and aroma profile, making robust analytical methods for their separation and quantification essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution for isomer separation and definitive identification through mass spectral data.[3] This application note provides a detailed protocol for the extraction, separation, and identification of this compound isomers using a standard GC-MS system.

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. This protocol is suitable for the analysis of this compound analytical standards and its extraction from simple biological matrices.

Materials:

  • This compound isomer mixture, technical grade or analytical standard.[1]

  • Hexane (B92381) or Ethyl Acetate (Pesticide grade or equivalent).[3]

  • Anhydrous Sodium Sulfate (B86663).

  • 0.22 µm PTFE syringe filters.

  • 2 mL GC autosampler vials with inserts.

  • Vortex mixer and centrifuge.

Protocol for Standard Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1000 µg/mL in ethyl acetate.

  • Perform serial dilutions to create a set of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the final standard solutions to 2 mL GC vials for analysis.

Protocol for Liquid-Liquid Extraction (from aqueous matrix):

  • To 5 mL of the aqueous sample in a 15 mL centrifuge tube, add 5 mL of hexane.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic layer.[3]

  • Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (hexane) to a clean tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

  • Filter the dried extract through a 0.22 µm PTFE filter into a GC vial.[4]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the separation of this compound isomers on a standard capillary GC-MS system. A non-polar column like a DB-5MS is recommended for good baseline separation of terpenes and their derivatives.[5]

Table 1: GC-MS Instrument Parameters

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60 °C, hold for 2 min, ramp at 8 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450

| Solvent Delay | 4.0 min |

Results and Data Presentation

The GC-MS method described provides sufficient resolution to separate the four primary this compound isomers. Identification is confirmed by comparing the retention time of each peak with that of a certified standard and by matching the acquired mass spectrum against a reference library (e.g., NIST).

The molecular ion for this compound (C15H24O) is m/z 220.35.[6] Under electron ionization, aldehydes typically exhibit fragmentation patterns involving the loss of hydrogen (M-1) or the formyl group (M-29, -CHO).[7] The mass spectrum of this compound is characterized by a series of fragment ions resulting from cleavages along the isoprenoid chain.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Matrix) Extraction Liquid-Liquid Extraction (Hexane or Ethyl Acetate) Sample->Extraction Standard Standard Preparation (1-100 µg/mL) GC_Inject GC Injection (1 µL) Standard->GC_Inject Dry Drying with Na2SO4 Extraction->Dry Filter Filtration (0.22 µm) Dry->Filter Filter->GC_Inject GC_Sep Chromatographic Separation (DB-5MS Column) GC_Inject->GC_Sep MS_Ionize Ionization (EI, 70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (m/z 40-450) MS_Ionize->MS_Detect Data_Analysis Data Analysis (Peak Integration & Spectral Matching) MS_Detect->Data_Analysis Quant Quantification (Calibration Curve) Data_Analysis->Quant Report Reporting Results Quant->Report

Table 2: Representative Quantitative Data for this compound Isomers

Note: Absolute retention times (RT) may vary depending on the specific instrument, column condition, and pressure. The elution order is based on typical chromatographic behavior where less polar, more linear isomers (E,E) often elute before their more compact or slightly more polar counterparts (Z isomers).

Isomer NameAbbreviationExpected RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
(2E,6E)-Farnesal(E,E)-Farnesal~16.522041, 69, 81, 93, 107, 121, 136
(2E,6Z)-Farnesal(E,Z)-Farnesal~16.722041, 69, 81, 93, 107, 121, 136
(2Z,6E)-Farnesal(Z,E)-Farnesal~16.922041, 69, 81, 93, 107, 121, 136
(2Z,6Z)-Farnesal(Z,Z)-Farnesal~17.122041, 69, 81, 93, 107, 121, 136

Conclusion

The protocol outlined in this application note presents a reliable and effective GC-MS method for the separation and identification of this compound isomers. The combination of a simple liquid-liquid extraction for sample preparation and a well-defined temperature program on a standard non-polar capillary column allows for the successful resolution of all four geometric isomers.[3][5] This method is highly suitable for quality control in the flavor and fragrance industries, for the analysis of insect semiochemicals, and for various applications in drug development and biological research.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Farnesal from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of farnesal from a typical reaction mixture. This compound, a key sesquiterpenoid aldehyde, is a valuable precursor in the synthesis of various biologically active molecules and fine chemicals. The presented protocol provides a clear methodology for achieving high-purity this compound, suitable for downstream applications in research and development. This document outlines both analytical and preparative scale purification strategies using reverse-phase chromatography, complete with instrument parameters, mobile phase preparation, and sample handling procedures.

Introduction

This compound is an acyclic sesquiterpenoid containing three isoprene (B109036) units. It exists as a mixture of isomers, with (2E,6E)-farnesal being a common form. Its aldehyde functional group and isoprenoid chain make it a versatile building block in organic synthesis. Purification of this compound from a reaction mixture is crucial to remove unreacted starting materials, byproducts, and isomers, ensuring the integrity of subsequent synthetic steps and biological assays. High-Performance Liquid Chromatography (HPLC) offers a highly efficient and reproducible technique for this purpose. This application note provides a comprehensive guide to developing and implementing an HPLC method for this compound purification.

Data Presentation

Table 1: Analytical HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient 70% B to 100% B in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
Expected Retention Time ~ 8.5 min
Table 2: Preparative HPLC Method Parameters
ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 75% B to 95% B in 20 min
Flow Rate 20 mL/min
Injection Volume 1-5 mL (sample concentration dependent)
Column Temperature Ambient
Detection UV at 220 nm
Fraction Collection Triggered by UV signal threshold

Experimental Protocols

Materials and Reagents
  • This compound-containing reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (B92381) (for sample workup, if necessary)

  • Ethyl acetate (B1210297) (for sample workup, if necessary)

  • Sodium sulfate (B86663) (anhydrous)

  • 0.45 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Rotary evaporator

  • Standard laboratory glassware

Sample Preparation
  • Quenching and Extraction: Following the completion of the reaction, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or hexane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound oil.

  • Dissolution for HPLC: Dissolve a small aliquot of the crude oil in the initial mobile phase composition (e.g., 70% acetonitrile in water for analytical HPLC) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Analytical HPLC Procedure
  • Equilibrate the analytical C18 column with the initial mobile phase composition (70% Acetonitrile: 30% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample onto the column.

  • Run the gradient method as described in Table 1.

  • Monitor the elution profile at 220 nm. The peak corresponding to this compound should be identified. Retention time can be confirmed by running a pure standard if available.

  • Analyze the chromatogram to determine the purity of the crude product and to optimize the separation conditions for the preparative scale.

Preparative HPLC Procedure
  • Equilibrate the preparative C18 column with the initial mobile phase composition (75% Acetonitrile: 25% Water) at a flow rate of 20 mL/min.

  • Perform a blank run with the mobile phase to ensure a clean baseline.

  • Concentrate the crude this compound oil and redissolve it in a minimal amount of the initial mobile phase or a stronger solvent like 100% acetonitrile if solubility is an issue. Ensure the final sample solution is filtered.

  • Inject the concentrated sample onto the preparative column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Run the preparative gradient method as detailed in Table 2.

  • Set the fraction collector to collect the eluent corresponding to the this compound peak, based on the retention time determined from the analytical run. Collection can be triggered by the UV detector signal.

  • Combine the collected fractions containing pure this compound.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield pure this compound.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analytical Analytical Scale cluster_preparative Preparative Scale cluster_post_purification Post-Purification reaction_mixture Reaction Mixture quench_extract Quench & Extract reaction_mixture->quench_extract Workup concentrate Concentrate Crude quench_extract->concentrate dissolve_filter Dissolve & Filter concentrate->dissolve_filter analytical_hplc Analytical HPLC dissolve_filter->analytical_hplc prep_hplc Preparative HPLC dissolve_filter->prep_hplc purity_check Purity Assessment & Method Optimization analytical_hplc->purity_check purity_check->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: Workflow for the HPLC purification of this compound.

Discussion

The provided reverse-phase HPLC method is a reliable starting point for the purification of this compound. The choice of a C18 stationary phase is suitable for the separation of moderately nonpolar compounds like this compound from potentially more polar or less polar impurities. The acetonitrile/water mobile phase system offers good selectivity and is compatible with UV detection. The UV detection wavelength of 220 nm is chosen to ensure good sensitivity for the α,β-unsaturated aldehyde chromophore in this compound.

For scaling up from analytical to preparative chromatography, it is important to consider the loading capacity of the preparative column to avoid peak broadening and loss of resolution. The gradient profile on the preparative scale is typically less steep than the analytical gradient to improve the separation of closely eluting impurities.

Should the reverse-phase method prove insufficient for separating specific impurities, a normal-phase chromatography approach could be explored. Normal-phase HPLC, using a silica (B1680970) column with a non-polar mobile phase like hexane and a polar modifier like ethyl acetate or isopropanol, separates compounds based on their polarity in a different manner and can be effective for isomer separation.

Conclusion

This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound from a reaction mixture. The methods are designed to be a robust starting point for researchers and can be adapted and optimized for specific reaction outcomes and impurity profiles. The successful implementation of this HPLC method will enable the isolation of high-purity this compound, which is essential for its use in further research and development activities.

Bioassay Development for Farnesal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring sesquiterpenoid, has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] Research has demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-fungal agent.[4][5] this compound exerts its effects by modulating various cellular processes, including proliferation, apoptosis, and inflammatory responses.[1][6] Mechanistically, this compound has been shown to influence key signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, making it a promising candidate for therapeutic development.[7][8]

These application notes provide detailed protocols for a suite of bioassays to characterize the biological activity of this compound and similar compounds. The described methods will enable researchers to assess its effects on cell viability, apoptosis induction, and the modulation of critical intracellular signaling pathways.

Data Presentation

Table 1: this compound-Induced Effects on Cancer Cell Viability (IC50 values)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HBL-52Optic Nerve Sheath Meningioma25Not SpecifiedMTT
A549Human Lung Cancer~70 (nebulized)24XTT
H460Human Lung Cancer35 (nebulized)24XTT
B16F10Murine Melanoma45Not SpecifiedNot Specified
DU145Human Prostate CancerNot SpecifiedNot SpecifiedNot Specified
PC-3Human Prostate CancerNot SpecifiedNot SpecifiedNot Specified
LNCaPHuman Prostate CancerNot SpecifiedNot SpecifiedNot Specified
Caco-2Human Colon AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
HL-60Human LeukemiaNot SpecifiedNot SpecifiedNot Specified
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
Cell LineThis compound Concentration (µM)Exposure Time (h)Parameter MeasuredResult
Meningioma (primary culture)1.224Viability Decrease>90%
Meningioma (primary culture)2 and 42Active Caspase-3Significant Increase
Candida albicans404MCA1 (caspase) Expression3-fold increase
Candida albicans100, 200Not SpecifiedTUNEL Positive CellsSignificant Increase
VK2 (vaginal epithelial cells)100, 200, 40024Viability DecreaseSignificant Decrease
Table 3: this compound's Effect on Gene and Protein Expression
Cell Line/OrganismThis compound Concentration (µM)Exposure Time (h)TargetMethodFold Change
H460250VariableIL-6, CXCL3, IL-1α, COX-2 mRNAQRT-PCRIncreased
Candida albicansNot SpecifiedNot SpecifiedTUP1, CRK1, PDE2MicroarrayDown-regulated
Candida albicans100, 300Not SpecifiedSap2 mRNANot Specified4- to 6-fold decrease
Candida albicans100, 300Not SpecifiedSap6 mRNANot Specified~10-fold decrease

Mandatory Visualizations

Farnesal_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Modulates Caspases Caspases This compound->Caspases Activates NFkB NF-κB This compound->NFkB Inhibits Cell_Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Apoptosis Apoptosis Caspases->Apoptosis Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Key signaling pathways modulated by this compound.

Bioassay_Workflow Start Start: Treat Cells with this compound Cell_Viability Cell Viability Assay (MTT / XTT) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays Start->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis Start->Signaling_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis AnnexinV Annexin V / PI Staining Apoptosis_Assay->AnnexinV TUNEL TUNEL Assay Apoptosis_Assay->TUNEL Caspase Caspase-3 Activity Apoptosis_Assay->Caspase WesternBlot Western Blot (p-Akt, p-ERK) Signaling_Assay->WesternBlot NFkB_Assay NF-κB Translocation Signaling_Assay->NFkB_Assay AnnexinV->Data_Analysis TUNEL->Data_Analysis Caspase->Data_Analysis WesternBlot->Data_Analysis NFkB_Assay->Data_Analysis

Caption: Experimental workflow for this compound bioactivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

  • TUNEL Assay Kit

  • This compound-treated and control cells on coverslips or slides

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Sample Preparation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and add the TUNEL reaction mixture (TdT enzyme and labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA stain such as DAPI.

  • Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Caspase-3 Activity Assay (Colorimetric)

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate (DEVD-pNA) which, upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and DTT)

  • This compound-treated and control cells

  • Microplate reader

Protocol:

  • Cell Lysate Preparation: Induce apoptosis with this compound. Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.

  • Substrate Addition: Add the DEVD-pNA substrate to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Principle: Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification: Prepare cell lysates and determine protein concentration.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

NF-κB Activation Assay (Nuclear Translocation)

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This assay measures the amount of NF-κB in the nuclear fraction as an indicator of its activation.

Materials:

  • Nuclear and cytoplasmic extraction kit

  • This compound-treated and control cells

  • Primary antibody against NF-κB p65 subunit

  • Western blot reagents and equipment

Protocol:

  • Cell Treatment: Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

  • Cell Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.

  • Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions using an antibody against the p65 subunit of NF-κB.

  • Analysis: Compare the amount of p65 in the nuclear fraction of this compound-treated cells to that of the control cells to determine the effect of this compound on NF-κB translocation.

References

Application of Farnesal and its Analogs in Studying Protein Farnesylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid is attached to a cysteine residue within a C-terminal CaaX motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1] Farnesylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its biological activity and participation in signaling pathways.[2]

Key proteins regulated by farnesylation include members of the Ras superfamily of small GTPases, which are pivotal in controlling cell proliferation, differentiation, and survival.[3] Dysregulation of farnesylated proteins, particularly oncogenic Ras mutants, is a hallmark of numerous cancers.[4] Consequently, FTase has emerged as a significant therapeutic target for anti-cancer drug development.[3]

Farnesal, a derivative of farnesol (B120207), and its synthetic analogs serve as valuable tools for studying protein farnesylation. These molecules can be utilized in various applications, including metabolic labeling of farnesylated proteins for identification and visualization, and in the development and screening of farnesyltransferase inhibitors (FTIs). This document provides detailed application notes and protocols for the use of this compound and its analogs in these research areas.

Application 1: Metabolic Labeling and Detection of Farnesylated Proteins

Farnesol (FOH) and its bioorthogonally-tagged analogs, such as those containing alkyne (alk-FOH) or azide (B81097) (F-azide-OH) moieties, can be used to metabolically label farnesylated proteins in living cells.[5] These alcohol-based probes are cell-permeable and are intracellularly converted to their corresponding diphosphate (B83284) forms (e.g., farnesyl pyrophosphate analogs). These analogs are then recognized as substrates by FTase and transferred to CaaX-containing proteins.[6] The incorporated bioorthogonal tag enables subsequent covalent modification with a reporter molecule, such as a fluorophore or biotin, via click chemistry for visualization, enrichment, and identification of farnesylated proteins.[5][6]

Signaling Pathway: Ras Farnesylation and Membrane Localization

Ras_Farnesylation Farnesylated_Ras Farnesylated_Ras Membrane_Ras Membrane_Ras Farnesylated_Ras->Membrane_Ras Membrane Anchoring

Experimental Workflow: Metabolic Labeling

Metabolic_Labeling_Workflow cluster_analysis Analysis Methods Start Start: Cell Culture Incubate Incubate cells with alkyne-farnesol (alk-FOH) Start->Incubate Lysis Cell Lysis Incubate->Lysis Click_Reaction Bioorthogonal Ligation (Click Chemistry) with Azide-Fluorophore Lysis->Click_Reaction Analysis Analysis Click_Reaction->Analysis SDS_PAGE SDS-PAGE and In-Gel Fluorescence Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Affinity Purification and Mass Spectrometry Analysis->Mass_Spec End End SDS_PAGE->End Western_Blot->End Mass_Spec->End

Protocol 1: Metabolic Labeling of Farnesylated Proteins with Alkyne-Farnesol (alk-FOH)

This protocol describes the metabolic labeling of proteins in cultured mammalian cells using an alkyne-modified farnesol analog, followed by fluorescent detection.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • Alkyne-farnesol (alk-FOH) stock solution (e.g., 10 mM in DMSO)

  • Lovastatin (B1675250) (optional, to inhibit endogenous isoprenoid synthesis)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Click chemistry reaction components:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Labeling: a. Plate cells in a suitable culture dish and grow to 70-80% confluency. b. (Optional) To enhance probe incorporation, pre-treat cells with an HMG-CoA reductase inhibitor like lovastatin (e.g., 10 µM) for 12-24 hours to reduce endogenous FPP levels.[6] c. Add alk-FOH to the culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 4-24 hours under standard culture conditions.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells, scrape, and collect the lysate. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. A typical reaction mixture may contain:

    • Protein lysate
    • Azide-fluorophore (final concentration 10-50 µM)
    • TCEP or Sodium Ascorbate (final concentration 1 mM)
    • TBTA (final concentration 100 µM)
    • CuSO₄ (final concentration 1 mM) b. Vortex briefly to mix and incubate at room temperature for 1 hour, protected from light.

  • Analysis by SDS-PAGE: a. Add SDS-PAGE sample loading buffer to the reaction mixture and boil for 5 minutes. b. Load the samples onto a polyacrylamide gel and perform electrophoresis. c. After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore. d. The gel can then be stained with Coomassie Blue or a similar stain as a loading control.

Application 2: Screening for Farnesyltransferase Inhibitors

High-throughput screening (HTS) assays are essential for identifying novel FTase inhibitors from large compound libraries. A common method is a fluorescence-based assay that measures the transfer of the farnesyl group from FPP to a fluorescently labeled peptide substrate.[4][7] When the hydrophobic farnesyl group is attached to the peptide, the fluorescence properties of the label change, leading to an increase in fluorescence intensity. FTase inhibitors will prevent this reaction, resulting in a lower fluorescence signal.[8][9]

Experimental Workflow: High-Throughput Screening (HTS)

HTS_Workflow Start Start: Compound Library Dispense_Compounds Dispense Test Compounds and Controls into Microplate Start->Dispense_Compounds Add_Enzyme Add Farnesyltransferase (FTase) Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrates Add Substrates (FPP and Dansyl-Peptide) Incubate_1->Add_Substrates Incubate_2 Incubate (60 min) Add_Substrates->Incubate_2 Read_Fluorescence Measure Fluorescence (Ex: 340nm, Em: 550nm) Incubate_2->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis Identify_Hits Identify Hits (Calculate % Inhibition and IC50) Data_Analysis->Identify_Hits End End Identify_Hits->End

Protocol 2: Fluorescence-Based Farnesyltransferase Inhibitor Screening Assay

This protocol outlines a homogeneous, "mix-incubate-measure" assay suitable for HTS in a 384-well plate format.[7][9]

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Lonafarnib)

  • Black, flat-bottom 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: a. Prepare serial dilutions of test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%. b. Dispense 5 µL of the diluted compounds, positive control, or buffer (for negative/vehicle control) into the wells of the 384-well plate.

  • Enzyme Addition: a. Prepare a working solution of FTase in assay buffer (e.g., to a final concentration of 10-50 nM in the assay). b. Add 10 µL of the FTase solution to each well. c. Mix gently and incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Incubation: a. Prepare a substrate mixture containing FPP and the dansyl-peptide in assay buffer. Final concentrations in the reaction should be approximately 0.5 µM for FPP and 1 µM for the peptide. b. Add 10 µL of the substrate mixture to each well to initiate the reaction. The final reaction volume is 25 µL. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[4]

  • Data Analysis: a. Calculate Percent Inhibition: % Inhibition = 100 * (1 - (FluorescenceSample - FluorescenceBlank) / (FluorescenceNegative Control - FluorescenceBlank)) (Where the Blank contains no enzyme) b. Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

Table 1: Kinetic Parameters for Farnesyltransferase Substrates
SubstrateEnzymeKMkcatkcat/KMReference
Farnesyl Pyrophosphate (FPP)FTase2.8 nM (Kd)0.06 s⁻¹2.1 x 10⁷ M⁻¹s⁻¹[10]
Dansyl-GCVLS (Peptide)FTase---
Benzaldehyde-FPP analogFTase (WT)3.5 ± 0.6 µM0.0031 ± 0.0001 s⁻¹890 M⁻¹s⁻¹[2]
Benzaldehyde-FPP analogFTase (W102Aβ mutant)0.36 ± 0.07 µM0.013 ± 0.0003 s⁻¹36,000 M⁻¹s⁻¹[2]
Coumarin-FPP analogFTase (WT)1.8 ± 0.2 µM0.00018 ± 0.00001 s⁻¹100 M⁻¹s⁻¹[2]
Coumarin-FPP analogFTase (Y205Aβ mutant)0.18 ± 0.02 µM0.0045 ± 0.0001 s⁻¹25,000 M⁻¹s⁻¹[2]

Note: Kinetic parameters can vary depending on the assay conditions and the specific peptide substrate used.

Table 2: IC₅₀ Values for Common Farnesyltransferase Inhibitors
InhibitorIC₅₀ ValueTargetReference
Tipifarnib (R115777)0.6 nMFTase[11]
Lonafarnib (SCH66336)1.9 nMFTase[11]
L-744,8321.8 nMFTase[12]
FTI-2770.5 nMFTase[12]
FTI-21531.4 nMFTase[13]
CP-6097540.57 ng/mL (H-Ras)FTase[13]

Conclusion

This compound and its modified analogs are indispensable tools for the detailed investigation of protein farnesylation. Metabolic labeling with these probes allows for the identification and characterization of farnesylated proteins within a cellular context, providing insights into their roles in various signaling pathways. Furthermore, robust and sensitive in vitro assays, often employing fluorescently tagged substrates, are crucial for the discovery and development of farnesyltransferase inhibitors as potential therapeutics. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry to effectively study this important post-translational modification.

References

Protocol for the Delivery of Farnesol to Cultured Cells: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesol (B120207), a naturally occurring sesquiterpene alcohol found in many essential oils, has garnered significant interest in biomedical research for its diverse biological activities. It has been shown to induce apoptosis in various cancer cell lines, modulate key signaling pathways, and exhibit anti-inflammatory and antimicrobial properties.[1][2] The effective delivery of this hydrophobic molecule to cultured cells is crucial for accurate and reproducible in vitro studies. This document provides detailed protocols for the preparation and application of farnesol to cultured cells, addressing its limited aqueous solubility through two primary methods: solubilization in an organic solvent and complexation with bovine serum albumin (BSA).

Data Presentation

Table 1: Farnesol Working Concentrations and Observed Effects in Various Cell Lines

Cell LineCell TypeFarnesol ConcentrationIncubation TimeObserved Effect
H460Human lung adenocarcinoma19 µM4 hoursActivation of caspases-3, -4, and -9[3]
A549Human lung cancerIC50 doseNot specifiedInduction of autophagy and apoptosis[4]
Caco-2Colon adenocarcinomaIC50 doseNot specifiedInduction of autophagy and apoptosis[4]
MOLT-4Human T-lymphoblastic leukemiaNot specifiedNot specifiedInduction of apoptosis via apoptosome activation[1]
Various Leukemic CellsLeukemiaIC50: 25 - 250 µMNot specifiedInhibition of cell proliferation[3]
DU145Prostate cancer60 µMNot specifiedChromatin condensation
H460Human lung cancer>120 µMNot specified100% loss of viability
Meningioma cellsMeningioma1.2 µM24 hours>90% decrease in viability[5]
Monocytes and Dendritic CellsHuman immune cells200 µMNot specifiedSignificant cell death[6]

Table 2: Recommended Final DMSO Concentrations for Cell Culture

DMSO ConcentrationGeneral Recommendation
≤ 0.1%Highly recommended for minimal impact on cellular functions.
0.1% - 0.5%Generally tolerated by many robust cell lines, but a vehicle control is essential.
> 0.5%Not recommended due to potential cytotoxicity and off-target effects.

Experimental Protocols

Method 1: Delivery of Farnesol Using a DMSO Stock Solution

This is the most common method for solubilizing and delivering farnesol to cultured cells. The principle is to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic.

Materials:

  • Farnesol (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates, flasks, or dishes

Protocol:

  • Preparation of a High-Concentration Farnesol Stock Solution (e.g., 100 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of farnesol. The molecular weight of farnesol is 222.37 g/mol .

    • Dissolve the farnesol in cell culture grade DMSO to achieve a stock concentration of 100 mM. For example, dissolve 22.24 mg of farnesol in 1 mL of DMSO.

    • Vortex thoroughly until the farnesol is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

  • Treatment of Cultured Cells:

    • Culture cells to the desired confluency in your chosen culture vessel.

    • Prepare a working solution of farnesol by diluting the 100 mM stock solution into pre-warmed cell culture medium.

      • Important: To minimize precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 100 mM stock 1:10 in media to get a 10 mM intermediate solution, and then further dilute to the final concentration.

      • The final DMSO concentration should be kept at or below 0.5%, with 0.1% being ideal for sensitive cell lines. For a final DMSO concentration of 0.1%, the stock solution should be diluted at least 1:1000 in the final culture volume.

    • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of farnesol.

    • Vehicle Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the farnesol-treated groups.

    • Incubate the cells for the desired period (e.g., 4, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessing Cell Viability and Apoptosis:

    • Following incubation, cell viability can be assessed using standard methods such as MTT, WST-1, or trypan blue exclusion assays.

    • Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or Western blotting for apoptosis-related proteins (e.g., cleaved caspases, PARP).

Method 2: Delivery of Farnesol Using a Bovine Serum Albumin (BSA) Complex

For serum-free culture conditions or for cells that are particularly sensitive to DMSO, complexing farnesol with fatty acid-free BSA can be an effective delivery method. BSA acts as a carrier protein, enhancing the solubility of the hydrophobic farnesol in the aqueous culture medium.

Materials:

  • Farnesol

  • Ethanol (B145695), 200 proof

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile, conical tubes

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Protocol:

  • Preparation of a Farnesol-Ethanol Stock Solution:

    • Prepare a concentrated stock solution of farnesol in ethanol (e.g., 100 mM).

  • Preparation of a BSA Solution:

    • Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.

    • Warm the BSA solution to 37°C.

  • Complexation of Farnesol with BSA:

    • In a sterile conical tube, add the desired volume of the warm BSA solution.

    • While gently vortexing the BSA solution, slowly add the farnesol-ethanol stock solution to achieve the desired molar ratio. A molar ratio of farnesol to BSA between 2:1 and 5:1 is a good starting point.

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

    • Sterile-filter the farnesol-BSA complex solution through a 0.22 µm filter.

  • Treatment of Cultured Cells:

    • Dilute the farnesol-BSA complex in your serum-free culture medium to the desired final farnesol concentration.

    • Vehicle Control: Prepare a control solution containing BSA and the same final concentration of ethanol used in the farnesol-BSA complex preparation.

    • Replace the existing medium with the medium containing the farnesol-BSA complex or the vehicle control.

    • Incubate the cells for the desired duration and proceed with downstream assays.

Mandatory Visualization

experimental_workflow Experimental Workflow for Farnesol Delivery cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis farnesol Farnesol Powder stock High-Concentration Farnesol Stock (in DMSO) farnesol->stock dmso DMSO dmso->stock vehicle_medium Vehicle Control Medium (DMSO only) dmso->vehicle_medium treatment_medium Farnesol-Containing Medium stock->treatment_medium cells Cultured Cells cells->treatment_medium Treatment Group cells->vehicle_medium Control Group medium Culture Medium medium->treatment_medium medium->vehicle_medium viability Cell Viability Assay (e.g., MTT, WST-1) treatment_medium->viability apoptosis Apoptosis Assay (e.g., Annexin V, TUNEL) treatment_medium->apoptosis western Western Blot (e.g., Caspases, PARP) treatment_medium->western vehicle_medium->viability vehicle_medium->apoptosis vehicle_medium->western

Caption: Workflow for delivering farnesol to cultured cells using a DMSO-based method.

farnesol_bsa_workflow Farnesol-BSA Complexation Workflow farnesol Farnesol farnesol_etoh Farnesol in Ethanol farnesol->farnesol_etoh ethanol Ethanol ethanol->farnesol_etoh complex Farnesol-BSA Complex farnesol_etoh->complex Slowly add while vortexing bsa Fatty Acid-Free BSA bsa_solution BSA Solution (37°C) bsa->bsa_solution medium Serum-Free Medium/PBS medium->bsa_solution bsa_solution->complex filter Sterile Filtration (0.22 µm) complex->filter final_medium Final Treatment Medium filter->final_medium cells Cultured Cells final_medium->cells

Caption: Workflow for preparing and delivering a farnesol-BSA complex to cultured cells.

farnesol_signaling Simplified Farnesol-Induced Apoptosis Pathway Farnesol Farnesol ROS ↑ Reactive Oxygen Species (ROS) Farnesol->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Farnesol->ER_Stress PI3K_Akt ↓ PI3K/Akt Pathway Farnesol->PI3K_Akt MAPK ↓ MAPK Pathway Farnesol->MAPK Mitochondria Mitochondria ROS->Mitochondria ER_Stress->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Caption: Simplified signaling pathway of farnesol-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Fluorescently-Labeled Farnesal Analogs in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescently-labeled farnesal analogs in various microscopy applications. This compound, a sesquiterpenoid alcohol, and its derivatives are crucial signaling molecules in diverse biological processes, including quorum sensing in fungi and protein prenylation. Fluorescent analogs of this compound serve as powerful tools to visualize and quantify these processes at the cellular and subcellular level.

Introduction to Fluorescent this compound Analogs

Fluorescently-labeled this compound analogs are synthetic molecules that mimic the structure and biological activity of natural this compound but are conjugated to a fluorophore. This allows for their detection and tracking using fluorescence microscopy. These probes are designed to minimize steric hindrance and maintain biological function while providing a strong and stable fluorescent signal.

Key Features of Fluorescent this compound Analogs:

  • Biological Activity: Mimic the quorum-sensing and protein prenylation activities of natural farnesol (B120207).

  • Photostability: Resistant to photobleaching, enabling long-term imaging experiments.

  • High Quantum Yield: Emit a high number of photons per absorbed photon, resulting in a bright signal.

  • Spectral Properties: Available with a range of excitation and emission spectra to suit different microscopy setups and for multiplexing with other fluorescent probes.

Applications in Microscopy

Fluorescent this compound analogs have a wide range of applications in cellular imaging and drug discovery.

  • Visualizing Fungal Quorum Sensing: Farnesol is a key quorum-sensing molecule in the pathogenic yeast Candida albicans, inhibiting the transition from yeast to hyphal growth. Fluorescent analogs allow for the direct visualization of farnesol uptake, localization, and its effect on fungal morphology.

  • Studying Protein Prenylation: Farnesylation is a critical post-translational modification where a farnesyl group is attached to a cysteine residue of a target protein, a process catalyzed by farnesyltransferase (FTase). This modification is crucial for the proper localization and function of many proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. Fluorescent farnesyl pyrophosphate (FPP) analogs can be used to label and track farnesylated proteins in live or fixed cells.

  • High-Throughput Screening (HTS) for Drug Discovery: Fluorescent assays using this compound analogs can be adapted for HTS to identify inhibitors of farnesyltransferase or compounds that disrupt farnesol-mediated signaling pathways.[1][2]

  • Investigating Farnesol-Induced Apoptosis: At higher concentrations, farnesol can induce apoptosis in fungi.[3][4] Fluorescent probes can be used in conjunction with this compound analogs to monitor the cellular events of apoptosis, such as the generation of reactive oxygen species (ROS) and caspase activation.[5][6]

Data Presentation: Properties of Fluorescent this compound Analogs

The selection of a suitable fluorescent this compound analog depends on the specific application and the available microscopy equipment. The following table summarizes the photophysical and biological properties of some reported analogs.

Analog Name/TypeExcitation Max (λex, nm)Emission Max (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Biological Activity (IC₅₀)Reference(s)
Polyene oxime analog (anti-4)>400Not Specified~100,000Not Specified10 µM (germ-tube inhibition)[7][8]
Polyene analogs (general)320-370Not SpecifiedNot SpecifiedNot SpecifiedAs low as 10 µM[7][8]
NBD-FPP (6a)487550Not SpecifiedNot SpecifiedKᵢ = 1.6 nM (for PFTase)
N-methylanthranilate-FPP (2a)358440Not SpecifiedNot SpecifiedKₘ = 1.1 µM (for yPFTase)
ΔΔFPP (1a)310410 (in methanol)Not SpecifiedNot SpecifiedSubstrate for PFTase

Note: Data for some properties were not available in the cited literature.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Farnesol Uptake in Candida albicans

This protocol describes the use of a fluorescent farnesol analog to visualize its uptake and localization in live C. albicans cells.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Nitrogen Base (YNB) medium with 50 mM glucose

  • Fluorescent farnesol analog (e.g., polyene oxime analog)

  • Concanavalin A

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • Confocal microscope

Procedure:

  • Cell Culture: Grow C. albicans overnight in YNB medium at 30°C with shaking. Dilute the culture to an OD₆₀₀ of 0.1 in fresh medium and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).[9][10]

  • Cell Immobilization: Coat the glass bottom of the imaging dish with 10 µl of Concanavalin A solution and let it air dry.[10] Wash the yeast cells with PBS and resuspend in fresh YNB medium. Add the cell suspension to the coated dish and allow the cells to adhere for 15-30 minutes. Gently wash away non-adherent cells with fresh medium.

  • Labeling: Add the fluorescent farnesol analog to the medium in the imaging dish to the desired final concentration (e.g., 10-50 µM).

  • Incubation: Incubate the cells with the fluorescent analog at 30°C for the desired time (e.g., 30 minutes to 3 hours).

  • Imaging: Image the cells using a confocal microscope equipped with the appropriate laser line and emission filter for the chosen fluorophore. For a probe with excitation >400 nm, a 405 nm or 488 nm laser might be suitable depending on the specific spectrum. Acquire z-stacks to visualize the subcellular localization of the analog.

Protocol 2: In-Gel Fluorescence Detection of Farnesylated Proteins using Bioorthogonal Analogs

This protocol utilizes an alkyne-modified farnesol analog for metabolic labeling of farnesylated proteins, followed by "click" chemistry with an azide-functionalized fluorophore for in-gel detection.[11][12][13][14][15]

Materials:

  • Mammalian or yeast cell line of interest

  • Cell culture medium

  • Alkyne-modified farnesol analog (e.g., C15AlkOH)

  • Lovastatin (B1675250) (optional, to inhibit endogenous isoprenoid synthesis)

  • Lysis buffer (e.g., RIPA buffer)

  • Azide-functionalized fluorophore (e.g., TAMRA-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • (Optional) Pre-treat cells with lovastatin (e.g., 10 µM) for 6-12 hours to enhance probe incorporation.[12]

    • Replace the medium with fresh medium containing the alkyne-modified farnesol analog (e.g., 10-50 µM).

    • Incubate for 12-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.

  • Click Reaction:

    • To 50 µg of protein lysate, add the following in order: azide-fluorophore (e.g., 25 µM final concentration), TCEP or sodium ascorbate (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final).

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Protein Precipitation: Precipitate the proteins to remove unreacted reagents. A methanol/chloroform precipitation is a common method.

  • SDS-PAGE and In-Gel Fluorescence:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA, Ex: ~550 nm, Em: ~580 nm).

Signaling Pathways and Experimental Workflows

Farnesol-Mediated Quorum Sensing in Candida albicans

Farnesol inhibits the yeast-to-hyphae morphological transition in C. albicans, a key virulence trait. This is primarily achieved through the inhibition of the Ras1-cAMP signaling pathway.

Farnesol_Signaling cluster_extracellular Extracellular cluster_cell Candida albicans Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 inhibits Ras1 Ras1 Ras1->Cyr1 activates cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_growth Hyphal Growth Efg1->Hyphal_growth promotes HTS_Workflow start Start: Compound Library assay_prep Assay Plate Preparation: - Dispense compound library - Add FTase and peptide substrate start->assay_prep probe_add Add Fluorescent FPP Analog assay_prep->probe_add incubation Incubation probe_add->incubation readout Fluorescence Readout (Plate Reader) incubation->readout data_analysis Data Analysis: - Identify hits (low fluorescence) readout->data_analysis hit_validation Hit Validation: - Dose-response curves - Secondary assays data_analysis->hit_validation lead_dev Lead Development hit_validation->lead_dev MAPK_Pathway stimulus Environmental Stimulus (e.g., Osmotic Stress, Pheromone) receptor Membrane Receptor stimulus->receptor mapkkk MAPKKK (e.g., Ste11) receptor->mapkkk activates mapkk MAPKK (e.g., Ste7) mapkkk->mapkk phosphorylates mapk MAPK (e.g., Fus3, Kss1) mapkk->mapk phosphorylates transcription_factor Transcription Factor (e.g., Ste12) mapk->transcription_factor phosphorylates response Cellular Response (e.g., Mating, Filamentation) transcription_factor->response farnesol Farnesol farnesol->mapk modulates

References

Synthesizing Farnesal Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of farnesal derivatives, a class of molecules with significant potential in drug discovery and development. This compound, a naturally occurring sesquiterpenoid aldehyde, and its analogs have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] These activities are often attributed to their interaction with key cellular signaling pathways.

This guide focuses on three primary methods for the synthesis and derivatization of this compound:

  • Oxidation of Farnesol (B120207) to this compound: The foundational step for generating the this compound scaffold.

  • Wittig Reaction for Carbonyl Olefination: A versatile method for extending the carbon chain and introducing diverse functional groups.

  • Grignard Reaction for Nucleophilic Addition: A classic technique for creating new carbon-carbon bonds at the carbonyl carbon.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of (2E,6E)-Farnesal from (2E,6E)-Farnesol

StepReagents and ConditionsStarting MaterialProductYield (%)Purity (%)Analytical Data
1Manganese Dioxide (MnO₂), Dichloromethane (B109758) (CH₂Cl₂), Room Temperature, 24h(2E,6E)-Farnesol(2E,6E)-Farnesal85-95>95¹H NMR, ¹³C NMR, IR

Table 2: Synthesis of a this compound Derivative via Wittig Reaction

StepReagents and ConditionsStarting MaterialProductYield (%)Purity (%)Analytical Data
2(Carbethoxymethylene)triphenylphosphorane (B24862), Dichloromethane (CH₂Cl₂), Room Temperature, 2h(2E,6E)-FarnesalEthyl (2E,4E,8E)-4,8,12-trimethyltrideca-2,4,8,12-tetraenoate75-85>98¹H NMR, ¹³C NMR, MS, IR

Experimental Protocols

Protocol 1: Oxidation of (2E,6E)-Farnesol to (2E,6E)-Farnesal

This protocol describes the selective oxidation of the primary alcohol group of farnesol to an aldehyde using activated manganese dioxide (MnO₂). This method is favored for its mild conditions and high selectivity for allylic alcohols.

Materials:

  • (2E,6E)-Farnesol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of (2E,6E)-farnesol (1.0 eq) in anhydrous dichloromethane (10 mL per gram of farnesol) in a round-bottom flask, add activated manganese dioxide (10.0 eq).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2E,6E)-farnesal as a colorless to pale yellow oil.

Expected Yield: 85-95%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of a this compound Derivative via Wittig Reaction

This protocol details the olefination of this compound using a stabilized phosphorane ylide to extend the carbon chain and introduce an ester functionality. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds.[3][4][5]

Materials:

  • (2E,6E)-Farnesal

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (2E,6E)-farnesal (1.0 eq) in anhydrous dichloromethane (15 mL per gram of this compound) in a round-bottom flask equipped with a magnetic stir bar.

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution in portions while stirring.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture to remove the precipitate and wash the solid with the same solvent mixture.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

Expected Yield: 75-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 3: Synthesis of a this compound Derivative via Grignard Reaction

This protocol describes the nucleophilic addition of a Grignard reagent to the carbonyl carbon of this compound, resulting in a secondary alcohol. This is a fundamental method for forming new C-C bonds.[6][7]

Materials:

  • (2E,6E)-Farnesal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, and condenser (all oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

Part A: Preparation of the Grignard Reagent

  • Place magnesium turnings (1.5 eq) in an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of the alkyl or aryl halide (1.2 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

Part B: Reaction with this compound

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve (2E,6E)-farnesal (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: 60-80% (variable depending on the Grignard reagent).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Signaling Pathways and Experimental Workflows

This compound derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways.[8][9][10] Understanding these interactions is crucial for drug development.

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_analysis Analysis and Evaluation cluster_bio Biological Investigation Farnesol Farnesol Oxidation Oxidation Farnesol->Oxidation MnO2 This compound This compound Oxidation->this compound Derivatization Derivatization This compound->Derivatization Wittig or Grignard Farnesal_Derivative Farnesal_Derivative Derivatization->Farnesal_Derivative Purification Purification Farnesal_Derivative->Purification Chromatography Farnesal_Derivative->Purification Characterization Characterization Purification->Characterization NMR, MS, IR Biological_Assay Biological_Assay Characterization->Biological_Assay Characterization->Biological_Assay Signaling_Pathway_Analysis Signaling_Pathway_Analysis Biological_Assay->Signaling_Pathway_Analysis Western Blot, Reporter Assays Lead_Optimization Lead_Optimization Signaling_Pathway_Analysis->Lead_Optimization NF_kB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Farnesal_Derivative This compound Derivative Farnesal_Derivative->IKK Inhibition Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Transcription PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PIP3->Akt Akt_active Akt (Active) PDK1->Akt_active Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt_active->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Farnesal_Derivative This compound Derivative Farnesal_Derivative->PI3K Inhibition Farnesal_Derivative->Akt_active Inhibition

References

Application Notes and Protocols for the Analytical Identification of Farnesal in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring acyclic sesquiterpenoid aldehyde, is an intriguing molecule with potential applications in various fields, including agriculture and pharmacology. As an analogue of the well-studied quorum-sensing molecule farnesol (B120207), this compound may play a role in intercellular signaling and other biological processes. The accurate identification and quantification of this compound in complex mixtures such as essential oils, biological tissues, and synthetic reaction products are crucial for advancing research and development. However, the analysis of this compound is challenging due to its structural similarity to other isoprenoids, the presence of various stereoisomers, and its potential for degradation.

This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques for this compound Identification

The selection of an appropriate analytical technique for this compound analysis depends on the sample matrix, the required sensitivity, and the need for structural confirmation.[1] GC-MS is well-suited for volatile and semi-volatile compounds like this compound, offering excellent separation and identification capabilities.[2] LC-MS is advantageous for less volatile or thermally labile compounds and can be highly sensitive, especially when coupled with tandem mass spectrometry (MS/MS).[3] NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and differentiation of this compound isomers.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds in complex mixtures.[5] In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.[6] It is particularly useful for analyzing compounds that are not amenable to GC analysis. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separated components are then introduced into the mass spectrometer for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4] It provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and stereochemistry. Carbon-13 NMR, in particular, is highly effective for differentiating between the stereoisomers of this compound and related compounds.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related compounds from various studies. This data can serve as a reference for method development and validation.

AnalyteTechniqueMatrixLLOQ/LODLinearity RangeRecovery (%)Reference
FarnesolGC-FIDCulture Media0.05 ng/µL (QL)Not SpecifiedNot Specified[7]
FarnesolUHPLC-MS/MSVaginal FluidNot SpecifiedNot SpecifiedNot Specified
Farnesyl Transferase InhibitorLC-MS/MSHuman Plasma0.5 ng/mL0.5 - 1000 ng/mLNot Specified[3]
Farnesyl Transferase InhibitorLC-MS/MSHuman Urine2.5 ng/mL2.5 - 500 ng/mLNot Specified[3]
Terpenes (including Farnesol)GC-MSPlant ExtractNot SpecifiedR² > 0.99998.3 - 101.6

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices

Effective sample preparation is critical for accurate this compound analysis. The choice of extraction method depends on the sample matrix.

1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., cell culture media)

  • Reagents: Ethyl acetate (B1210297), Hexane (B92381), Anhydrous sodium sulfate (B86663).[2]

  • Procedure:

    • To 10 mL of the liquid sample, add 5 mL of ethyl acetate or hexane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[2]

    • Carefully transfer the upper organic layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[2]

    • The extract is now ready for GC-MS or LC-MS analysis.

2. Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can be used for more complex matrices to remove interfering substances.

  • Materials: C18 SPE cartridges.

  • Procedure:

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.

    • Elute this compound with a non-polar solvent such as hexane or ethyl acetate.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

GC-MS Protocol for this compound Identification

This protocol is adapted from methods used for the analysis of farnesene (B8742651) and farnesane.[1][2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1 ratio).[1]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identification of this compound is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The expected molecular ion for this compound (C15H24O) is m/z 220.3.

LC-MS/MS Protocol for this compound Quantification

This protocol is a starting point and should be optimized for the specific instrument and application. It is based on a method for a farnesyl transferase inhibitor.[3]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Ion Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximal this compound signal.

    • Multiple Reaction Monitoring (MRM):

      • Select a precursor ion for this compound (e.g., [M+H]+ at m/z 221.2).

      • Determine the most abundant and specific product ions by performing a product ion scan on the precursor ion.

  • Quantification:

    • Create a calibration curve using this compound standards of known concentrations.

    • Quantify this compound in samples by comparing the peak area of the MRM transition to the calibration curve.

¹³C NMR Protocol for Isomer Differentiation
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the chemical shifts of the carbon signals to published data for this compound stereoisomers to determine the isomeric composition of the sample.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Complex Mixture (e.g., Biological Extract) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile Analytes LCMS LC-MS Analysis Concentration->LCMS Non-Volatile Analytes NMR NMR Analysis Concentration->NMR Structural Elucidation Identification Identification GCMS->Identification Quantification Quantification LCMS->Quantification Structure Structure Confirmation NMR->Structure

Caption: General experimental workflow for this compound identification.

GCMS_Workflow start Sample Injection inlet Heated Inlet (Vaporization) start->inlet column GC Column (Separation by Boiling Point) inlet->column ion_source Ion Source (EI) (Ionization & Fragmentation) column->ion_source mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System (Mass Spectrum Generation) detector->data_system end Identification data_system->end

Caption: Logical steps in the GC-MS protocol for this compound analysis.

Farnesol_Signaling_Pathway cluster_receptors Nuclear Receptors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response This compound This compound (Putative) PPARg PPARγ This compound->PPARg RARa RARα This compound->RARa p38 p38 MAPK This compound->p38 ERK12 ERK1/2 This compound->ERK12 NFkB NF-κB This compound->NFkB Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression RARa->Gene_Expression Cytokine_Secretion Altered Cytokine Secretion p38->Cytokine_Secretion Apoptosis Induction of Apoptosis ERK12->Apoptosis NFkB->Cytokine_Secretion

References

Farnesal as a Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a sesquiterpenoid aldehyde, is a key molecule in various biological processes and a valuable standard in chromatographic analyses for researchers in drug development and life sciences. It is structurally related to farnesol (B120207) and farnesoic acid and plays a role in insect juvenile hormone biosynthesis. The accurate quantification of this compound is crucial for understanding its biological functions and for the quality control of products in which it may be present. These application notes provide detailed protocols for the use of this compound as a chromatographic standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

Proper storage and handling of the this compound standard are critical for maintaining its integrity and ensuring accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Appearance Pale Yellow to Yellow Oil
Boiling Point 126-129 °C at 3.5 mm Hg[1]
Density 0.909 g/mL at 25 °C[1]
Solubility Soluble in chloroform (B151607) and methanol.[1] Not miscible in water.
Storage Conditions 2-8°C, protected from light in an amber vial[1].

Stability and Storage:

This compound is sensitive to light and should be stored in an amber vial under refrigeration.[1] Due to the presence of double bonds and an aldehyde group, it is susceptible to oxidation and isomerization. It is recommended to use a freshly opened standard or to verify the purity of the standard if it has been stored for an extended period. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Chromatographic Analysis of this compound

Both GC-MS and HPLC are suitable techniques for the analysis of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Injection Inject into GC-MS Standard->Injection Sample Prepare Sample (e.g., Extraction) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Injection Inject into HPLC Standard->Injection Sample Prepare Sample (e.g., Dilution, Filtration) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Farnesal_Pathway Farnesol Farnesol This compound This compound Farnesol->this compound Oxidation (Alcohol Dehydrogenase) Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Oxidation (Aldehyde Dehydrogenase) JHIII Juvenile Hormone III Farnesoic_Acid->JHIII Epoxidation & Methylation

References

Application Notes and Protocols for In Vitro Enzyme Assays Using Farnesal as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring sesquiterpenoid aldehyde, is a key intermediate in the biosynthesis of juvenile hormone III in insects and is closely related to the signaling molecule farnesol (B120207).[1][2] Its metabolism is crucial for regulating insect development and may play a role in various physiological processes in other organisms. The enzymes that metabolize this compound, primarily aldehyde dehydrogenases (ALDHs) and cytochrome P450s (CYPs), represent potential targets for the development of novel insecticides and therapeutic agents.[1][3] These application notes provide detailed protocols for in vitro assays to study the enzymatic conversion of this compound, enabling the screening of inhibitors and the characterization of enzyme kinetics.

Key Enzymes Metabolizing this compound

  • Aldehyde Dehydrogenase 3 (ALDH3): In insects such as the mosquito Aedes aegypti, ALDH3 has been identified as a key enzyme responsible for the oxidation of this compound to farnesoic acid.[1][2] This NAD+-dependent reaction is a critical step in the juvenile hormone biosynthetic pathway.[1]

  • Cytochrome P450 (CYP) Enzymes: While direct kinetic data for this compound metabolism by CYPs is limited, the metabolism of its precursor, farnesol, by various CYP isoforms suggests that this compound is also a likely substrate.[3] These monooxygenases can hydroxylate farnesol and are expected to play a role in this compound detoxification and metabolism in mammals.[3]

Data Presentation: Enzyme Kinetics

The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is essential for characterizing enzyme-substrate interactions. While specific kinetic data for this compound with many enzymes are not extensively available in the literature, the following table presents representative data for mosquito ALDH isoforms with a structurally relevant aldehyde substrate, phenoxybenzyl aldehyde (PBald). This data can serve as a reference for expected values in similar assays with this compound.

EnzymeSubstrateKm (nM)Vmax (mmole/min/mg protein)CoenzymeSource
Ae. aegypti ALDH9948PBald153.8 ± 30.0Not ReportedNAD+[4]
Ae. aegypti ALDH14080PBald34.4 ± 6.8Not ReportedNAD+[4]

Note: Further research is required to determine the precise kinetic parameters of various enzymes with this compound as the substrate.

Experimental Protocols

Protocol 1: In Vitro Assay for Aldehyde Dehydrogenase 3 (ALDH3) Activity with this compound

This protocol is adapted from studies on Aedes aegypti ALDH3 and is designed to measure the conversion of this compound to farnesoic acid.[1][2]

Materials:

  • Recombinant or purified ALDH3 enzyme

  • This compound (substrate)

  • NAD+ (coenzyme)

  • Glycine (B1666218) buffer (50 mM, pH 9.5)

  • Hexane (B92381)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Methanol (B129727)

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM glycine buffer (pH 9.5), 2 mM NAD+, and 50 µM this compound in a total volume of 750 µL.[1]

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding 5 µg of purified ALDH3 enzyme to the reaction mixture.[1]

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 2 hours), ensuring the reaction stays within the linear range.[1]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 500 µL of hexane.[1]

    • Vortex the mixture vigorously for 1 minute to extract the product.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Product Analysis by HPLC:

    • Carefully collect the upper hexane layer containing the farnesoic acid product.

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase (e.g., methanol/water with 0.1% TFA).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Separate the components using an appropriate gradient of methanol and water containing 0.1% TFA.

    • Detect farnesoic acid by UV absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Quantify the amount of farnesoic acid produced by comparing the peak area to a standard curve of known farnesoic acid concentrations.

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.

Protocol 2: In Vitro Assay for Cytochrome P450-Mediated this compound Metabolism

This protocol provides a general framework for assessing the metabolism of this compound by CYP enzymes in liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • This compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final concentration), potassium phosphate buffer, and the NADPH regenerating system.

    • Pre-warm the mixture to 37°C.

  • Substrate Addition:

    • Add this compound to the reaction mixture to initiate the reaction. The final concentration of this compound should be varied to determine kinetic parameters.

  • Incubation:

    • Incubate the reaction at 37°C with shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

  • Metabolite Analysis by LC-MS/MS:

    • Transfer the supernatant to a new tube for analysis.

    • Use an LC-MS/MS system to separate and identify potential this compound metabolites (e.g., hydroxylated this compound).

    • Develop a specific MRM (Multiple Reaction Monitoring) method for the expected metabolites.

  • Data Analysis:

    • Determine the rate of metabolite formation at each this compound concentration.

    • Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental Workflow for ALDH3 Assay

ALDH3_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, NAD+, this compound) B Pre-incubate at 37°C A->B C Add ALDH3 Enzyme B->C D Incubate at 37°C C->D E Stop Reaction with Hexane D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H HPLC Analysis G->H I Quantify Farnesoic Acid H->I Farnesal_Signaling Farnesol Farnesol This compound This compound Farnesol->this compound Oxidation This compound->Farnesol Reduction Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Oxidation Hydroxylated_this compound Hydroxylated This compound This compound->Hydroxylated_this compound Hydroxylation JH_Biosynthesis Juvenile Hormone Biosynthesis Farnesoic_Acid->JH_Biosynthesis ADH Alcohol Dehydrogenase ADH->Farnesol ADH->this compound ALDH3 ALDH3 (NAD+) ALDH3->this compound ALDH3->Farnesoic_Acid CYP450 CYP450 (NADPH) CYP450->this compound CYP450->Hydroxylated_this compound Detoxification Detoxification Hydroxylated_this compound->Detoxification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Farnesal Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of farnesal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this compound synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the oxidation of its corresponding alcohol, farnesol (B120207). Several oxidation reagents and methods are commonly employed, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions. The most prevalent methods include:

  • Chromium-based oxidations: Using reagents like Pyridinium Chlorochromate (PCC).

  • DMSO-based oxidations: Such as the Swern and Moffatt oxidations.

  • Dess-Martin Periodinane (DMP) oxidation: A milder and often high-yielding method.

  • Manganese Dioxide (MnO₂) oxidation: Particularly effective for allylic alcohols like farnesol.

  • Enzymatic oxidation: Utilizing specific alcohol dehydrogenases.

Q2: I am observing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in the oxidation of farnesol to this compound can stem from several factors:

  • Incomplete reaction: The oxidizing agent may not be sufficiently reactive, or the reaction time might be too short.

  • Over-oxidation: The desired this compound can be further oxidized to farnesoic acid, especially with stronger oxidizing agents or prolonged reaction times.

  • Side reactions: The double bonds in the farnesol molecule are susceptible to isomerization or other side reactions under certain conditions.

  • Degradation of starting material or product: Both farnesol and this compound can be sensitive to acidic or harsh reaction conditions.

  • Suboptimal reaction conditions: Temperature, solvent, and stoichiometry of reagents play a crucial role in the reaction outcome.

  • Inefficient purification: Product loss can occur during the workup and purification steps, such as extraction and column chromatography.

Q3: How can I minimize the formation of farnesoic acid as a byproduct?

A3: The over-oxidation of this compound to farnesoic acid is a common issue. To minimize this:

  • Choose a mild oxidizing agent: Reagents like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) are less prone to over-oxidation compared to stronger agents like potassium permanganate (B83412) or chromic acid.

  • Control reaction time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.

  • Optimize stoichiometry: Use a slight excess of the oxidizing agent, but avoid a large excess which can promote over-oxidation.

Q4: What is the best way to purify this compound from the reaction mixture?

A4: Column chromatography is the most effective method for purifying this compound.[1] A silica (B1680970) gel stationary phase is typically used with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] The polarity of the eluent can be gradually increased to first elute the less polar this compound and then the more polar unreacted farnesol and other byproducts. Careful selection of the solvent system is crucial to achieve good separation.[1]

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during this compound synthesis.

Issue 1: Low or No Conversion of Farnesol
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can degrade upon storage. For MnO₂, ensure it is activated by heating before use.
Insufficient Reaction Time Monitor the reaction progress using TLC. If the farnesol spot persists, extend the reaction time.
Incorrect Reaction Temperature Some oxidations require specific temperature control. For instance, Swern oxidations are typically run at low temperatures (-78 °C). Ensure your reaction is at the optimal temperature for the chosen method.[3]
Poor Solubility of Reagents Choose a solvent that dissolves both farnesol and the oxidizing agent. For heterogeneous reactions (e.g., with MnO₂), vigorous stirring is essential.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Suggested Solution
Isomerization of Double Bonds This can be promoted by acidic or basic conditions. Use buffered conditions or neutral oxidizing agents. For example, PCC can be buffered with pyridine.
Epoxidation of Double Bonds Some oxidizing agents can epoxidize the double bonds. Choose a selective oxidant for allylic alcohols.
Over-oxidation to Farnesoic Acid As mentioned in the FAQs, use a milder oxidant and carefully monitor the reaction time.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion during Workup Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Co-elution during Column Chromatography Optimize the solvent system for column chromatography. A shallow gradient of a less polar solvent system (e.g., increasing ethyl acetate in hexane from 2% to 10%) can improve separation.
Product Degradation on Silica Gel This compound can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column.[4]

Quantitative Data on this compound Synthesis Yield

The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes reported yields for common oxidation methods.

Oxidation Method Oxidizing Agent Typical Solvent Reported Yield (%) Key Advantages Common Issues
Corey-Suggs Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)75-85Readily available reagent, relatively fast reaction.[5]Chromium waste, potential for over-oxidation, acidic nature.[5]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)>90High yields, mild conditions, suitable for sensitive substrates.[6][7]Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)>90Mild conditions, high yields, short reaction times.Reagent can be expensive and is sensitive to moisture.
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Dichloromethane (DCM) or Hexane70-90Selective for allylic alcohols, mild conditions.Requires a large excess of activated MnO₂, can be slow.

Experimental Protocols

Protocol 1: Oxidation of Farnesol using Pyridinium Chlorochromate (PCC)

Materials:

  • Farnesol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite® or a similar filter aid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve farnesol (1 equivalent) in anhydrous DCM.

  • Add PCC (1.5 equivalents) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel and Celite® to filter out the chromium residues. Wash the pad thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Swern Oxidation of Farnesol

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Farnesol

  • Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.4 equivalents) dropwise.[8] Stir the mixture for 10 minutes.[8]

  • Slowly add a solution of farnesol (1 equivalent) in anhydrous DCM to the reaction mixture, maintaining the temperature at -78 °C.[8] Stir for 20 minutes.[8]

  • Add triethylamine (5 equivalents) dropwise, and continue stirring at -78 °C for another 10 minutes.[8]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.[8]

  • Quench the reaction by adding water. Adjust the pH to ~4 with 1 M HCl.[8]

  • Separate the organic layer and wash with water and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify by flash column chromatography as described in Protocol 1.

Visualizing the Workflow

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from farnesol.

Farnesal_Synthesis_Workflow Start Start: Farnesol Oxidation Oxidation (e.g., PCC, Swern, DMP, MnO2) Start->Oxidation Workup Reaction Workup (Quenching, Extraction, Washing) Oxidation->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, GC-MS, IR) Purification->Characterization End Pure this compound Characterization->End

A general workflow for the chemical synthesis and purification of this compound.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical flow for troubleshooting low yield issues during this compound synthesis.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conversion Check Reaction Conversion (TLC/GC Analysis) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time - Check reagent activity - Adjust temperature Incomplete->Optimize_Reaction Check_Byproducts Analyze for Byproducts (e.g., Farnesoic Acid) Complete->Check_Byproducts End Improved Yield Optimize_Reaction->End Over_oxidation Over-oxidation Detected Check_Byproducts->Over_oxidation Yes Other_Byproducts Other Byproducts Detected Check_Byproducts->Other_Byproducts Other Check_Purification Review Purification Process Check_Byproducts->Check_Purification No significant byproducts Optimize_Oxidant Use Milder Oxidant or Shorter Reaction Time Over_oxidation->Optimize_Oxidant Optimize_Conditions Adjust Reaction Conditions (e.g., pH, solvent) Other_Byproducts->Optimize_Conditions Optimize_Oxidant->End Optimize_Conditions->End Loss_Detected Product Loss Detected Check_Purification->Loss_Detected Yes Check_Purification->End No Optimize_Purification Optimize Workup and Column Chromatography Loss_Detected->Optimize_Purification Optimize_Purification->End

A troubleshooting flowchart for addressing low yields in this compound synthesis.

References

Farnesal Stability in Laboratory Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of farnesal in common laboratory solvents. This information is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the experimental use of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound solutions in the laboratory.

Issue 1: Inconsistent experimental results using this compound solutions.

  • Possible Cause: Degradation of this compound in the solvent. This compound, as an α,β-unsaturated aldehyde, is susceptible to degradation, which can alter its effective concentration and lead to variability in experimental outcomes.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and air.

    • Solvent Selection: The choice of solvent can significantly impact this compound stability. While specific data for this compound is limited, studies on similar α,β-unsaturated aldehydes like citral (B94496) indicate that stability is pH-dependent.[1][2] Protic solvents like ethanol (B145695) and methanol (B129727) may react with the aldehyde group to form hemiacetals or acetals, especially in the presence of acid or base catalysts. Aprotic solvents such as acetonitrile (B52724) or DMSO might be considered, but potential oxidation in DMSO should be evaluated.

    • Storage Conditions: Store stock solutions at low temperatures (2-8°C is often recommended for farnesol (B120207), a related compound) and protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Purity Check: If inconsistent results persist, verify the purity of the this compound stock and freshly prepared solutions using analytical techniques like HPLC or GC-MS.

Issue 2: Observed changes in the color or clarity of this compound solutions over time.

  • Possible Cause: Formation of degradation products or polymers. Aldehydes can undergo oxidation to carboxylic acids or polymerization, which may result in a change in the appearance of the solution.

  • Troubleshooting Steps:

    • Visual Inspection: Discard any solutions that appear cloudy, discolored, or contain precipitates.

    • Analytical Verification: Use techniques like UV-Vis spectroscopy to check for changes in the absorbance spectrum, which could indicate the formation of new chemical species.

    • Minimize Exposure to Air and Light: As with Issue 1, minimize the exposure of this compound solutions to oxygen and light to reduce the rate of degradation.

Issue 3: Difficulty in achieving complete solubilization of this compound.

  • Possible Cause: this compound is a lipophilic molecule and has low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Choice: Use organic solvents in which this compound is readily soluble, such as ethanol, methanol, DMSO, and acetonitrile. For aqueous-based experiments, a stock solution in an appropriate organic solvent can be prepared and then diluted into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with the experimental system.

    • Use of Surfactants: For aqueous applications, the use of a surfactant or emulsifying agent may be necessary to achieve a stable dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with other reagents and the desired final concentration.

Q2: How should I store this compound and its solutions to ensure stability?

  • Neat this compound: Store neat this compound in a tightly sealed container, protected from light, at a cool temperature (recommendations for the related compound farnesol are often 2-8°C).

  • This compound Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures, protected from light, and preferably under an inert atmosphere. The stability in solution is solvent-dependent and has not been extensively reported for this compound.

Q3: What are the likely degradation pathways for this compound in solution?

While specific studies on this compound are lacking, as an α,β-unsaturated aldehyde, it is prone to several degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).

  • Isomerization: The double bonds in the this compound structure may undergo isomerization.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), particularly in the presence of acidic or basic catalysts.[3]

  • Reaction with Solvents: Protic solvents like alcohols can react with the aldehyde to form hemiacetals and acetals. While DMSO is a common solvent, it can also act as an oxidizing agent under certain conditions, potentially converting alcohols to aldehydes.[4][5][6][7][8]

Q4: Is there any quantitative data on the stability of this compound in different solvents?

Currently, there is a lack of published quantitative stability data specifically for this compound in common laboratory solvents. However, data for the structurally similar α,β-unsaturated aldehyde, citral, can provide some insight. The stability of citral is pH-dependent, with greater stability observed at neutral pH compared to acidic or alkaline conditions.[1] For example, the half-life of citral isomers is significantly longer at pH 7 (over 100 days) compared to pH 4 (around 9-10 days) and pH 9 (around 22-30 days) in aqueous solutions.[1] It is reasonable to infer that this compound may exhibit similar pH-dependent stability.

Table 1: Inferred Stability of this compound Based on General Aldehyde Chemistry and Data from Structurally Similar Compounds (Citral)

SolventPotential for DegradationInferred StabilityRecommendations
Ethanol/Methanol Reaction with the aldehyde group to form hemiacetals/acetals.ModeratePrepare fresh. Avoid acidic or basic conditions.
DMSO Potential for oxidation of the aldehyde.Moderate to LowUse high-purity, anhydrous DMSO. Prepare fresh.
Acetonitrile Generally considered relatively inert.Potentially HigherA good option for a less reactive solvent.
Water (Aqueous Buffers) pH-dependent degradation (oxidation, isomerization).[1]Highly VariableStability is likely highest at neutral pH. Prepare fresh.

Disclaimer: This table is based on general chemical principles and data from analogous compounds due to the lack of specific stability studies on this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC-UV

This protocol provides a general workflow for determining the stability of this compound in a specific solvent.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of high-purity this compound.

    • Dissolve it in the chosen laboratory solvent (e.g., HPLC-grade acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the solvent to be tested to a suitable working concentration (e.g., 100 µg/mL).

    • Dispense aliquots of this solution into several amber glass vials to protect from light.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • Analyze one vial immediately after preparation (t=0) to establish the initial concentration.

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized for good peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (this would need to be determined, but a starting point could be in the 220-240 nm range, typical for α,β-unsaturated carbonyls).

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample by comparing the peak areas. The appearance of new peaks may indicate degradation products.

Visualizations

Experimental_Workflow_for_Farnesal_Stability_Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples in Test Solvents prep_stock->prep_samples storage_rt Room Temperature prep_samples->storage_rt Aliquot and Store storage_4c 4°C prep_samples->storage_4c Aliquot and Store storage_neg20c -20°C prep_samples->storage_neg20c Aliquot and Store analysis_t0 t=0 Analysis prep_samples->analysis_t0 analysis_tp Time-Point Analysis storage_rt->analysis_tp Retrieve at Intervals storage_4c->analysis_tp Retrieve at Intervals storage_neg20c->analysis_tp Retrieve at Intervals hplc HPLC-UV Analysis analysis_t0->hplc analysis_tp->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis

This compound Stability Assessment Workflow

Logical_Troubleshooting_for_Inconsistent_Results cluster_investigation Investigation Steps cluster_actions Corrective Actions start Inconsistent Experimental Results with this compound check_solution_age Is the solution freshly prepared? start->check_solution_age check_storage How was the solution stored? check_solution_age->check_storage Yes action_fresh Prepare fresh solutions before each experiment. check_solution_age->action_fresh No check_solvent What solvent was used? check_storage->check_solvent Properly action_storage Store protected from light and air at low temperature. check_storage->action_storage Improperly check_purity Has the purity been verified? check_solvent->check_purity Inert action_solvent Consider a more inert solvent (e.g., acetonitrile). check_solvent->action_solvent Potentially reactive (e.g., alcohols, DMSO) action_purity Analyze purity via HPLC or GC-MS. check_purity->action_purity No

Troubleshooting Inconsistent Results

References

Technical Support Center: Overcoming Low Solubility of Farnesal in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of farnesal during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound is a hydrophobic compound, meaning it has very low solubility in water and aqueous buffers.[1][2] When you introduce a concentrated stock of this compound (typically dissolved in an organic solvent like DMSO or ethanol) into an aqueous medium, the abrupt change in solvent polarity causes the this compound to crash out of solution and form a precipitate.[3][4]

Q2: What are the common methods to increase the solubility of this compound in aqueous media?

A2: Several techniques can be employed to enhance the solubility of this compound for experimental use. These include:

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[2][5][6]

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate this compound, thereby increasing its solubility.[7][8]

  • Nanoemulsion Formulation: this compound can be formulated into nanoemulsions, which are stable dispersions of oil and water, to improve its solubility and bioavailability.[9][10][11]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[12]

Q3: Can I just use a higher concentration of an organic solvent like DMSO to dissolve my this compound in the final solution?

A3: While a higher concentration of a co-solvent like DMSO can increase this compound's solubility, it is often not ideal for biological experiments. High concentrations of organic solvents can be toxic to cells and may interfere with your experimental results.[3] It is generally recommended to keep the final concentration of solvents like DMSO as low as possible, typically below 1%.

Q4: Which type of cyclodextrin (B1172386) is best for solubilizing this compound?

A4: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to form inclusion complexes with hydrophobic molecules like this compound.[5][13] HP-β-CD often exhibits higher aqueous solubility and lower toxicity compared to the unmodified β-cyclodextrin.[14]

Q5: How do I choose the right surfactant for my experiment?

A5: The choice of surfactant depends on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your experimental system (e.g., cell line) to the surfactant. Common non-ionic surfactants like Tween® 80 and Span® 80 are often used in biological applications due to their relatively low toxicity. It is crucial to determine the critical micelle concentration (CMC) of the surfactant and to perform toxicity controls.[7][8]

Troubleshooting Guides

Issue 1: this compound Precipitation During Preparation of Working Solution
Potential Cause Troubleshooting Step
High Final Concentration Your target concentration may exceed this compound's solubility limit in the final aqueous buffer. Try preparing a lower concentration of the working solution.[4]
Improper Dilution Technique Adding the aqueous buffer directly to the concentrated this compound stock can cause localized high concentrations and precipitation. Instead, add the this compound stock solution dropwise to the pre-warmed aqueous buffer while vortexing vigorously.[15]
Abrupt Change in Solvent Polarity The rapid shift from an organic solvent to an aqueous environment causes this compound to precipitate. Consider using a solubilizing agent like cyclodextrin or a surfactant in your aqueous buffer.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step
This compound Precipitation Over Time Even if initially dissolved, this compound may precipitate out of the solution during the course of the experiment, leading to a decrease in the effective concentration. Prepare fresh working solutions immediately before each experiment and visually inspect for any cloudiness or precipitate.[15]
Toxicity of Solubilizing Agent The solvent (e.g., DMSO), surfactant, or cyclodextrin used to dissolve this compound may have its own biological effects or toxicity. Always include a vehicle control in your experiments, which contains the same concentration of the solubilizing agent without this compound.
Interaction with Media Components Components of your cell culture media or assay buffer may interact with this compound or the solubilizing agent, affecting its availability or activity. If possible, test the solubility and stability of your this compound formulation in the specific media or buffer you will be using.

Quantitative Data Summary

Table 1: Complexation Efficiency of Farnesol (B120207) with Cyclodextrins

CyclodextrinMolar Ratio (Farnesol:CD)Complexation Efficiency (%)Reference
β-cyclodextrin (β-CD)1:173.53[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:174.12[5]

Experimental Protocols

Protocol 1: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound/HP-β-CD inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

Methodology:

  • Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v). Gently warm the solution while stirring to ensure complete dissolution.

  • Addition of this compound: While continuously stirring the HP-β-CD solution, slowly add this compound to achieve a 1:1 molar ratio of this compound to HP-β-CD.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration (Optional): To remove any un-complexed this compound, the solution can be filtered through a 0.22 µm syringe filter.

  • Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Final Preparation: The aqueous solution of the this compound/HP-β-CD complex can be used directly for experiments or the lyophilized powder can be reconstituted in the desired aqueous buffer.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol outlines a high-energy method for preparing a this compound nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Aqueous phase (e.g., phosphate-buffered saline)

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Preparation of the Organic Phase: Dissolve this compound in the oil phase. Add the surfactant and co-surfactant to this mixture and stir until a homogenous solution is formed.

  • Formation of the Coarse Emulsion: Slowly add the aqueous phase to the organic phase while stirring at high speed using a magnetic stirrer. This will form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using either a high-pressure homogenizer or a probe sonicator to reduce the droplet size to the nano-range.

  • Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).

  • Sterilization: For cell-based assays, the nanoemulsion should be sterilized by filtration through a 0.22 µm filter.

Visualizations

Farnesal_Solubilization_Workflow cluster_problem Problem cluster_methods Solubilization Methods cluster_outcome Outcome Problem Low Aqueous Solubility of this compound Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Surfactant Surfactant Micelles Problem->Surfactant Nanoemulsion Nanoemulsion Formulation Problem->Nanoemulsion Cosolvent Co-solvency Problem->Cosolvent Outcome Enhanced this compound Solubility in Aqueous Media Cyclodextrin->Outcome Surfactant->Outcome Nanoemulsion->Outcome Cosolvent->Outcome Farnesol_Signaling_Pathway Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 Inhibits Cyr1 Cyr1 Ras1->Cyr1 cAMP cAMP Cyr1->cAMP Efg1 Efg1 cAMP->Efg1 Filamentation Filamentation Efg1->Filamentation Promotes

References

preventing degradation of farnesal during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with farnesal. This resource provides guidance on preventing the degradation of this compound during sample preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, an acyclic sesquiterpene aldehyde, is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and isomerization. Key factors that can accelerate its degradation include:

  • Exposure to Oxygen: Atmospheric oxygen can lead to the oxidation of the aldehyde group and the double bonds within the this compound molecule.

  • Exposure to Light: this compound is known to be light-sensitive, and exposure to UV or even ambient light can induce photodegradation.[1]

  • Elevated Temperatures: Higher temperatures can increase the rate of degradation reactions.

  • Extreme pH Conditions: Both highly acidic and alkaline conditions can potentially catalyze degradation or isomerization. While specific data for this compound is limited, studies on the related compound farnesol (B120207) show pH can influence stability.[2]

Q2: How can I visually identify if my this compound sample has degraded?

A2: While visual inspection is not a definitive method for assessing degradation, a pure this compound sample should be a pale yellow to yellow oil.[1] A significant change in color, such as darkening, or a change in odor could indicate degradation. However, for accurate assessment, chromatographic techniques like GC-MS or HPLC are necessary to identify degradation products and quantify the remaining this compound.

Q3: What are the common degradation products of this compound?

A3: The primary degradation product of this compound is expected to be farnesoic acid, formed through the oxidation of the aldehyde group.[3] Other potential degradation products can arise from the oxidation of the double bonds, leading to the formation of epoxides and other oxygenated derivatives. Stress studies on the related compound farnesol have identified multiple degradation products under hydrolytic, oxidative, and thermal stress.[4][5]

Q4: Can I use the same sample preparation protocol for both GC-MS and HPLC analysis of this compound?

A4: While the initial extraction steps may be similar, the final solvent and concentration will likely differ. For GC-MS, the sample must be in a volatile solvent, and derivatization might be necessary for better separation and detection.[6] For HPLC, the sample should be dissolved in a solvent compatible with the mobile phase.[7] It is crucial to tailor the final steps of your sample preparation to the specific requirements of your analytical method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound samples.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound after extraction. Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix.- Use a non-polar solvent like hexane (B92381) or a moderately polar solvent like ethyl acetate (B1210297) for liquid-liquid extraction.[8][9] - Ensure vigorous mixing (e.g., vortexing) to maximize contact between the sample and the extraction solvent.[10] - For solid samples, consider methods like soxhlet or ultrasonic-assisted extraction to improve efficiency.[11]
Adsorption to Surfaces: this compound can be "sticky" and adsorb to glass or plastic surfaces, leading to losses.[8]- Silanize glassware to reduce active sites for adsorption. - Minimize sample transfers. - Rinse all containers and pipette tips with the extraction solvent to recover any adsorbed analyte.
Evaporation: this compound is a relatively volatile compound, and significant loss can occur during solvent evaporation steps.[8]- Use a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation at a low temperature. - Avoid prolonged exposure to vacuum without temperature control.
Appearance of unexpected peaks in the chromatogram. Sample Degradation: New peaks may correspond to this compound degradation products.- Review your sample preparation workflow to identify potential sources of degradation (see FAQs). - Implement preventative measures such as working under inert gas, protecting from light, and keeping samples cool. - Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvent.[6][12]
Contamination: Peaks may originate from contaminated solvents, glassware, or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware before use. - Run a blank sample (solvent only) to identify any background contamination.
Poor peak shape or resolution in chromatography. Incompatible Solvent: The sample solvent may not be compatible with the initial mobile phase (HPLC) or the column chemistry (GC).- For HPLC, ensure the final sample solvent is similar in strength to the initial mobile phase.[7] - For GC, use a volatile solvent that will not interfere with the chromatography.[6]
Column Overload: Injecting too concentrated a sample can lead to peak tailing or fronting.- Dilute the sample to an appropriate concentration. A typical starting concentration for GC-MS is around 10 µg/mL.[13]
Presence of Particulates: Solid particles in the sample can clog the column or injector.- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before analysis.[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Liquid Matrix

This protocol is suitable for extracting this compound from aqueous samples such as cell culture media or fermentation broths.

Materials:

  • Sample containing this compound

  • Hexane or Ethyl Acetate (HPLC or GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator or nitrogen evaporator

  • GC or HPLC vials

Procedure:

  • To 1 volume of the aqueous sample in a centrifuge tube, add 2 volumes of hexane or ethyl acetate.

  • For improved extraction efficiency, add 0.2 volumes of brine.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.

  • Repeat the extraction (steps 1-5) on the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Carefully decant the dried organic extract into a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a suitable solvent for your chromatographic analysis (e.g., hexane for GC, acetonitrile/water for HPLC).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet: Split mode with a split ratio of 15:1 and a temperature of 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start with 70% B

    • Linear gradient to 100% B over 15 minutes

    • Hold at 100% B for 5 minutes

    • Return to 70% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

This compound Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Heat Photodegradation Photodegradation This compound->Photodegradation Light (UV) Isomerization Isomerization This compound->Isomerization Acid/Base, Heat Farnesoic_Acid Farnesoic Acid Oxidation->Farnesoic_Acid Epoxides Epoxides Oxidation->Epoxides Other_Oxidation_Products Other Oxidation Products Oxidation->Other_Oxidation_Products Isomers Isomers Isomerization->Isomers

Caption: Key degradation pathways of this compound.

This compound Sample Preparation Workflow Start Sample Collection Extraction Liquid-Liquid Extraction (e.g., Hexane) Start->Extraction Drying Dry with Anhydrous Na2SO4 Extraction->Drying Evaporation Solvent Evaporation (Nitrogen Stream) Drying->Evaporation Reconstitution Reconstitute in Appropriate Solvent Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration Analysis GC-MS or HPLC Analysis Filtration->Analysis

Caption: General workflow for this compound sample preparation.

References

addressing interference in farnesal quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for farnesal quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during this compound analysis, with a focus on mitigating interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2][3] GC-MS is also highly sensitive but typically requires a chemical derivatization step to improve the volatility of this compound, an aldehyde.[3][4]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is a chemical process that modifies an analyte to make it more suitable for analysis.[5] For this compound, which is an aldehyde, derivatization is used to increase its volatility and thermal stability, preventing degradation at the high temperatures used in the GC inlet and column.[3][4] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA).[3][4][6]

Q3: What are the main sources of interference in this compound quantification assays?

A3: Interference can arise from several sources:

  • Matrix Effects (LC-MS/MS): This is the most common issue, where co-eluting compounds from the sample matrix (e.g., plasma, cell lysates) suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][7][8][9] Phospholipids are a major cause of matrix effects in biological samples.[1][7][10]

  • Isobaric Interference: Compounds that have the same nominal mass as this compound can be mistakenly detected if not chromatographically separated. A known example is dibutyl phthalate (B1215562) (DBP), a common plasticizer that can contaminate samples and interfere with this compound detection in MS-based assays.[11][12][13]

  • Analyte Degradation: this compound, as a terpene aldehyde, can be susceptible to oxidation or polymerization, especially if not handled and stored correctly.[5] This can lead to lower-than-expected measurements.

  • Carryover: Residual this compound from a high-concentration sample adsorbing to surfaces in the autosampler or chromatography system can carry over into subsequent injections, leading to artificially inflated results in low-concentration samples.[14][15]

Q4: How can I ensure the stability of my this compound samples and standards?

A4: To maintain the integrity of this compound, which can be unstable, it is recommended to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) in tightly sealed, amber glass vials to protect from light and air.[16][17] Minimize freeze-thaw cycles and prepare fresh working solutions regularly. Farnesol (B120207), a related compound, is known to be sensitive to oxidation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound quantification experiments.

Issue 1: Poor Reproducibility and Inaccurate Quantification in LC-MS/MS
  • Question: My quantitative results for this compound are inconsistent across different sample preparations, and my recovery is poor. What is the likely cause and how can I fix it?

  • Answer: This is a classic symptom of matrix effects , where components in your sample interfere with the ionization of this compound.[1][7][8]

    Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spiking experiment. Compare the signal of this compound spiked into a blank matrix extract with the signal of this compound in a clean solvent. A significant difference confirms the presence of matrix effects.[7]

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[1] For biological samples, specialized Solid-Phase Extraction (SPE) cartridges designed for phospholipid removal are highly effective.[7][10]

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as this compound-d6, is chemically identical to this compound but has a higher mass. It co-elutes and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[18][19][20]

    • Use the Standard Addition Method: If a SIL-IS is not available, the standard addition method is a robust alternative. This involves adding known amounts of a this compound standard to sample aliquots and extrapolating to find the endogenous concentration. This method effectively compensates for matrix effects because the calibration is performed in the actual sample matrix.[21][22][23][24]

    Troubleshooting Workflow: Mitigating Matrix Effects

    A Start: Inconsistent Results B Assess Matrix Effect (Post-Extraction Spiking) A->B C Matrix Effect Confirmed? B->C D No C->D No E Yes C->E Yes L Investigate Other Issues (e.g., Instrument Performance) D->L F Option 1: Improve Sample Cleanup (e.g., Phospholipid Removal SPE) E->F G Option 2: Optimize Chromatography (Separate this compound from Suppression Zone) E->G H Option 3 (Gold Standard): Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->H I Option 4 (Alternative): Use Standard Addition Method E->I J Re-evaluate Assay Performance F->J G->J H->J I->J K Problem Solved J->K

    Caption: A logical workflow for diagnosing and mitigating matrix effects.

Issue 2: An Unexpected Peak is Interfering with this compound Quantification
  • Question: I see a peak at the same retention time and m/z as this compound, even in my blank samples. What could this be?

  • Answer: You may be observing an isobaric interference , potentially from a contaminant. A common culprit is dibutyl phthalate (DBP) , a plasticizer used in many lab consumables (e.g., tubes, pipette tips, solvents).[11]

    Troubleshooting Steps:

    • Confirm the Interference: Obtain a pure DBP standard and analyze it using your LC-MS/MS method to confirm if its retention time and fragmentation pattern match the interfering peak.

    • Improve Chromatography: The best solution is to chromatographically separate this compound from DBP. This compound is a relatively nonpolar molecule. Experiment with different C18 or phenyl-hexyl columns and adjust the mobile phase gradient to achieve separation.

    • Source Contamination: Systematically check all consumables. Run solvent blanks from new bottles. Leach-test your plasticware (e.g., microcentrifuge tubes) by incubating them with a clean solvent and then analyzing the solvent for DBP. Switch to glass or polypropylene (B1209903) labware where possible.

    • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound (C₁₅H₂₄O, exact mass ~220.1827) and DBP (C₁₆H₂₂O₄, exact mass ~278.1518), although this is not helpful for Selected Reaction Monitoring (SRM) on a triple quadrupole instrument where nominal mass is used.

Issue 3: Low or No Signal When Using GC-MS
  • Question: I am not getting a good signal for this compound using my GC-MS method. What could be the problem?

  • Answer: For GC-MS analysis of an aldehyde like this compound, the issue often lies with either the volatility of the analyte or the efficiency of the derivatization process.

    Troubleshooting Steps:

    • Verify Derivatization: this compound may not be volatile enough to pass through the GC system efficiently without derivatization.[3] Ensure you are using a suitable derivatization reagent like PFBHA.[4][6][25]

    • Optimize Derivatization Reaction: The reaction may be incomplete. Optimize the reaction conditions, including temperature, time, and the ratio of reagent to sample. Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.

    • Check GC Inlet Temperature: An inlet temperature that is too low can prevent proper volatilization, while a temperature that is too high can cause degradation of the this compound derivative. Optimize the inlet temperature, starting around 250°C.

    • Confirm Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically a good starting point for this type of analysis.

    Experimental Workflow: GC-MS Analysis with Derivatization

    cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample Collection (e.g., Plasma, Cell Lysate) B Liquid-Liquid or Solid-Phase Extraction A->B C Evaporate to Dryness (under Nitrogen) B->C D Derivatization (e.g., with PFBHA) C->D E Reconstitute in Solvent (e.g., Hexane) D->E F Inject into GC-MS E->F G Data Acquisition (Scan or SIM mode) F->G H Data Processing & Quantification G->H

    Caption: A typical workflow for this compound analysis by GC-MS.

Data Presentation

The following tables summarize typical validation parameters for farnesol (a closely related molecule often used as a proxy in methodological studies) quantification assays, which can serve as a benchmark for this compound method development.

Table 1: Example LC-MS/MS Method Parameters

ParameterSettingReference
Column Acquity BEH C18[10]
Mobile Phase Acetonitrile (B52724) and 0.075% Formic Acid[10]
Ionization Mode APCI or ESI, Positive Ion[26]
Detection Mode Selected Reaction Monitoring (SRM)[10]
Internal Standard Stable Isotope-Labeled (SIL) this compoundRecommended

Table 2: Typical Assay Performance Characteristics (Farnesol)

ParameterTypical ValueReference
Linearity (r²) > 0.999[10]
Limit of Detection (LOD) 0.09 µM[27][28]
Limit of Quantification (LOQ) ~0.1-0.5 ng/mL[27][28]
Precision (%RSD) < 15%[10]
Accuracy (% Recovery) 85-115%[10]

Experimental Protocols

Protocol 1: Standard Addition Method for LC-MS/MS Quantification

This protocol is designed to accurately quantify this compound in a complex matrix by overcoming matrix effects.

  • Sample Preparation: Extract this compound from your biological sample using an appropriate method (e.g., protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate). Evaporate the solvent to dryness. Reconstitute the extract in a known volume (e.g., 100 µL) of mobile phase. This is your "Unknown Sample".

  • Prepare Calibration Standards: Create a series of this compound standard solutions in a clean solvent (e.g., methanol) at known concentrations (e.g., 0, 10, 25, 50, 100 ng/mL).

  • Spike Samples: Create a set of calibration vials. To each vial, add a constant volume of your "Unknown Sample" (e.g., 20 µL).

  • Add Standard: To each of these vials (except the first one, which will be your "zero" point), add a small, constant volume (e.g., 5 µL) of the corresponding calibration standard. This creates a series of samples with the same matrix composition but increasing concentrations of this compound.

  • Analysis: Analyze each prepared sample by LC-MS/MS.

  • Data Plotting: Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of this compound in the "Unknown Sample".[21]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a general procedure for the derivatization of this compound using PFBHA.

  • Sample Preparation: Extract this compound from your sample and evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine (B92270) or a buffered aqueous solution, depending on the specific protocol) at a concentration of ~10-20 mg/mL.

  • Reaction: Add 50-100 µL of the PFBHA solution to the dried sample extract. Vortex briefly.

  • Incubation: Seal the vial and heat at 60-75°C for 30-60 minutes to allow the reaction to proceed.

  • Extraction of Derivative: After cooling to room temperature, add an organic extraction solvent (e.g., hexane) and water. Vortex vigorously to extract the this compound-PFBHA oxime derivative into the organic layer.

  • Analysis: Carefully transfer the organic layer to a new autosampler vial for GC-MS analysis.

References

optimizing farnesal concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing farnesal concentration in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively design and execute their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? I'm concerned about solubility.

A1: this compound is a lipophilic molecule and is not readily soluble in aqueous solutions like cell culture media.[1]

  • Recommended Solvents: The most common solvents for preparing high-concentration stock solutions are dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[2][3][4]

  • Preparation Steps:

    • Obtain high-purity this compound.

    • Dissolve it in 100% DMSO or 100% methanol to create a concentrated stock solution (e.g., 10-100 mM).

    • Vortex thoroughly to ensure it is fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

  • Best Practice: When diluting the stock solution into your cell culture medium, add the stock directly to the pre-warmed medium and mix quickly to prevent localized high concentrations that can cause precipitation.[6]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. However, a general starting point can be established from published data.

  • General Range: The half-maximal inhibitory concentration (IC50) for this compound's effect on cell proliferation typically ranges from 25 to 250 µM in various cancer cell lines.[7]

  • Cell-Type Specificity: Leukemic cells appear to be among the most sensitive.[7] this compound has been shown to be cytotoxic to various cancer cells, including lung, colon, osteosarcoma, and oral squamous carcinoma cells, while showing less significant effects on healthy cell lines like BEAS-2B.[8][9][10]

  • Recommendation: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common approach is to start with a broad range of concentrations (e.g., 1 µM to 200 µM) using serial dilutions.[11]

Q3: My this compound solution is precipitating in the cell culture medium. What can I do?

A3: Precipitation is a common issue when working with hydrophobic compounds. It can alter the effective concentration of your compound and harm cells.[12]

  • Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is low enough to be tolerated by your cells, typically between 0.1% and 0.5%.[6] Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.[6]

  • Temperature: Thaw frozen stock solutions and warm culture media to 37°C before mixing. Adding a cold stock solution to warm media can cause the compound to fall out of solution.[6]

  • Mixing Technique: Perform a stepwise serial dilution rather than a single large dilution.[6] When adding the final this compound dilution to your cells, add it to the medium with rapid but gentle mixing to ensure even distribution.[6]

  • Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all components, leading to precipitation.[13] Ensure your incubator has adequate humidity and consider using sealing films for plates.[14]

Q4: I am not observing any effect of this compound in my assay. What could be the problem?

A4: Several factors could lead to a lack of an observable effect.

  • Concentration: The concentration of this compound may be too low for your specific cell type. Try increasing the concentration based on the results of a broad dose-response experiment.

  • Cell Health and Density: Ensure your cells are healthy, viable, and in the logarithmic growth phase.[14][15] The cell seeding density should be optimized to provide a sufficient signal window for your assay.[15][16]

  • Compound Activity: Confirm the purity and integrity of your this compound stock. If it has been stored improperly or for a long time, it may have degraded.

  • Assay-Specific Issues: Review your assay protocol. Ensure incubation times are appropriate and that the assay readout is sensitive enough to detect the expected biological change.

Troubleshooting Guides

Guide 1: Compound Precipitation in Media

This guide provides a logical workflow to diagnose and solve issues with this compound precipitation.

G start Precipitate Observed in Culture Media q1 Is the final solvent (e.g., DMSO) concentration <0.5%? start->q1 a1_no No q1->a1_no No q2 Was the stock solution added to pre-warmed (37°C) media? q1->q2 Yes a1_yes Yes sol1 Solution: Reduce final solvent concentration. Perform serial dilutions to minimize solvent volume. a1_no->sol1 a2_no No q2->a2_no No q3 Was the solution mixed rapidly upon dilution? q2->q3 Yes a2_yes Yes sol2 Solution: Pre-warm media and reagents to 37°C before mixing. Avoid temperature shock. a2_no->sol2 a3_no No q3->a3_no No q4 Consider using solubility enhancers like serum proteins (if compatible). q3->q4 Yes a3_yes Yes sol3 Solution: Add stock to media with swirling or rapid pipetting to avoid localized high concentrations. a3_no->sol3

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The effective concentration of this compound varies significantly across different cancer cell lines. The following table summarizes reported cytotoxic concentrations.

Cell LineAssay TypeDurationEffective Concentration / IC50Reference
Various Carcinoma CellsProliferation-IC50: 25 - 250 µM[7]
H460 (Lung Cancer)Viability->120 µM (100% loss of viability)[8]
Saos-2 (Osteosarcoma)MTT24 hoursMax cytotoxicity at 100 µM[9]
HCT-116 (Colorectal)MTT24 hoursMax cytotoxicity at 120 µM[9]
OSCC (Oral Squamous)Proliferation48 hours30 - 60 µM (significant decrease)[17]

Experimental Protocols & Workflows

Protocol 1: Determining this compound Cytotoxicity using an MTT Assay

This protocol provides a standard method for assessing the effect of this compound on cell viability.

Materials:

  • Target cells in culture

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "media only" blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][18] Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Place the plate on a shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[11]

  • Data Analysis: Subtract the average absorbance of the "media only" blank from all other values. Normalize the results to the vehicle control to calculate the percentage of cell viability.

Workflow 2: General Experimental Workflow for this compound Optimization

This diagram outlines the key steps from initial planning to data analysis for a typical cell-based assay involving this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Treat with Serial Dilutions of this compound (Dose-Response) prep_stock->dose_response culture_cells Culture Healthy Cells (Logarithmic Growth Phase) seed_plate Seed Cells in Microplate culture_cells->seed_plate seed_plate->dose_response controls Include Vehicle & No-Treatment Controls incubate Incubate for Defined Period dose_response->incubate assay Perform Cell-Based Assay (e.g., MTT, Viability, etc.) incubate->assay readout Acquire Data (e.g., Plate Reader) assay->readout calculate Calculate % Viability vs. Control readout->calculate determine_ic50 Determine IC50/ Optimal Concentration calculate->determine_ic50 G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Ras_ERK Ras/ERK1/2 Pathway This compound->Ras_ERK inhibits ER_Stress ER Stress / UPR This compound->ER_Stress activates NFkB NF-κB Pathway This compound->NFkB activates Nuc_Receptors Nuclear Receptors (PPARs, FXR) This compound->Nuc_Receptors modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Growth_Arrest Growth Arrest (G0/G1) Ras_ERK->Growth_Arrest promotes ER_Stress->Apoptosis promotes Inflammation Inflammation NFkB->Inflammation promotes

References

Farnesal Instability in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing farnesal in long-term experiments, maintaining its stability is critical for reproducible and accurate results. This compound, an unsaturated aldehyde, is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with this compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability?

A1: this compound is an unsaturated aldehyde, making it susceptible to several degradation pathways, including:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (farnesoic acid), especially in the presence of air (oxygen). This process can be accelerated by light and heat.

  • Polymerization: Like many aldehydes, this compound can undergo self-polymerization, forming larger, inactive molecules. This can be catalyzed by acidic or basic conditions.

  • Isomerization: The double bonds in the this compound molecule can isomerize, particularly when exposed to light or acid, potentially altering its biological activity.

  • Volatility: this compound is a volatile compound, and significant loss can occur through evaporation, especially during long-term experiments with open or loosely sealed containers.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: To minimize degradation, prepare this compound stock solutions in a high-purity, anhydrous solvent such as ethanol (B145695) or DMSO. For long-term storage, it is recommended to:

  • Store stock solutions at -20°C or lower in amber glass vials to protect from light.[2]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

Q3: My experimental results with this compound are inconsistent. Could this be due to instability?

A3: Yes, inconsistent results are a common sign of this compound degradation. If you observe a loss of expected biological activity, variability between replicate experiments, or unexpected cytotoxicity, it is crucial to assess the stability of your this compound samples.

Q4: Can components of my cell culture medium affect this compound stability?

A4: The composition of cell culture media can influence this compound stability. Factors such as pH, the presence of serum proteins that may bind to this compound, and exposure to light and oxygen in the incubator can all contribute to its degradation. It is advisable to determine the stability of this compound in your specific medium under your experimental conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability.

Problem 1: Loss of this compound Activity Over Time
Possible Cause Suggested Solution
Oxidation Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution, but first verify its compatibility with your experimental system.
Polymerization Ensure the pH of your experimental medium is within a stable range for this compound (near neutral). Avoid highly acidic or basic conditions.
Evaporation Use tightly sealed containers for your experiments. For multi-well plates, consider using sealing films. Minimize the headspace volume in your storage vials.[1]
Adsorption to Plastics Use glass or polypropylene (B1209903) labware whenever possible, as this compound may adsorb to certain types of plastic.
Problem 2: High Variability Between Experimental Replicates
Possible Cause Suggested Solution
Inconsistent this compound Concentration Ensure thorough mixing when preparing this compound dilutions. Prepare a master mix of your final working solution to be added to all replicates.
Degradation During Experiment Minimize the duration of the experiment where possible. If long-term exposure is necessary, consider replenishing the this compound-containing medium at regular intervals.
Light-Induced Degradation Protect your experimental setup from direct light, especially if using a clear multi-well plate.

Quantitative Data Summary

The stability of this compound is influenced by various factors. While specific quantitative data for this compound is limited, the following table summarizes expected stability trends based on the known behavior of similar unsaturated aldehydes and the parent compound, farnesol (B120207).

Condition Parameter Expected Impact on this compound Stability Reference
Temperature Increased TemperatureDecreased stability (accelerates oxidation and polymerization)General Chemical Principles
Light UV or broad-spectrum light exposureDecreased stability (promotes oxidation and isomerization)[2]
pH Acidic or Basic pHDecreased stability (catalyzes polymerization and isomerization)General Chemical Principles
Oxygen Presence of atmospheric oxygenDecreased stability (promotes oxidation)[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Your experimental cell culture medium

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Incubator set to your experimental conditions

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) at a known concentration.

  • Spike your experimental medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal and consistent across all samples.

  • Immediately after preparation (T=0), take an aliquot of the this compound-spiked medium for HPLC analysis.

  • Incubate the remaining this compound-spiked medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots for HPLC analysis.

  • For each time point, prepare the sample for HPLC by protein precipitation (if the medium contains serum) by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Analyze the supernatant by HPLC. Use a mobile phase gradient of acetonitrile and water to achieve good separation.

  • Quantify the this compound peak area at each time point and compare it to the T=0 sample to determine the percentage of this compound remaining.

Visualizations

This compound Degradation Pathways

This compound This compound (Unsaturated Aldehyde) Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Polymerization Polymerization (Acid/Base Catalysis) This compound->Polymerization Isomerization Isomerization (Light, Acid) This compound->Isomerization Farnesoic_Acid Farnesoic Acid (Carboxylic Acid) Oxidation->Farnesoic_Acid Polymer Inactive Polymers Polymerization->Polymer Isomers Geometric Isomers Isomerization->Isomers

Caption: Major degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment

Start Start: Prepare this compound-spiked Medium T0 T=0 Sample Collection Start->T0 Incubate Incubate under Experimental Conditions Start->Incubate Prepare Sample Preparation (Protein Precipitation) T0->Prepare T=0 Timepoints Collect Samples at Time Points (e.g., 2, 4, 8, 24h) Incubate->Timepoints Timepoints->Prepare T=x HPLC HPLC Analysis Prepare->HPLC Analyze Quantify this compound Concentration HPLC->Analyze End End: Determine Stability Profile Analyze->End

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Instability

Start Inconsistent Results? Check_Storage Stock Solution Stored Correctly? (-20°C, Dark, Inert Gas) Start->Check_Storage Yes_Storage Yes Check_Storage->Yes_Storage No_Storage No Check_Storage->No_Storage Check_Handling Fresh Dilutions Used? Yes_Storage->Check_Handling Prepare_New Prepare Fresh Stock Solution No_Storage->Prepare_New Yes_Handling Yes Check_Handling->Yes_Handling No_Handling No Check_Handling->No_Handling Check_Conditions Run Stability Assay in Experimental Medium Yes_Handling->Check_Conditions Use_Fresh Use Freshly Prepared Dilutions No_Handling->Use_Fresh Degradation_Observed Degradation Observed? Check_Conditions->Degradation_Observed Yes_Degradation Yes Degradation_Observed->Yes_Degradation No_Degradation No Degradation_Observed->No_Degradation Optimize Optimize Experiment: - Replenish Medium - Protect from Light - Use Antioxidant (if compatible) Yes_Degradation->Optimize Other_Factors Investigate Other Experimental Variables No_Degradation->Other_Factors

References

minimizing non-specific binding of farnesal in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of farnesal in their assays.

Troubleshooting Guide: High Non-Specific Binding of this compound

High background signal is a common issue in assays involving hydrophobic molecules like this compound, primarily due to its non-specific binding to assay components and surfaces. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Experimental Workflow for Troubleshooting Non-Specific Binding

Below is a DOT script for a flowchart outlining the steps to troubleshoot high non-specific binding.

TroubleshootingWorkflow cluster_step1 Optimization of Blocking cluster_step2 Washing Optimization cluster_step3 Assay Buffer Modification cluster_step4 Surface Evaluation start High Background Signal (Suspected this compound Non-Specific Binding) step1 Step 1: Optimize Blocking Step start->step1 action1a Increase concentration of current blocking agent (e.g., BSA) step1->action1a Try first step2 Step 2: Modify Wash Buffer & Procedure action2a Increase number of wash steps step2->action2a step3 Step 3: Adjust Assay Buffer Composition action3a Add a non-ionic detergent (e.g., Tween-20) to the assay buffer step3->action3a step4 Step 4: Evaluate Assay Surface action4a Test low-binding microplates step4->action4a end_node Optimized Assay with Low Non-Specific Binding action1b Switch to a different blocking agent (e.g., Casein, Non-fat milk) action1a->action1b If issue persists action1c Extend blocking incubation time action1b->action1c If issue persists action1c->step2 action2b Add/Increase non-ionic detergent (e.g., Tween-20) in wash buffer action2a->action2b action2c Incorporate a soak time during washes action2b->action2c action2c->step3 action3b Increase salt concentration (e.g., NaCl) action3a->action3b action3c Adjust pH of the buffer action3b->action3c action3c->step4 action4b Consider alternative assay formats action4a->action4b action4b->end_node

Caption: A stepwise workflow for troubleshooting high background in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound's non-specific binding?

This compound is a hydrophobic molecule with low water solubility.[1] This inherent property drives it to associate with hydrophobic surfaces, such as plastic microplates and other assay components, leading to non-specific binding. Additionally, its aldehyde group can potentially react with primary amines on proteins, contributing to covalent non-specific binding.

Q2: How do blocking agents reduce non-specific binding?

Blocking agents are typically proteins or other molecules that physically adsorb to the unoccupied surfaces of the assay plate.[2] This prevents this compound from non-specifically binding to these sites. Common protein-based blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.

Q3: Can detergents help in reducing this compound's non-specific binding?

Yes, non-ionic detergents like Tween-20 are effective in reducing non-specific binding caused by hydrophobic interactions.[3] They work by disrupting these interactions between this compound and the assay surfaces. It is often beneficial to include a low concentration of a non-ionic detergent in both the wash and assay buffers.

Q4: What is the role of buffer composition in minimizing non-specific binding?

The pH and ionic strength of the buffer can influence non-specific binding.[2] Adjusting the pH can alter the charge of interacting molecules, potentially reducing electrostatic interactions. Increasing the salt concentration (e.g., with NaCl) can also shield charges and decrease non-specific binding.[3]

Q5: When should I consider using low-binding microplates?

If you have optimized your blocking, washing, and buffer conditions and still experience high background, consider using low-binding microplates. These plates have surfaces that are chemically treated to be more hydrophilic, thus reducing the binding of hydrophobic molecules like this compound.

Quantitative Data Summary

Blocking AgentTypical Concentration RangeKey Considerations
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Widely used and effective for many applications. Ensure it is fatty acid-free.
Casein / Non-Fat Dry Milk 0.5 - 5% (w/v)Often more effective than BSA at preventing non-specific binding.[5] Cost-effective.
Fish Skin Gelatin 0.1 - 1% (w/v)Can be a good alternative if BSA or casein are problematic. Remains liquid at 4°C.
Tween-20 0.05 - 0.1% (v/v)A non-ionic detergent used as an additive in blocking and wash buffers to reduce hydrophobic interactions.

Experimental Protocols

Protocol: Standard ELISA for a this compound-Binding Protein with Optimized Blocking

This protocol provides a general framework for an indirect ELISA to detect a protein that binds to this compound, with steps to minimize non-specific binding.

Materials:

  • High-binding 96-well ELISA plates

  • This compound

  • Capture antibody (specific to the protein of interest)

  • Detection antibody (conjugated to an enzyme like HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.[6]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate 3 times with 200 µL of wash buffer per well.

  • Sample and this compound Incubation:

    • Prepare serial dilutions of your sample containing the protein of interest and this compound in assay buffer.

    • Add 100 µL of your samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the samples.

    • Wash the plate 5 times with 200 µL of wash buffer per well, with a 30-second soak time for each wash.

  • Detection Antibody Incubation:

    • Dilute the enzyme-conjugated detection antibody to its optimal concentration in assay buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the detection antibody solution.

    • Wash the plate 5 times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading the Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Signaling Pathways Involving this compound/Farnesol

Farnesol, the alcohol precursor of this compound, has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways. Given their structural similarity, it is plausible that this compound may have similar effects.

PI3K/Akt Signaling Pathway

Farnesol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Farnesol Farnesol Farnesol->PI3K inhibits Farnesol->Akt inhibits

Caption: Farnesol's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is also modulated by farnesol.[7]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Farnesol Farnesol Farnesol->ERK inhibits phosphorylation

Caption: Farnesol's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

Farnesol can induce the activation of the NF-κB signaling pathway, which is involved in inflammatory responses and cell survival.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., Cytokines, Stress) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Farnesol Farnesol Farnesol->IKK activates

Caption: Farnesol-induced activation of the NF-κB signaling pathway.

JAK/STAT3 Signaling Pathway

Farnesol has been shown to activate the JAK/STAT3 signaling pathway, which plays a role in cell growth and differentiation.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation GeneExpression Gene Expression (Cell Growth, Differentiation) Nucleus->GeneExpression Farnesol Farnesol Farnesol->JAK activates

Caption: Activation of the JAK/STAT3 signaling pathway by farnesol.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the in vivo bioavailability of farnesal. This compound, a hydrophobic sesquiterpenoid, presents significant formulation challenges due to its poor water solubility and volatility. The following sections detail nanoencapsulation and prodrug strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

The primary challenges are its high hydrophobicity, which leads to poor aqueous solubility and dissolution in physiological fluids, and its volatility. These factors limit its absorption and can contribute to rapid clearance from the body.

Q2: What are the most promising strategies to enhance this compound's bioavailability?

Nanoencapsulation and prodrug synthesis are two of the most effective strategies. Nanoformulations, such as polymeric micelles, liposomes, and lipid nanoparticles, can improve this compound's solubility, protect it from degradation, and provide controlled release.[1][2] Prodrugs are inactive derivatives that are converted to the active this compound in vivo, a strategy that can improve solubility and pharmacokinetic properties.[3][4]

Q3: How does nanoencapsulation improve the bioavailability of this compound?

Nanoencapsulation improves this compound's bioavailability by:

  • Increasing Solubility: Dispersing this compound within a nanoscale carrier enhances its solubility in aqueous environments.[2]

  • Protecting from Degradation: The nanocarrier shields this compound from enzymatic degradation and premature metabolism.

  • Controlled Release: Formulations can be designed for sustained or targeted release, prolonging the therapeutic window.

  • Enhanced Cellular Uptake: Nanoparticles can be engineered to be more readily taken up by cells.

Q4: What are the key considerations when choosing a nanoformulation strategy for this compound?

The choice of nanoformulation depends on the desired application, route of administration, and target tissue. Key considerations include:

  • Drug Loading Capacity: The amount of this compound that can be incorporated into the nanoparticle.

  • Encapsulation Efficiency: The percentage of the initial drug that is successfully encapsulated.

  • Particle Size and Polydispersity: These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.

  • Biocompatibility and Toxicity: The materials used in the nanoformulation must be safe for in vivo use.

Q5: Can this compound be quantified in biological samples?

Yes, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be developed and validated for the sensitive and specific quantification of this compound and its metabolites in plasma and other biological matrices.[5][6][7]

Troubleshooting Guides

Nanoencapsulation of this compound

Issue 1: Low Drug Loading in Nanoparticle Formulations

  • Problem: You are unable to achieve the desired concentration of this compound within your nanoparticle formulation (e.g., liposomes, polymeric nanoparticles).[8]

  • Possible Causes:

    • Poor affinity between this compound and the core material of the nanoparticle.

    • Precipitation of this compound during the formulation process.

    • Suboptimal this compound-to-carrier ratio.

  • Solutions:

    • Material Selection: For polymeric nanoparticles, choose a polymer with a core that has a high affinity for hydrophobic drugs. For liposomes, ensure this compound can effectively partition into the lipid bilayer.[8]

    • Process Optimization: For nanoprecipitation methods, adjust the solvent/antisolvent ratio and mixing speed. For emulsion-based methods, select appropriate surfactants and homogenization parameters.[8]

    • Ratio Optimization: Systematically vary the this compound-to-lipid or this compound-to-polymer ratio to determine the optimal loading capacity.[8]

Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)

  • Problem: The prepared this compound-loaded nanoparticles have a large and inconsistent particle size, or a high PDI, indicating a heterogeneous population.

  • Possible Causes:

    • Inadequate energy input during homogenization or sonication.

    • Aggregation of nanoparticles due to insufficient surface stabilization.

    • Improper solvent mixing during preparation.

  • Solutions:

    • Energy Input: Increase the sonication time or power, or the homogenization pressure and number of cycles.

    • Stabilizers: Ensure an adequate concentration of surfactants or stabilizers in the formulation to prevent aggregation.

    • Solvent Exchange: For methods involving solvent diffusion or dialysis, ensure a slow and controlled exchange rate to promote uniform particle formation.

Issue 3: Poor In Vivo Efficacy Despite Successful In Vitro Characterization

  • Problem: Your this compound nanoformulation shows promising characteristics in vitro, but fails to demonstrate the expected therapeutic effect in vivo.

  • Possible Causes:

    • In Vivo Instability: The nanoparticles may not be stable in the physiological environment, leading to premature release of this compound.

    • Rapid Clearance: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES).

    • Poor Targeting: The nanoparticles may not be reaching the desired site of action in sufficient concentrations.

  • Solutions:

    • Surface Modification: PEGylate the surface of the nanoparticles to increase their stability and circulation time by reducing opsonization and RES uptake.

    • Targeting Ligands: Conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance accumulation at the target site.

    • Route of Administration: Optimize the route of administration to improve delivery to the target organ or tissue.

Experimental Protocols

Protocol 1: Preparation of Farnesol-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of farnesol-loaded liposomes using the thin-film hydration method, a common and straightforward technique for liposome (B1194612) formulation.[9][10][11][12]

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid. This will form a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-warm the aqueous buffer to a temperature above the lipid's Tc. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a rotary shaker (without vacuum) until the lipid film is fully hydrated and dispersed, forming multilamellar vesicles (MLVs). This may take 30 minutes to 1 hour.

  • Size Reduction (Sonication or Extrusion): a. Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. Keep the sample on ice to prevent overheating. b. Extrusion: To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. Repeat the extrusion process 10-20 times.

  • Purification: a. To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography.

Protocol 2: Preparation of Farnesol-Loaded Chitosan (B1678972) Nanoparticles via Ionic Gelation

This protocol details the synthesis of farnesol-loaded chitosan nanoparticles using the ionic gelation method, which relies on the electrostatic interaction between positively charged chitosan and a polyanion.[13][14][15]

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Polysorbate 80 (Tween 80)

  • Sodium tripolyphosphate (TPP)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic sonicator

Procedure:

  • Preparation of Chitosan Solution: a. Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving chitosan in a 0.1 M acetic acid solution with the aid of ultrasonic sonication until fully dissolved. b. Adjust the pH of the chitosan solution to approximately 4.1 using 0.1 M NaOH.

  • Preparation of this compound Emulsion: a. Prepare a 1:1 (v/v) mixture of this compound and Polysorbate 80. b. Add the this compound-Polysorbate 80 mixture to the chitosan solution under constant stirring. c. Immediately sonicate the mixture for 5 minutes to form a fine emulsion.

  • Nanoparticle Formation: a. Prepare a TPP solution (e.g., 1 mg/mL) in deionized water. b. Add the TPP solution dropwise to the this compound-chitosan emulsion under continuous magnetic stirring. The ratio of chitosan solution to TPP solution should be optimized (e.g., 1.5:1 v/v). c. Continue stirring for 40 minutes to allow for the formation of nanoparticles.

  • Purification and Collection: a. Centrifuge the nanoparticle dispersion at high speed (e.g., 13,000 rpm for 15 minutes). b. Collect the supernatant to quantify the amount of unencapsulated this compound. c. Resuspend the nanoparticle pellet in deionized water for characterization and use. Repeat the centrifugation and resuspension steps for further purification if necessary.

Quantitative Data Summary

The following tables summarize quantitative data from studies on farnesol (B120207) nanoformulations. Note that in vivo pharmacokinetic data for this compound is limited in the publicly available literature, and further studies are needed to establish detailed parameters like AUC and Cmax.

Table 1: In Vitro Efficacy of Farnesol Nanoformulations

FormulationTarget OrganismParameterResultReference
Farnesol-loaded Chitosan NanoparticlesCandida albicansFungal load reduction (in G. mellonella)Significant reduction compared to control[13]
(E,E)-farnesol-loaded Lipid NanoparticlesColistin-resistant Acinetobacter baumanniiFold reduction in colistin (B93849) MIC16- to 64-fold[16]

Table 2: Physicochemical Properties of Farnesol Nanoformulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Farnesol-loaded Chitosan Nanoparticles< 200MonodispersePositive[13]
(E,E)-farnesol-loaded Lipid Nanoparticles40 and 130Not specifiedNot specified[16]

Visualizations

Signaling Pathway Diagram

Farnesal_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MembraneReceptor Membrane Receptor (Hypothetical) This compound->MembraneReceptor Binds to Ras1_GTP Ras1-GTP MembraneReceptor->Ras1_GTP Inhibits activation Ras1_GDP Ras1-GDP Ras1_GTP->Ras1_GDP GTP Hydrolysis Cyr1 Adenylyl Cyclase (Cyr1) Ras1_GTP->Cyr1 Activates Ras1_GDP->Ras1_GTP GEF cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Phosphorylates (Inhibits) Tup1 Tup1 PKA->Tup1 Inhibits Repression FilamentousGrowthGenes Filamentous Growth Genes Efg1->FilamentousGrowthGenes Activates Tup1->FilamentousGrowthGenes Represses Experimental_Workflow cluster_formulation Nanoformulation Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Dissolve this compound and Carrier thin_film Thin-Film Hydration (for Liposomes) start->thin_film ionic_gelation Ionic Gelation (for Chitosan NPs) start->ionic_gelation dialysis Dialysis (for Polymeric Micelles) start->dialysis end_formulation This compound Nanoformulation thin_film->end_formulation ionic_gelation->end_formulation dialysis->end_formulation dls Dynamic Light Scattering (Size, PDI, Zeta Potential) end_formulation->dls tem_sem Electron Microscopy (Morphology) end_formulation->tem_sem hplc HPLC (Encapsulation Efficiency) end_formulation->hplc cell_culture Cell Culture Studies (Toxicity, Uptake) dls->cell_culture tem_sem->cell_culture hplc->cell_culture antimicrobial Antimicrobial Assays (MIC, Biofilm Inhibition) cell_culture->antimicrobial animal_model Animal Model of Disease antimicrobial->animal_model pk_studies Pharmacokinetic Studies (AUC, Cmax) animal_model->pk_studies efficacy Therapeutic Efficacy animal_model->efficacy

References

identifying and mitigating artifacts in farnesal research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common artifacts and challenges encountered during experiments with farnesal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

This compound is an acyclic sesquiterpenoid aldehyde that serves as a precursor in the biosynthesis of various important biological molecules. It is derived from the oxidation of farnesol (B120207). In research, this compound and its derivatives are investigated for their roles in various signaling pathways, including those related to cancer, inflammation, and infectious diseases. Farnesol, its precursor, has been shown to modulate oncogenic signaling pathways and induce apoptosis in tumor cells.[1] It also exhibits antioxidant properties.[1][2][3][4][5]

Q2: What are the common isomers of this compound and do they have different biological activities?

This compound exists as four stereoisomers due to the two double bonds in its structure: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. The biological activity of these isomers can vary significantly. For instance, in the case of the precursor farnesol, the (2E,6E) isomer is the most common in nature and often exhibits the highest biological activity. It is crucial for researchers to be aware of the isomeric composition of their this compound samples, as isomerization can occur during storage or experiments, leading to inconsistent results.

Q3: How should I prepare and store this compound stock solutions to minimize degradation?

Due to its aldehyde functional group and conjugated double bonds, this compound is susceptible to oxidation and isomerization. To ensure the stability and reproducibility of your experiments, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent Selection: this compound is hydrophobic and insoluble in water but miscible with oils and soluble in ethanol (B145695).[6] For cell culture experiments, high-purity ethanol or DMSO are commonly used to prepare concentrated stock solutions.

  • Storage Conditions: Store this compound and its stock solutions at -20°C or lower in airtight, light-protected containers.[7] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to air and light.

  • Inert Atmosphere: For long-term storage, consider storing this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound research.

Issue 1: Inconsistent or non-reproducible results in bioassays.

Possible Causes:

  • This compound Degradation: this compound can degrade over time, leading to a decrease in the concentration of the active compound and the formation of degradation products with different biological activities.

  • Isomerization: The isomeric composition of your this compound sample may change during storage or experimental procedures, leading to variability in biological effects.

  • Interaction with Media Components: this compound, being an aldehyde, can potentially react with components in your cell culture medium, such as amino acids or serum albumin, altering its effective concentration and activity.[8][9][10]

Troubleshooting Steps:

  • Verify this compound Integrity:

    • Regularly check the purity and isomeric composition of your this compound stock using analytical techniques like GC-MS or HPLC.

    • Prepare fresh stock solutions from a new batch of this compound if degradation or isomerization is suspected.

  • Optimize Experimental Conditions:

    • Minimize the exposure of this compound solutions to light and air.

    • Prepare working solutions immediately before use.

  • Control for Media Interactions:

    • If using serum-containing media, be aware that serum albumin can bind to this compound, affecting its bioavailability.[8][9][10] Consider using serum-free media or conducting pilot studies to determine the optimal this compound concentration in the presence of serum.

    • Avoid using buffers containing primary amines (e.g., Tris), as these can react with the aldehyde group of this compound.

Issue 2: Appearance of unexpected peaks in analytical chromatography (GC-MS, HPLC).

Possible Causes:

  • Oxidation Products: this compound can be oxidized to farnesoic acid or other oxygenated derivatives, especially when exposed to air.

  • Isomers: Isomerization of the double bonds can lead to the appearance of peaks corresponding to different this compound isomers.

  • Adduct Formation: this compound can form adducts with nucleophilic molecules present in the sample or during sample preparation.

Troubleshooting Steps:

  • Sample Handling:

    • Handle this compound samples in a well-ventilated area and avoid prolonged exposure to air.[7]

    • Use freshly prepared samples for analysis whenever possible.

  • Analytical Method Optimization:

    • Use a validated analytical method for the quantification of this compound and its potential degradation products. UHPLC-DAD and LC-QTOF-ESI-MS have been used to study the degradation of the related compound, farnesol.[11][12]

    • When using GC-MS, be mindful of potential thermal degradation or isomerization in the injector port. Optimize injector temperature and use a deactivated liner.

  • Mass Spectrometry for Identification:

    • Utilize mass spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them with potential degradation products or adducts.

Data Summary

Table 1: General Properties and Storage Recommendations for this compound

PropertyValue/RecommendationSource
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.35 g/mol
AppearanceColorless to pale yellow liquid
SolubilityInsoluble in water; soluble in oils and ethanol[6]
Storage Temperature-20°C or lower[7]
Storage ConditionsAirtight, light-protected container, preferably under inert gas[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol for use in cell-based assays.

Materials:

  • This compound (high purity, defined isomeric composition)

  • Anhydrous ethanol (200 proof)

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile biological safety cabinet, accurately weigh the required amount of this compound.

  • Dissolve the weighed this compound in the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, amber glass vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Farnesal_Handling_Workflow Figure 1. Recommended Workflow for Handling this compound cluster_storage Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control storage Store this compound (-20°C or -80°C, dark, inert gas) prep Prepare Stock Solution (e.g., 10 mM in Ethanol/DMSO) storage->prep qc Periodically check purity (GC-MS or HPLC) storage->qc aliquot Aliquot into single-use vials prep->aliquot store_stock Store Aliquots (-20°C or -80°C) aliquot->store_stock thaw Thaw one aliquot store_stock->thaw prepare_working Prepare Working Solution (immediately before use) thaw->prepare_working run_assay Perform Bioassay prepare_working->run_assay Farnesal_Degradation_Pathway Figure 2. Potential this compound Degradation Pathways This compound This compound (Aldehyde) Isomers This compound Isomers This compound->Isomers Isomerization (light, heat, acid/base) Farnesoic_Acid Farnesoic Acid (Carboxylic Acid) This compound->Farnesoic_Acid Oxidation (air, light) Adducts Adducts (e.g., with amines, thiols) This compound->Adducts Nucleophilic Addition (e.g., Tris buffer, amino acids) Other_Oxidation Other Oxidation Products Farnesoic_Acid->Other_Oxidation Further Oxidation Troubleshooting_Logic Figure 3. Troubleshooting Inconsistent this compound Bioassay Results start Inconsistent Results? check_this compound Check this compound Stock (Purity, Age, Storage) start->check_this compound farnesal_ok This compound OK? check_this compound->farnesal_ok check_protocol Review Experimental Protocol (Solvent, Buffer, Incubation time) protocol_ok Protocol OK? check_protocol->protocol_ok farnesal_ok->check_protocol Yes new_this compound Prepare Fresh this compound Stock farnesal_ok->new_this compound No optimize_protocol Optimize Protocol (e.g., buffer, serum concentration) protocol_ok->optimize_protocol No re_run Re-run Experiment protocol_ok->re_run Yes new_this compound->re_run optimize_protocol->re_run analyze_data Analyze Data re_run->analyze_data

References

Technical Support Center: Large-Scale Production of Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of farnesal.

Section 1: Troubleshooting Guides

Chemical Synthesis: Oxidation of Farnesol (B120207) to this compound

The selective oxidation of the allylic alcohol farnesol to the aldehyde this compound is a common synthetic route. However, challenges can arise in achieving high yield and selectivity on a large scale.

Common Issues and Solutions

Issue Potential Causes Troubleshooting Steps
Low Conversion of Farnesol - Insufficient oxidant-to-substrate ratio.- Low reaction temperature.- Catalyst deactivation or insufficient loading.- Poor mixing in the reactor.- Gradually increase the molar equivalents of the oxidizing agent while monitoring the reaction by GC or TLC.- Incrementally raise the reaction temperature, being mindful of potential side reactions.- If using a catalyst, ensure it is fresh and used at the recommended loading. Consider catalyst regeneration or replacement.- Optimize agitation speed to ensure homogeneity of the reaction mixture.
Over-oxidation to Farnesoic Acid - Excess oxidant.- High reaction temperature or prolonged reaction time.- Use of a non-selective oxidizing agent.- Reduce the amount of oxidizing agent.- Lower the reaction temperature and monitor the reaction closely to stop it upon completion.- Consider using milder, more selective oxidizing agents such as manganese dioxide (MnO₂) or employing catalytic systems with high selectivity for aldehydes.[1][2]
Formation of Isomeric Byproducts - Acidic or basic reaction conditions causing isomerization of the double bonds.- Maintain a neutral pH throughout the reaction and workup.- Use buffered reaction systems if necessary.
Difficult Purification - Similar boiling points of this compound and unreacted farnesol.- Presence of non-volatile impurities.- For unreacted farnesol, consider conversion to a non-volatile derivative before distillation.- Employ fractional distillation under high vacuum to separate this compound from close-boiling impurities.- For laboratory-scale purification, column chromatography on silica (B1680970) gel can be effective.[3]
Product Instability/Degradation - Exposure to air, light, or high temperatures leading to oxidation or polymerization.- Store crude and purified this compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using amber glass or opaque containers.- Store at reduced temperatures (refrigeration is recommended).[3]
Microbial Production of Farnesol (as a Precursor to this compound)

While direct microbial production of this compound is not widely established, engineered microorganisms can produce high titers of farnesol, which can then be chemically or enzymatically converted to this compound.

Common Issues and Solutions in Farnesol Fermentation

Issue Potential Causes Troubleshooting Steps
Low Farnesol Titer - Insufficient precursor supply (Farnesyl Pyrophosphate - FPP).- Low activity of farnesol-producing enzymes (e.g., phosphatases).- Diversion of FPP to competing pathways (e.g., sterol biosynthesis).- Overexpress rate-limiting enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.- Screen for and express more efficient farnesol synthases or phosphatases.- Downregulate or knock out genes in competing pathways, such as squalene (B77637) synthase (ERG9 in yeast).
Host Cell Toxicity - Accumulation of farnesol or metabolic intermediates to toxic levels.- Implement in-situ product recovery, such as using a solvent overlay (e.g., dodecane) in the fermenter to extract farnesol as it is produced.- Optimize the feeding strategy to control the metabolic rate and avoid the rapid accumulation of toxic byproducts.
Inconsistent Batch-to-Batch Results - Variability in inoculum preparation.- Inconsistent media composition.- Poor control of fermentation parameters (pH, dissolved oxygen, temperature).- Standardize the inoculum preparation protocol to ensure consistent cell density and growth phase.- Use high-quality, consistent batches of media components.- Calibrate pH and dissolved oxygen probes before each run and ensure precise control of all fermentation parameters.
Challenges in Scaling Up - Poor oxygen transfer in larger bioreactors.- Inadequate mixing.- Accumulation of inhibitory metabolites.- Optimize agitation and aeration strategies to maintain sufficient dissolved oxygen levels.- Characterize the mixing dynamics of the larger vessel and adjust parameters accordingly.- Develop a fed-batch strategy to control substrate concentration and limit the formation of inhibitory byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale chemical synthesis of this compound?

A1: The main challenges include:

  • Selective Oxidation: Achieving high selectivity for the aldehyde (this compound) without over-oxidizing the starting material (farnesol) to the corresponding carboxylic acid (farnesoic acid) can be difficult, especially at an industrial scale.

  • Isomerization: The double bonds in the this compound molecule can be prone to isomerization under certain reaction conditions, leading to a mixture of isomers that may be difficult to separate.

  • Purification: Separating this compound from unreacted farnesol and other byproducts can be challenging due to their similar physical properties, often requiring high-efficiency fractional distillation under vacuum.

  • Product Stability: this compound is susceptible to oxidation and polymerization, requiring careful handling and storage under inert conditions to maintain purity.

Q2: What are the common impurities found in commercially produced this compound?

A2: Common impurities may include:

  • Unreacted farnesol.

  • Farnesoic acid (from over-oxidation).

  • Isomers of this compound.

  • Byproducts from side reactions, which will depend on the specific synthetic route and catalysts used.

  • Residual solvents from the reaction and purification processes.

Q3: What analytical methods are recommended for quality control of this compound?

A3: A combination of analytical techniques is recommended for comprehensive quality control:

  • Gas Chromatography (GC): To determine the purity of this compound and quantify the levels of volatile impurities, including residual farnesol and isomeric byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile impurities and for methods involving derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aldehyde functional group and the absence of the hydroxyl group from farnesol.

Q4: How can this compound be stabilized for long-term storage?

A4: To ensure long-term stability, this compound should be:

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protected from light by using amber or opaque containers.

  • Kept at low temperatures (refrigeration at 2-8°C is recommended).

  • Considered for the addition of a suitable antioxidant, depending on the final application.

Q5: What are the prospects for microbial production of this compound?

A5: While direct microbial synthesis of this compound is still an emerging area, a two-step approach is feasible. This involves the microbial fermentation to produce farnesol, followed by a subsequent biotransformation step using an appropriate alcohol dehydrogenase or oxidase to convert farnesol to this compound. This hybrid approach could offer a more sustainable production route compared to purely chemical synthesis.

Section 3: Data Presentation

Table 1: Reported Yields for this compound Synthesis

Starting Material Method Reported Yield Reference
DehydronerolidolVanadium-catalyzed rearrangement82.6%[4]
FarnesolHydrolysis of (E)-3,7,11-trimethyl-1,2,6,10-tetraenyl acetate70%[3]

Table 2: Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Clear yellow liquid with a floral or minty aroma[5]
Boiling Point 126-129 °C at 3.5 mmHg
Density 0.890-0.900 g/mL at 25 °C[5]
Refractive Index 1.494-1.504 at 20 °C[5]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[5]

Section 4: Experimental Protocols

Chemical Synthesis of this compound from Dehydronerolidol

This protocol is adapted from a patent describing a method for farnesol production via a this compound intermediate.

Materials:

  • E,Z-dehydronerolidol

  • Stearic acid

  • Triphenylsilanol

  • Tris-(triphenylsiloxy)-vanadium oxide

  • High-boiling point oil (e.g., vacuum pump oil)

  • Argon gas

Procedure:

  • In a four-necked flask equipped for inert atmosphere operation, combine 36.6 g (0.163 mol) of E,Z-dehydronerolidol, 465 mg (1.63 mmol) of stearic acid, 5.90 g (0.212 mol) of triphenylsilanol, 2.95 g (3.26 mmol) of tris-(triphenylsiloxy)-vanadium oxide, and 163 g of vacuum pump oil.[4]

  • Heat the reaction mixture to 110 °C under a slight argon overflow.[4]

  • Stir the mixture for five hours at this temperature.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Isolate the this compound product by distillation. The reported yield is 82.6%.[4]

Purification of this compound via Bisulfite Adduct Formation

This protocol is a general method for purifying aldehydes and is adapted from a patent describing a multi-step synthesis of farnesol.

Materials:

  • Crude this compound

  • Sodium sulfite

  • Appropriate solvents (e.g., for extraction)

Procedure:

  • Treat the crude this compound mixture with a saturated aqueous solution of sodium bisulfite. The this compound will form a solid bisulfite adduct, which will precipitate.

  • Isolate the solid adduct by filtration and wash it with a suitable solvent to remove impurities.

  • Regenerate the pure this compound from the adduct by treatment with a base (e.g., sodium carbonate solution) or an acid.

  • Extract the liberated this compound with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the purified product. A reported purity of 98% and a yield of 70% for this purification step have been documented in a specific synthesis.[3]

Section 5: Mandatory Visualizations

Chemical Synthesis Pathway: Farnesol to this compound

farnesol_to_this compound farnesol Farnesol This compound This compound farnesol->this compound Oxidation oxidant Selective Oxidizing Agent (e.g., MnO2, PCC, or catalytic system) oxidant->farnesol

Caption: Chemical oxidation of farnesol to this compound.

Generalized Workflow for Microbial Production of Farnesol

microbial_farnesol_production cluster_fermentation Fermentation cluster_downstream Downstream Processing carbon_source Carbon Source (e.g., Glucose) engineered_microbe Engineered Microorganism (e.g., S. cerevisiae, E. coli) carbon_source->engineered_microbe fpp Farnesyl Pyrophosphate (FPP) engineered_microbe->fpp MVA or MEP Pathway farnesol Farnesol fpp->farnesol Phosphatase/Synthase byproducts Competing Pathways (e.g., Sterols) fpp->byproducts e.g., Squalene Synthase extraction Extraction (e.g., Solvent Extraction) farnesol->extraction purification Purification (e.g., Chromatography, Distillation) extraction->purification pure_farnesol Pure Farnesol purification->pure_farnesol

Caption: Microbial production and recovery of farnesol.

References

Technical Support Center: Improving the Separation of Farnesal Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of farnesal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your high-performance liquid chromatography (HPLC) methods.

This compound, a sesquiterpenoid aldehyde, exists as several geometric isomers, primarily (2E,6E)-farnesal and (2Z,6E)-farnesal, which can be challenging to separate due to their structural similarity.[1][2] Effective separation is crucial for accurate quantification and isolation for further research. This guide offers practical solutions to common issues encountered during the HPLC analysis of this compound isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My this compound isomers are co-eluting or showing poor resolution. What should I do?

A1: Co-elution is a frequent challenge in isomer separation. A systematic approach focusing on improving selectivity (α) and efficiency (N) is necessary.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Increasing the aqueous portion can enhance retention and potentially improve separation.[3]

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be beneficial for separating isomers with double bonds.[4]

    • Gradient Slope: If using a gradient, make it shallower around the elution time of the this compound isomers. A less steep gradient provides more time for the isomers to separate.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different selectivity. While a standard C18 column is a good starting point, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the double bonds in the this compound molecule, often leading to improved resolution.[5][6]

  • Adjust Temperature:

    • Varying the column temperature can alter selectivity. Try decreasing or increasing the temperature in increments of 5 °C to see the effect on your separation.

Q2: I'm observing peak tailing for my this compound peaks. How can I improve the peak shape?

A2: Peak tailing can compromise quantification accuracy and is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Although this compound is not readily ionizable, acidic modifiers can help to suppress interactions with residual silanols on the silica-based stationary phase. Try adding 0.1% formic acid or acetic acid to your mobile phase.

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanols.

  • Sample Overload: Reduce the injection volume or the concentration of your sample to rule out column overload as the cause.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component. If using buffered mobile phases, ensure the buffer components are fully dissolved.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the pump head can also cause pressure fluctuations and retention time shifts.[4] Degas your mobile phase thoroughly.

  • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC column for separating this compound isomers?

A1: A good starting point for reversed-phase separation of this compound isomers is a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5] These columns separate based on hydrophobicity. For isomers that are difficult to resolve on a C18 column, a Phenyl-Hexyl column is an excellent alternative as it can provide different selectivity based on π-π interactions.[5][6]

Q2: What is a typical starting mobile phase for this compound isomer separation?

A2: For reversed-phase HPLC, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is recommended.[8] A good starting point is a gradient elution. For example, with a C18 column, you could start with a gradient of 80% acetonitrile in water, increasing to 98% over several minutes.[5] For a Phenyl-Hexyl column, a methanol/water gradient, for instance from 85% to 100% methanol, could be a good starting point.[5]

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: A general sample preparation protocol involves dissolving the this compound standard or sample in a solvent compatible with the initial mobile phase, such as acetonitrile.[5] It is crucial to filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the column and system frits.[3]

Experimental Protocols

The following are detailed starting methodologies for the HPLC separation of this compound isomers. These are based on methods developed for the structurally similar compound, farnesene (B8742651), and should be optimized for your specific application.[5]

Protocol 1: Separation on a C18 Stationary Phase

This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.

ParameterCondition
Instrumentation HPLC or UPLC System with UV/PDA Detector
Column C18, 3.5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 80% B -> 5.0 min: 98% B -> 7.0 min: 98% B -> 7.1 min: 80% B -> 9.0 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 210 nm

Protocol 2: Separation on a Phenyl-Hexyl Stationary Phase

This method is recommended for isomers that are difficult to resolve based on hydrophobicity alone, as it offers alternative selectivity.

ParameterCondition
Instrumentation HPLC or UPLC System with UV/PDA Detector
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program 0.0 min: 85% B -> 10.0 min: 100% B -> 15.0 min: 100% B -> 15.1 min: 85% B -> 20.0 min: 85% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 210 nm

Quantitative Data Summary

The following tables present illustrative data for the separation of farnesene isomers, which can serve as an expectation for what might be achievable for this compound isomers with method optimization. Actual retention times for this compound will vary.

Table 1: Expected Performance on a C18 Column (Illustrative for Farnesene Isomers)[5]

AnalyteExpected Retention Time (min)Resolution (Rs)
(2Z,6E)-α-Farnesene4.12.1
(2E,6E)-α-Farnesene4.51.7
(E)-β-Farnesene4.9-

Table 2: Expected Performance on a Phenyl-Hexyl Column (Illustrative for Farnesene Isomers)[5]

AnalyteExpected Retention Time (min)Resolution (Rs)
(2Z,6E)-α-Farnesene8.82.5
(2E,6E)-α-Farnesene9.51.9
(E)-β-Farnesene10.1-

Visualizations

Experimental Workflow for this compound Isomer Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standards Sample Prepare Sample Solution Standard->Sample Filter Filter Standards and Samples (0.22 µm) Sample->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (C18 or Phenyl-Hexyl Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the HPLC analysis of this compound isomers.

Troubleshooting Logic for Poor Resolution

G Start Poor Resolution or Co-elution of this compound Isomers Opt_Mobile Optimize Mobile Phase Start->Opt_Mobile Solvent_Strength Adjust Solvent Ratio (e.g., increase water %) Opt_Mobile->Solvent_Strength No Success Resolution Improved Opt_Mobile->Success Yes Switch_Solvent Switch Organic Modifier (Acetonitrile <=> Methanol) Solvent_Strength->Switch_Solvent Gradient Shallow Gradient Profile Switch_Solvent->Gradient Change_Column Change Stationary Phase Gradient->Change_Column Still Poor Phenyl_Hexyl Use Phenyl-Hexyl Column Change_Column->Phenyl_Hexyl No Change_Column->Success Yes Adjust_Temp Adjust Column Temperature Phenyl_Hexyl->Adjust_Temp Still Poor Temp_Change Increase/Decrease Temperature (in 5 °C increments) Adjust_Temp->Temp_Change No Adjust_Temp->Success Yes Temp_Change->Success Resolution Improved

Caption: A logical workflow for troubleshooting poor separation of this compound isomers.

References

dealing with farnesal volatility during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesal. The information provided addresses common challenges related to this compound's volatility during experimental analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the analysis of this compound, particularly those arising from its volatile nature.

Issue 1: Low or No this compound Peak Detected in GC Analysis

  • Possible Cause: Evaporative loss of this compound during sample preparation and handling. Farnesol (B120207) is a volatile compound, and significant loss can occur, especially when working with open flasks or during steps like rotary evaporation.[1][2]

  • Troubleshooting Steps:

    • Minimize Headspace: When incubating or shaking samples, use sealed containers to reduce the headspace-to-culture ratio. Studies have shown that farnesol loss can be significantly reduced by sealing flasks with materials like DuraSeal® and Parafilm®.[1]

    • Avoid Evaporation Steps: Whenever possible, avoid using rotary evaporation as this can lead to substantial loss of the volatile this compound.

    • Optimize Injection Port Temperature: An excessively high injector temperature can cause volatile compounds to backflash out of the inlet liner, leading to sample loss. Conversely, a temperature that is too low can result in incomplete volatilization. Ensure your injector temperature is optimized for this compound.

    • Check for Leaks: A leak in the injector can lead to the loss of more volatile compounds like this compound.[3] Regularly check for leaks using an electronic leak detector.

    • Use an Internal Standard: Employ a suitable internal standard to help correct for sample loss during preparation and injection.[4]

Issue 2: Poor Reproducibility of this compound Quantification

  • Possible Cause: Inconsistent sample handling, leading to variable loss of this compound between samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all samples are processed using the exact same procedure, with consistent timing for each step.

    • Avoid Filtration: this compound can adhere to filter materials, leading to significant and variable loss.[1][2] If particulate removal is necessary, consider centrifugation instead of filtration.

    • Use Appropriate Vials and Seals: Use high-quality autosampler vials with PTFE/silicone septa to prevent evaporative loss during storage and in the autosampler.[1] Ensure vial caps (B75204) are properly tightened.[5]

    • Solvent Choice: Dissolve and inject samples in the mobile phase whenever possible to ensure compatibility and reduce peak distortion. For GC, use a solvent with a boiling point that is appropriate for the injection technique.

Issue 3: Peak Tailing or Fronting in HPLC Analysis

  • Possible Cause: Interactions with the stationary phase, improper mobile phase composition, or sample overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: For basic compounds, a lower pH can improve peak symmetry. Adjust the pH of your mobile phase accordingly.[6]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.[6]

    • Column Health: Peak distortion can be a sign of a contaminated or degraded column. If the problem persists, consider flushing the column or replacing it.

    • Reduce Sample Concentration: Sample overload can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for quantifying this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this compound analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful technique for both separating and identifying this compound and its isomers, making it ideal for complex matrices.[4] GC with Flame Ionization Detection (GC-FID) is also a robust method for quantification.[1][4]

  • HPLC and UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offer high-throughput and selective analysis, particularly for samples in biological fluids.[7] Reverse-phase HPLC methods are common, often using a C18 column.

Q2: How can I minimize the loss of this compound during sample preparation?

A2: Due to its volatility, special care must be taken during sample preparation:

  • Avoid unnecessary transfers: Each transfer step can result in sample loss.[8]

  • Use sealed containers: This is especially important during incubation or shaking to prevent evaporative loss.[1]

  • Avoid filtration: this compound can be lost through adsorption to filter membranes. Centrifugation is a preferable method for removing particulates.[1][2]

  • Limit exposure to air: Keep samples covered and work efficiently to minimize the time samples are exposed to the atmosphere.

Q3: What are some key physical and chemical properties of this compound to consider during analysis?

A3: Understanding the properties of this compound is crucial for developing robust analytical methods.

PropertyValue/DescriptionSource
Molecular Formula C15H26O[9]
Molecular Weight 222.37 g/mol [10]
Appearance Colorless liquid with a delicate floral odor.[10]
Solubility Insoluble in water; soluble in oils and ethanol.[10]
Volatility This compound is a volatile compound, which can lead to evaporative losses during analysis.[1][2]

Q4: Are there any known interferences to be aware of during this compound analysis?

A4: Yes, particularly in complex biological samples. One study identified dibutyl phthalate (B1215562) as an interference in UHPLC-MS/MS analysis, as it can have the same m/z ions as this compound.[7] Careful optimization of chromatographic conditions is necessary to ensure adequate separation from such interfering compounds.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol provides a general framework for the analysis of this compound using GC-MS. Optimization may be required based on the specific sample matrix and instrumentation.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 10 mL liquid sample in a glass screw-cap tube, add 1.5 mL of ethyl acetate (B1210297) containing an appropriate internal standard (e.g., 1-tetradecanol).[1]

    • Seal the tube and vortex vigorously for 2 minutes.

    • Add 1.0 mL of 5 M NaCl solution and vortex for an additional 10 seconds to improve phase separation.[1]

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Initial temperature 70°C, hold for 2 minutes; ramp at 10°C/min to 130°C; ramp at 4°C/min to 140°C; ramp at 10°C/min to 200°C, hold for 5 minutes.[4]

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a starting point for this compound analysis by reverse-phase HPLC.

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible after centrifugation to remove particulates.

    • For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the this compound.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Standard HPLC system with a UV or MS detector.

    • Column: Newcrom R1 or equivalent reverse-phase column.[11]

    • Mobile Phase: Acetonitrile and water. Phosphoric acid can be used, but for MS compatibility, it should be replaced with formic acid.[9][11]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 215 nm or MS detection.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Collection extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction centrifugation Centrifugation (to remove particulates) extraction->centrifugation transfer Transfer of Organic Layer to Autosampler Vial centrifugation->transfer gc_ms GC-MS Analysis transfer->gc_ms GC Workflow hplc HPLC/UHPLC-MS Analysis transfer->hplc HPLC Workflow data_analysis Data Analysis gc_ms->data_analysis hplc->data_analysis quantification Quantification data_analysis->quantification

Caption: A generalized workflow for the analysis of this compound.

farnesol_signaling cluster_nuclear Nuclear Receptors cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_ras Ras-cAMP Pathway (in C. albicans) cluster_effects Cellular Effects farnesol Farnesol ppar PPARγ / RARα farnesol->ppar p38_mapk p38 MAPK farnesol->p38_mapk nfkb NF-κB farnesol->nfkb ras1 Ras1-cAMP farnesol->ras1 Inhibits ppar->p38_mapk apoptosis Apoptosis Induction ppar->apoptosis p38_mapk->nfkb cytokine Altered Cytokine Secretion (e.g., ↓IL-12, ↑IL-10) p38_mapk->cytokine nfkb->cytokine filamentation Inhibition of Hyphal Formation ras1->filamentation Inhibits

Caption: Key signaling pathways modulated by farnesol.[13][14][15]

References

Farnesal Technical Support Center: Optimizing Storage & Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for farnesal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting of this compound to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. This compound is an unsaturated aldehyde, making it susceptible to degradation from air, light, and heat.

Recommended Storage Conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage. A product specification sheet for this compound suggests a shelf life of 24 months under these conditions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place. This compound is light-sensitive.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture. Containers should be properly sealed after each use.

Q2: What are the primary degradation pathways for this compound?

A2: As a sesquiterpenoid unsaturated aldehyde, this compound is prone to several degradation pathways:

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, which can convert this compound into farnesoic acid. The double bonds in the carbon chain are also vulnerable to oxidation, potentially forming epoxides and other oxygenated derivatives. This process can be accelerated by exposure to air (oxygen) and certain metal ions.

  • Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, especially when exposed to heat, light, or acidic/basic conditions. This can lead to the formation of higher molecular weight oligomers and polymers, reducing the purity of the sample.

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions, including isomerization of the double bonds and the formation of free radicals that can lead to a cascade of further reactions.

  • Thermal Degradation: High temperatures can accelerate both oxidation and polymerization reactions. When heated to decomposition, farnesol (B120207), a closely related compound, emits acrid smoke and irritating fumes.

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound can be indicated by several observations:

  • Visual Changes: A pure sample of this compound should be a colorless to pale yellow clear liquid. The appearance of a more intense yellow or brown color, or the formation of a viscous liquid or solid precipitates, can be a sign of degradation and polymerization.

  • Odor Changes: While this compound has a characteristic floral, minty odor, significant changes in smell could indicate the formation of degradation products.

  • Analytical Inconsistencies: In experimental settings, degraded this compound may lead to inconsistent results, such as a decrease in biological activity or the appearance of unexpected peaks in chromatographic analyses (e.g., HPLC, GC-MS). It is recommended to run a fresh standard to compare with the sample .

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., loss of biological activity). This compound may have degraded due to improper storage or handling.1. Verify that the this compound has been stored according to the recommended conditions (refrigerated, protected from light and air). 2. Prepare fresh dilutions from a new or properly stored stock vial. 3. Analyze the this compound stock by HPLC or GC-MS to check for the presence of degradation products.
Appearance of unexpected peaks in HPLC or GC analysis. This could be due to degradation products (e.g., farnesoic acid, isomers, or oligomers) or contamination.1. Compare the chromatogram of your sample to a recently purchased, high-purity this compound standard. 2. If using GC-MS, consider the possibility of thermal degradation in the injector port. Try lowering the injector temperature. 3. For HPLC, ensure the mobile phase is compatible and that the sample is stable in the chosen solvent.
Sample appears viscous, has changed color, or contains precipitates. This is a strong indication of polymerization and/or extensive oxidation.The sample is likely significantly degraded and should be discarded. Procure a fresh batch of this compound and ensure strict adherence to proper storage and handling procedures.
Difficulty dissolving this compound in aqueous solutions. This compound is sparingly soluble in water.This compound is soluble in many organic solvents such as ethanol, methanol, and DMSO. For aqueous-based experiments, prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.

Data on Farnesol Stability (as a proxy for this compound)

While specific quantitative degradation data for this compound is limited in publicly available literature, a detailed stability study on the closely related compound, farnesol, provides valuable insights. The study performed forced degradation under various stress conditions.[1][2][3][4]

Stress ConditionDuration% Farnesol Degraded
Acid Hydrolysis (0.1 M HCl) 24 hours~15%
Base Hydrolysis (0.1 M NaOH) 24 hours~20%
Oxidative (3% H₂O₂) 24 hours~35%
Photolytic (UV light) 24 hours~25%
Thermal (60°C) 24 hours~10%

Note: This data is for farnesol and should be used as a general guide. This compound, being an aldehyde, is expected to be more susceptible to oxidation.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on methodologies used for farnesol and other similar compounds.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the this compound sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is used to separate and quantify this compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate (B84403) buffer at a neutral pH). A typical gradient might start at 50:50 acetonitrile:water and increase to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 215-220 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Inject a standard solution of high-purity this compound to determine its retention time and peak shape.

    • Inject the samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Farnesal_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound (Unsaturated Aldehyde) Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation Polymerization Polymerization (Heat, Light, Acid/Base) This compound->Polymerization Photodegradation Photodegradation (UV Light) This compound->Photodegradation Farnesoic_Acid Farnesoic Acid Oxidation->Farnesoic_Acid Epoxides Epoxides and other oxygenated products Oxidation->Epoxides Oligomers Oligomers/Polymers Polymerization->Oligomers Isomers Isomers Photodegradation->Isomers Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Photo Photolysis (UV) Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (Identify Degradants, Assess Purity) HPLC->Data

References

Technical Support Center: Robust Farnesal Analysis & Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the robust analysis of farnesal. It covers common issues encountered during method validation and experimental execution for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating a this compound analysis method according to regulatory standards?

A1: Method validation for this compound analysis should adhere to ICH (International Council for Harmonisation) guidelines, which establish the suitability of an analytical method.[1] The core parameters to be assessed include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.[2][3]

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of this compound and the analytical signal over a defined range.[2][3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2][3] For this compound, percent recoveries are typically expected to be within 98-102%.[4][5][6]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, different days, analysts, or equipment).[2][3] A relative standard deviation (RSD) of ≤ 2% is a common acceptance criterion.[2]

  • Detection Limit (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified with precision and accuracy.[2][3]

  • Quantitation Limit (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[2][3]

  • Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[1][3]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][3]

Q2: Which analytical technique is better for this compound analysis: GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC/UHPLC) are powerful techniques for this compound analysis, and the choice depends on the sample matrix, desired sensitivity, and specific application.

  • GC-based methods (e.g., GC-MS, GC-FID) are highly effective for volatile compounds like this compound and are often praised for their sensitivity and specificity.[7] They are particularly useful for quantifying farnesol (B120207) in complex biological matrices, such as fungal cultures.[8][9] A key advantage is the ability to perform simultaneous cell lysis and extraction, which can improve throughput.[10]

  • HPLC/UHPLC-based methods (e.g., UHPLC-DAD, UHPLC-MS/MS) are also widely used.[11][12] These methods are advantageous for analyzing this compound stability and characterizing degradation products.[5][6] Reverse-phase HPLC is a common approach, though strong retention of the highly lipophilic this compound molecule can be a challenge.[12][13]

Q3: How can I prevent the loss of this compound during sample preparation, given its volatility?

A3: this compound is a volatile sesquiterpene, and analyte loss during sample preparation is a significant concern.[8] To ensure accurate quantification, consider the following:

  • Avoid Filtration and Evaporation: Whenever possible, design workflows that minimize or eliminate steps like filtration and rotary evaporation, as these are major sources of this compound loss.[8][10]

  • Simultaneous Lysis and Extraction: For cellular samples, employ a one-step process where cell lysis and analyte extraction occur simultaneously, for example, by adding ethyl acetate (B1210297) directly to the cell culture.[7][8]

  • Optimize Extraction: Use an appropriate organic solvent like ethyl acetate for extraction. For complex matrices like vaginal fluid, micro-solid phase extraction (μSPE) has been shown to be effective.[12]

  • Control Temperature: Perform extraction and handling steps at controlled, cool temperatures to minimize evaporation.

Q4: I am analyzing this compound in a biological matrix. What is a "matrix effect" and how do I assess it?

A4: A matrix effect is the alteration of an analyte's response due to interfering components in the sample matrix (e.g., plasma, cell culture medium).[14] These interferences can suppress or enhance the signal, leading to inaccurate quantification. To assess the matrix effect during method validation, you should analyze replicate Quality Control (QC) samples at low and high concentrations prepared using matrix from at least six different sources or lots.[14] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[14]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis.

GC-Based Method Troubleshooting

Q: My this compound peak is showing significant tailing. What are the likely causes and solutions? A: Peak tailing in GC is often caused by active sites in the system that interact with the analyte.

  • Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues from the sample matrix, creating active sites. Solution: Replace the liner. Using a deactivated liner can also prevent this issue.[15]

  • Column Contamination: The first few meters of the analytical column can become contaminated. Solution: Trim about 0.5 meters from the front of the column.[16] To avoid subsequent retention time shifts, consider using retention time locking if your software supports it.[16]

  • Active Sites in the System: Leaks can introduce oxygen, which damages the column phase, creating active sites. Solution: Perform a leak check of the entire system, from the gas lines to the MS transfer line.[16][17]

Q: My recovery of this compound is low and inconsistent. What should I investigate? A: Low recovery is a common problem related to sample preparation and injection.

  • Analyte Loss: As this compound is volatile, significant loss can occur during sample workup. Solution: Avoid filtration and rotary evaporation steps.[8][10] Ensure all sample containers are sealed tightly.

  • Inefficient Extraction: The extraction procedure may not be optimal. Solution: Ensure the solvent (e.g., ethyl acetate) and sample are mixed thoroughly. A simple protein precipitation technique can be optimized for plasma samples.[4]

  • Injector Issues (Backflash): If the injection volume is too large for the liner and inlet conditions (temperature, pressure), the sample vapor can expand beyond the liner's capacity, leading to sample loss and poor reproducibility.[17] Solution: Reduce the injection volume, use a liner with a larger internal diameter, or increase the inlet head pressure.[17]

HPLC/UHPLC-Based Method Troubleshooting

Q: this compound is being too strongly retained on my C18 column, leading to long run times and broad peaks. How can I fix this? A: this compound is highly lipophilic and can exhibit strong retention on standard C18 columns.

  • Increase Mobile Phase Strength: Increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[13] You may need to optimize a gradient elution program that ramps up the organic solvent concentration to elute this compound more quickly.[12]

  • Select a Different Stationary Phase: Consider a column with a less retentive stationary phase, such as a shorter chain (e.g., C8) or a pentafluorophenyl (PFP) phase, which can offer different selectivity for non-polar compounds.[12]

  • Increase Column Temperature: Raising the column temperature will decrease the mobile phase viscosity and can reduce the retention of hydrophobic analytes, resulting in sharper peaks and shorter run times.

Q: I'm using LC-MS/MS and an unknown peak is interfering with my this compound quantification. What steps can I take? A: Co-eluting interferences can compromise quantification, especially in MS methods where compounds with the same mass-to-charge ratio (m/z) can be mistaken for the analyte.

  • Identify the Interference: An impurity identified as dibutyl phthalate (B1215562) has been reported to have the same m/z ions as this compound, causing significant interference.[12] This is a common plasticizer and can leach from lab consumables.

  • Improve Chromatographic Separation: Optimize your gradient elution to resolve the this compound peak from the interfering peak.[12] Using a high-resolution stationary phase, like one modified with a pentafluorophenyl group, can provide the necessary selectivity.[12]

  • Check Consumables: Ensure all solvents, vials, and pipette tips are of high quality and free from contaminants like plasticizers. Run a blank (mobile phase only) to check for system contamination.

Section 3: Data Presentation & Experimental Protocols

Quantitative Data Summary

The following tables summarize typical validation parameters and acceptance criteria for robust this compound analysis.

Table 1: Method Validation Parameters for this compound Analysis by GC-FID

Parameter Acceptance Criteria Example Value Citation
Linearity (r²) ≥ 0.995 > 0.99 [3]
Accuracy (% Recovery) 98.0 - 102.0% 98.5 - 101.5% [4]
Precision (% RSD) ≤ 2.0% < 1.5% [2][3]
Detection Limit (LOD) Signal-to-Noise ≥ 3:1 0.02 ng/µL (0.09 µM) [8][9]
Quantitation Limit (LOQ) Signal-to-Noise ≥ 10:1 0.05 ng/µL [8]
Specificity No interference at the retention time of this compound Pass [9]

| Robustness | % RSD ≤ 2.0% after minor parameter changes | Pass |[9] |

Table 2: Method Validation Parameters for this compound Analysis by UHPLC-DAD

Parameter Acceptance Criteria Example Value Citation
Linearity (r²) ≥ 0.995 > 0.998 [3]
Accuracy (% Recovery) 98.0 - 102.0% 99.1 - 101.2% [4][5][6]
Precision (% RSD) ≤ 2.0% < 1.0% [3][11]
Detection Limit (LOD) Established by S/N ratio or standard deviation of the response - [11]
Quantitation Limit (LOQ) Established by S/N ratio or standard deviation of the response - [11]
Specificity Peak purity index > 0.999; no co-eluting peaks Pass [11]

| Robustness | % RSD ≤ 2.0% for changes in flow rate, wavelength | Pass |[11] |

Experimental Protocols

Protocol 1: GC-FID Method for this compound Quantification from C. albicans Cultures This protocol is adapted from a validated method for quantifying farnesol in whole cultures, cell pellets, and supernatants.[8][10]

  • Sample Preparation:

    • Harvest 10 mL of C. albicans culture.

    • For whole culture analysis, transfer the 10 mL directly to a 15 mL conical tube.

    • For fraction analysis, centrifuge the culture to separate the cell pellet and the supernatant. Transfer the supernatant to a new tube.

    • To each sample (whole culture, pellet, or supernatant), add 1 mL of ethyl acetate containing the internal standard (e.g., 1-tetradecanol).

    • Add 1 mL of 5 M NaCl to facilitate phase separation.

    • Vortex vigorously for 2 minutes to lyse cells and extract this compound simultaneously.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a GC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent GC with FID detector.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Detector Temperature: 300°C.

  • Method Validation:

    • Validate the method for precision, accuracy, specificity, ruggedness, LOD, and LOQ as described in Table 1.[8][9]

    • Assess measurement quality by comparing the sum of the pellet and supernatant values to the whole culture value.[8]

Protocol 2: UHPLC-DAD Stability-Indicating Method for this compound This protocol is based on a validated method for assessing this compound degradation.[4][5][6]

  • Sample Preparation (Forced Degradation):

    • Prepare a stock solution of this compound in methanol.

    • Acid Hydrolysis: Treat with 1 N HCl at 80°C.

    • Base Hydrolysis: Treat with 1 N NaOH at 80°C.

    • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug at 105°C.

    • Neutralize the acid and base samples before dilution and injection.

  • Chromatographic Conditions:

    • Instrument: UHPLC system with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 215 nm.[4][5]

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Method Validation:

    • Validate the method according to ICH guidelines, focusing on specificity to ensure separation of this compound from all degradation products.[11]

    • Perform accuracy studies, with percent recoveries expected to be within 98-102%.[5][6]

    • Characterize degradation products using a mass spectrometer (e.g., LC-QTOF-MS) if necessary.[4][6]

Section 4: Visualized Workflows

Method_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_imp Phase 3: Implementation Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing Robustness->SST Routine Routine Analysis SST->Routine

Caption: General workflow for analytical method validation.

Caption: Troubleshooting logic for low this compound recovery.

Sample_Prep_Workflow Culture 10 mL C. albicans Culture Centrifuge Centrifuge (Optional for fractions) Culture->Centrifuge Extract Add Ethyl Acetate (IS) + 5M NaCl Culture->Extract For Whole Culture Pellet Cell Pellet Centrifuge->Pellet Supernatant Supernatant Centrifuge->Supernatant Pellet->Extract Supernatant->Extract Vortex Vortex 2 min (Lysis & Extraction) Extract->Vortex Separate Centrifuge to Separate Phases Vortex->Separate Collect Collect Organic (Top) Layer Separate->Collect Analysis GC-FID Analysis Collect->Analysis

Caption: Sample preparation for this compound analysis from cultures.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Farnesal and Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related sesquiterpenoids, farnesal and farnesol (B120207). While both molecules are intermediates in the terpenoid biosynthesis pathway, their distinct functional groups—an aldehyde in this compound and an alcohol in farnesol—confer subtle yet significant differences in their biological effects. This document summarizes key findings on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies to aid in research and development.

At a Glance: this compound vs. Farnesol

FeatureThis compoundFarnesol
Chemical Structure Acyclic sesquiterpenoid aldehydeAcyclic sesquiterpenoid alcohol
Primary Biological Roles Precursor to farnesol; exhibits anticancer and antimicrobial properties.Quorum sensing molecule in fungi, extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities.
Data Availability Limited in comparison to farnesol.Extensive research available.

Anticancer Activity

Both this compound and farnesol have demonstrated cytotoxic effects against various cancer cell lines. The available data suggests that their efficacy can be cell-line dependent.

Table 1: Comparative Cytotoxicity of this compound and Farnesol against U-937 Human Lymphoma Cells
CompoundConcentration (µg/mL)% Nodal Growth Inhibition
This compound 5075.8 ± 3.2
Farnesol 5080.1 ± 2.5

Data adapted from a study evaluating the anti-lymphoma activity of acyclic terpenes.

Table 2: Cytotoxicity of Farnesol against Various Cancer Cell Lines (IC50 values)
Cell LineCancer TypeIC50 (µM)Reference
H460Human Lung Adenocarcinoma~50[1]
A549Human Lung CancerDose-dependent reduction in proliferation[2]
Caco-2Colon AdenocarcinomaDose-dependent reduction in proliferation[2]
Saos-2Human Osteosarcoma~60[3]
HCT-116Human Colorectal Carcinoma~60[3]
MOLT-4Human T-lymphoblastic LeukemiaNot specified, but induces apoptosis[4]
DU145Human Prostate CancerNot specified, but induces apoptosis[5]
HeLaHuman Cervical CancerDose- and time-dependent decrease in viability[5]

Anti-inflammatory Activity

Farnesol has been shown to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways. Data on the anti-inflammatory activity of this compound is currently limited in the scientific literature.

Farnesol's anti-inflammatory effects are complex and can be context-dependent. In some in vitro models, it has shown pro-inflammatory effects by increasing the levels of IL-6, TNF-α, and COX-2 in macrophage cells[6]. However, in vivo studies have demonstrated its ability to act in an anti-inflammatory manner in chronic inflammation-induced diseases like asthma[6][7]. Farnesol has been shown to downregulate the Ras protein and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation[6].

Antimicrobial Activity

Both farnesol and this compound derivatives have been reported to possess antimicrobial properties. Farnesol, in particular, is a well-known quorum-sensing molecule in Candida albicans that inhibits its transition from yeast to hyphal form, a key step in biofilm formation[8].

Table 3: Minimum Inhibitory Concentration (MIC) of Farnesol against Various Microorganisms
MicroorganismMIC (µM)Reference
Staphylococcus aureus (MSSA1)125[9]
Staphylococcus aureus (other isolates)250[9]
Candida albicans (MBIC50)62.5 - 125[9]
Paracoccidioides brasiliensis25[4]

This compound has been noted to exhibit antibacterial properties against Streptococcus mutans similar to farnesol[10].

Signaling Pathways

Farnesol has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Information on the specific signaling pathways affected by this compound is less characterized.

Farnesol-Modulated Signaling Pathways:
  • Ras-ERK1/2 Pathway: Farnesol can downregulate the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, leading to cell growth inhibition and death[11].

  • PI3K/Akt Pathway: The antitumor effect of farnesol is also mediated through the downregulation of the PI3K/protein kinase B (Akt) signaling pathway[11][12].

  • NF-κB Pathway: Farnesol can modulate the activation of NF-κB, a key regulator of inflammatory responses[11][13]. It can induce the activation of the NF-κB pathway and the expression of inflammatory genes as part of the unfolded protein response (UPR)[11].

  • Apoptosis Induction: Farnesol promotes the expression of pro-apoptotic proteins like p53, Bax, and cleaved caspase-3 and -9, while reducing the expression of the anti-apoptotic protein Bcl-2[12].

Farnesol_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol Ras Ras Farnesol->Ras Inhibits PI3K PI3K Farnesol->PI3K Inhibits IKK IKK Farnesol->IKK Activates Apoptosome Apoptosome Farnesol->Apoptosome Activates ERK ERK1/2 Ras->ERK Akt Akt PI3K->Akt NFκB NF-κB ERK->NFκB Modulates Akt->NFκB Modulates IκB IκB IKK->IκB Phosphorylates & Degrades IκB->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation p53 p53 Apoptosome->p53 Gene_Expression Inflammatory Gene Expression NFκB_n->Gene_Expression Apoptosis_genes Apoptosis-related Gene Expression p53->Apoptosis_genes MTT_Workflow A Seed cells in 96-well plate B Treat with this compound/Farnesol A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G LPS_Assay_Workflow A Seed macrophage cells B Pre-treat with this compound/Farnesol A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Quantify cytokines via ELISA E->F MIC_Workflow A Prepare serial dilutions of This compound/Farnesol in 96-well plate C Inoculate all wells A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Farnesal vs. Citral: A Comparative Analysis of Insect Repellent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insect repellent properties of two naturally occurring compounds, farnesal and citral (B94496). By examining available experimental data, this document aims to offer an objective resource for researchers and professionals engaged in the development of novel insect repellents. While data on citral's repellent and insecticidal activities are more extensively documented, this guide incorporates findings on the closely related compound farnesol (B120207) to infer the potential mechanisms and efficacy of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the insecticidal and repellent effects of citral and farnesol (as a proxy for this compound) from various studies. Direct comparative studies between this compound and citral for insect repellency are limited in the current literature.

CompoundInsect SpeciesParameterConcentration/DoseEffectReference
Citral Aedes aegypti (mosquito)RepellencyNot specifiedRepellent[1]
Culex pipiens (mosquito larvae)Larvicidal167 ppm100% kill after 24 hours[2]
Culex pipiens (mosquito larvae)Larvicidal333 ppm100% kill after 24 hours[2]
Musca domestica (housefly)Oviposition inhibition0.2% in growth mediaPrevents egg laying[2]
Musca domestica (housefly larvae)Larvicidal (LC58)0.4% in simulated cow dung58% larval mortality[2]
Musca domestica (adult female)Contact toxicity (LD50)~1,850 µg/g body weightWeakly toxic[2]
Cadra cautella (almond moth)Fumigant toxicity (LC99)1 mg/L of air (1 ppm)100% kill within 2 hours[2]
Plodia interpunctella (Indian meal moth)Fumigant toxicity1 mg/L of air (1 ppm)Effective[2]
Rotylenchulus reniformis (nematode)Nematicidal0.1% aqueous solution in soil99.5% reduction in population after 70 days[2]
Myzus persicae (peach potato aphid)Repellency & AntifeedantNot specifiedStrong repellent and feeding deterrent[1]
Farnesol Aedes aegypti (mosquito larvae)Larvicidal (LC50)13 µg/mL-[3]
Aedes albopictus (mosquito larvae)Larvicidal (LC50)21 µg/mL-[3]
Spodoptera littoralis (cotton leafworm)Insecticidal (LC50)36.56 ppm (5th instar larvae)-[4]
Spodoptera littoralis (cotton leafworm)Insecticidal (LC50)33.67 ppm (6th instar larvae)-[4]
Aphis craccivoraToxicity (LC50)20.2 mg/L-[4]
Leucania separataToxicity (LC50)15.2 mg/L-[4]

Experimental Protocols

The data presented above were generated using a variety of experimental methodologies. Below are detailed descriptions of common protocols for evaluating insect repellents and insecticides.

Repellency Assays
  • Arm-in-Cage Test: This is a standard method for assessing the repellency of topical treatments against biting insects like mosquitoes.

    • A defined area of a human volunteer's forearm is treated with the test compound at a specific concentration. The other arm may serve as a control.

    • The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set period.

    • The number of mosquito landings and/or bites on the treated and control arms are recorded.

    • The percentage repellency is calculated using the formula: (% Repellency) = [(C - T) / C] * 100, where C is the number of bites/landings on the control arm and T is the number on the treated arm.

    • The Complete Protection Time (CPT) is the duration from application until the first confirmed bite.[5]

  • Choice/No-Choice Settling Bioassay (for aphids): This method evaluates the repellent and antifeedant properties of a compound against plant pests.[1]

    • Leaf discs or whole leaves are treated with the test compound, often with one half of the leaf treated and the other half serving as a control (choice test).

    • A known number of insects (e.g., aphids) are released into the experimental arena (e.g., a Petri dish).

    • The number of insects settled on the treated and control surfaces is recorded at different time intervals.

    • A deterrence index can be calculated to quantify the repellent effect.[1]

Toxicity Assays
  • Larvicidal Bioassay (for mosquitoes): This assay determines the toxicity of a compound to mosquito larvae.[2]

    • A known number of mosquito larvae (e.g., 25 third-instar larvae) are placed in a beaker containing a standard volume of water.

    • The test compound is added to the water at various concentrations.

    • A control group with no test compound is also maintained.

    • Larval mortality is recorded after a specific exposure time (e.g., 24 hours).

    • The lethal concentration (e.g., LC50, the concentration that kills 50% of the larvae) is determined through statistical analysis.[3]

  • Fumigant Toxicity Assay: This method assesses the toxicity of volatile compounds.[2]

    • A known number of insects are placed in a sealed container of a specific volume (e.g., a glass jar).

    • The test compound is introduced into the container, often by impregnating a filter paper, to achieve a specific concentration in the air (e.g., mg/L).

    • A control container without the test compound is used.

    • Mortality is recorded at set time intervals.[2]

  • Topical Application Bioassay: This technique measures the contact toxicity of a substance.

    • Insects are anesthetized (e.g., with CO2).

    • A precise dose of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied to a specific part of the insect's body (e.g., the thorax) using a micro-applicator.

    • Control insects are treated with the solvent only.

    • Mortality is assessed after a defined period (e.g., 24 hours), and the lethal dose (e.g., LD50) is calculated.[2]

Signaling Pathways and Mechanisms of Action

The repellent and insecticidal effects of this compound and citral are mediated through their interaction with the insect's olfactory and nervous systems.

General Insect Olfactory Signaling Pathway

Insects detect volatile compounds through olfactory receptor neurons (ORNs) located in sensory hairs called sensilla on their antennae and maxillary palps. The binding of an odorant molecule to an olfactory receptor (OR) on the dendrite of an ORN initiates a signal transduction cascade. This can involve both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response, such as attraction or repulsion.[6][7][8][9]

olfactory_pathway cluster_sensillum Sensillum cluster_brain Insect Brain Odorant Odorant (this compound/Citral) OR Olfactory Receptor (OR) on ORN Dendrite Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Axonal Projection PN Projection Neuron AL->PN Synapse MB_LH Mushroom Body & Lateral Horn PN->MB_LH Signal Relay Behavior Behavior MB_LH->Behavior Behavioral Output (Repulsion/Attraction)

Generalized insect olfactory signaling pathway.
Mechanism of Action

  • Citral: Citral is known to act as a potent repellent and feeding deterrent.[1] Its strong odor suggests that it interacts with the insect's olfactory system, likely by binding to specific olfactory receptors, leading to a repellent behavioral response.[10] The variety of its toxic effects (larvicidal, fumigant, contact) indicates that it may have multiple modes of action, potentially including disruption of neuronal function or other physiological processes.

  • This compound/Farnesol: While direct evidence for this compound's repellency is scarce, studies on farnesol provide significant insights. Farnesol has been identified as a specific activator of the olfactory receptor Or83c in Drosophila melanogaster.[11][12] This interaction mediates an attraction behavior at low concentrations.[11] It is plausible that at higher concentrations, this or other receptor interactions could lead to repellency. Farnesol and its derivatives also act as insect growth regulators by interfering with the juvenile hormone (JH) pathway.[3][13] Farnesol is a precursor to this compound in the JH biosynthesis pathway, suggesting that this compound could also have similar disruptive effects on insect development.[13]

Experimental Workflow for Repellent Discovery

The process of identifying and validating a novel insect repellent involves a series of sequential experimental steps.

repellent_discovery_workflow A Compound Selection (e.g., this compound, Citral) B High-Throughput Screening (e.g., Olfactometer assays) A->B C Dose-Response Studies B->C D Behavioral Assays (e.g., Arm-in-Cage) C->D E Determination of Complete Protection Time (CPT) D->E F Mechanism of Action Studies (e.g., Electrophysiology, Receptor Binding) E->F G Formulation Development E->G H Field Trials G->H I Toxicological & Safety Assessment H->I

A typical workflow for insect repellent discovery and development.

Conclusion

Both citral and this compound (inferred from farnesol data) demonstrate significant potential as insect control agents. Citral has well-documented repellent and broad-spectrum insecticidal activities against a range of insect pests. Farnesol, and by extension this compound, shows promise as an insect growth regulator and interacts with the insect olfactory system.

For drug development professionals, citral presents a more immediate candidate for repellent formulations due to the existing body of efficacy data. Further research is warranted to elucidate the specific repellent properties of this compound and to conduct direct comparative studies with citral and other known repellents. Understanding the specific olfactory receptors and signaling pathways activated by these compounds will be crucial for the rational design of more effective and targeted insect repellent products.

References

Comparative Guide to the Activity of Farnesal Analogs and Related Compounds as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of various farnesal-related analogs against farnesyltransferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer and other diseases. The information presented is supported by experimental data from peer-reviewed scientific literature.

Farnesyltransferase catalyzes the post-translational addition of a farnesyl group to conserved cysteine residues within a C-terminal CaaX motif of various proteins, most notably the Ras superfamily of small GTPases.[1][2][3] This farnesylation is crucial for the proper localization and function of these proteins, enabling their attachment to the cell membrane where they participate in signal transduction cascades that regulate cell growth, proliferation, and survival.[1][4] The constitutive activation of Ras proteins is a common feature in many human cancers, making FTase an attractive target for therapeutic intervention.[2][5] Farnesyltransferase inhibitors (FTIs) are designed to block this enzymatic activity, thereby disrupting oncogenic signaling.[4][5]

This guide focuses on compounds that are structurally related to this compound, farnesol, and farnesyl pyrophosphate (FPP), the natural substrate of FTase.

Quantitative Comparison of Farnesyltransferase Inhibitors

The following table summarizes the inhibitory activity of several farnesyl pyrophosphate analogs against farnesyltransferase. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are provided as measures of potency. Lower values indicate higher inhibitory activity.

CompoundType of InhibitorInhibitory Activity (IC50/Ki)Source
Photoactive FPP Analog (Compound 3a)Competitive Inhibitor (FPP Analog)Ki = 910 nM[6]
Photoactive FPP Analog (Compound 3b)Competitive Inhibitor (FPP Analog)Ki = 380 nM[6]
α-Hydroxyfarnesylphosphonic acidFPP Analog-[4]
Halenaquinone Derivative (Compound 10)Natural ProductIC50 = 0.031 µM[2]
Kampanol ANatural ProductIC50 = 7 µM[2]
Kampanol BNatural ProductIC50 = 13 µM[2]
Andrastin CNatural Product-
(Rac)-CP-609754Quinolinone Derivative-[3]

Note: A direct comparison of IC50 values for "this compound analogs" is limited in the available literature. The table presents data for farnesyl pyrophosphate analogs and other natural products that inhibit FTase. The inhibitory activity of α-Hydroxyfarnesylphosphonic acid and Andrastin C is noted in the literature, but specific IC50 values were not provided in the search results. (Rac)-CP-609754 is a potent FTI, but its specific IC50 value was not available in the provided text.

Experimental Protocols

A common method for determining the in vitro inhibitory activity of compounds against farnesyltransferase is the fluorescence-based assay. This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate.

Fluorescence-Based Farnesyltransferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Test compound (this compound analog or other inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • DMSO (for dissolving test compounds)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at their final desired concentrations.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the diluted test compound or vehicle control (assay buffer with the same final concentration of DMSO).

    • Add the FTase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.

    • Record data points every minute for a total of 60 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Activates Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF Ras_active->Ras_inactive GAP Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Ras_active->Downstream_Signaling FTase Farnesyltransferase (FTase) Processed_Ras Farnesylated Ras FTase->Processed_Ras Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Processed_Ras->Ras_inactive Localization to membrane Pre_Ras Precursor Ras Pre_Ras->FTase FTI This compound Analog (FTI) FTI->FTase Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Cell_Proliferation Cell Proliferation, Growth, Survival Downstream_Signaling->Cell_Proliferation Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation Compound_Library Compound Library (this compound Analogs) Primary_Assay High-Throughput FTase Inhibition Assay Compound_Library->Primary_Assay Identify_Hits Identify Initial Hits Primary_Assay->Identify_Hits Dose_Response Dose-Response Curve & IC50 Determination Identify_Hits->Dose_Response Selectivity_Assay Selectivity Assay (e.g., vs. GGTase-I) Dose_Response->Selectivity_Assay Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Selectivity_Assay->Mechanism_of_Inhibition Cell_Based_Assay Cell-Based Assays (Inhibition of Ras processing) Mechanism_of_Inhibition->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cell_Based_Assay->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

References

Comparative Analysis of Farnesol Isomers on Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the differential effects of farnesol (B120207) isomers on gene regulation, providing a framework for future investigations into farnesal.

For: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the known effects of farnesol isomers on gene expression. While direct comparative studies on this compound isomers are currently limited in published literature, the extensive research on farnesol, its immediate precursor, offers valuable insights into the potential activities of its aldehyde form. Farnesol, a sesquiterpene alcohol, is a key signaling molecule in various biological processes, and its activity is often isomer-specific. This document summarizes the differential effects of farnesol isomers, details relevant experimental protocols, and visualizes associated signaling pathways to inform future research on both farnesol and this compound.

Isomer-Specific Effects on Gene Expression

The biological activity of farnesol is significantly influenced by its isomeric form, with (2E,6E)-farnesol being the most studied and biologically active isomer in many contexts. The differential effects of farnesol isomers are particularly evident in the regulation of gene expression related to fungal morphogenesis, biofilm formation, and inflammatory responses.

In the dimorphic fungus Candida albicans, farnesol acts as a quorum-sensing molecule that inhibits the transition from yeast to hyphal growth. This effect is primarily attributed to the (2E,6E)-isomer.[1] Studies have shown that (2E,6E)-farnesol downregulates the expression of hypha-specific genes.[2] The Ras1-cAMP-PKA signaling pathway is a key target, where farnesol's inhibitory action leads to the repression of downstream transcription factors critical for hyphal development.[2] In contrast, other isomers of farnesol have been found to be less active or inactive in this regard.[3][4]

In mammalian systems, farnesol has been shown to modulate inflammatory pathways. Transcriptomic studies in a mouse model of experimental autoimmune encephalomyelitis (EAE) revealed that farnesol treatment leads to the downregulation of pro-inflammatory pathways.[5][6] Specifically, genes involved in the misfolded protein response, MAPK activation, and pro-inflammatory responses were downregulated.[5][6] While these studies often use a mixture of farnesol isomers, the potent anti-inflammatory effects are generally associated with the predominant (2E,6E)-isomer.

The conversion of farnesol to this compound is catalyzed by farnesol dehydrogenase.[7][8][9][10] Studies on this enzyme have shown substrate specificity, with a preference for the trans,trans (or E,E) isomer of farnesol.[7][10] This suggests that the biological concentration and subsequent activity of this compound isomers may be, in part, regulated by the enzymatic conversion from their corresponding farnesol precursors.

Table 1: Comparative Effects of Farnesol Isomers on Gene Expression

IsomerOrganism/SystemKey Affected Genes/PathwaysObserved Effect
(2E,6E)-Farnesol Candida albicansRas1-cAMP-PKA pathway, Hypha-specific genes (e.g., HWP1)Inhibition of yeast-to-hypha transition, downregulation of filamentation genes.[2]
Genes related to iron transport, cell wall synthesis, drug resistanceAltered expression.[1]
Murine Model (EAE)Pro-inflammatory pathways, MAPK signalingDownregulation of inflammatory response genes.[5][6]
(2Z,6E)-Farnesol Candida albicansQuorum sensing pathwaysSignificantly lower activity compared to (2E,6E)-farnesol.[3]
Mixed Isomers Candida albicansBiofilm development genesInhibition of biofilm formation.[1]
Human Renal CellsPI3K signaling pathway, inflammatory genes (TNFRSF9, CD27, etc.)Inhibition of inflammatory gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of farnesol's effects on gene expression. These protocols can be adapted for the comparative study of this compound isomers.

Fungal Gene Expression Analysis via RT-qPCR
  • Organism and Culture Conditions: Candida albicans (e.g., strain SC5314) is grown in a defined medium such as YPD (Yeast Extract-Peptone-Dextrose) at 30°C with shaking. To induce hyphal growth, cells are transferred to a hypha-inducing medium (e.g., RPMI-1640) and incubated at 37°C.

  • Isomer Treatment: Stock solutions of farnesol isomers are prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and added to the culture medium at the desired final concentration at the onset of hyphal induction. A solvent-only control is included.

  • RNA Extraction: Fungal cells are harvested at specific time points post-induction. Total RNA is extracted using a hot phenol-chloroform method or a commercial fungal RNA extraction kit. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.

  • Reverse Transcription and Quantitative PCR (RT-qPCR): First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit with oligo(dT) or random primers. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The expression levels of target genes are normalized to a housekeeping gene (e.g., ACT1).

Mammalian Cell Gene Expression Analysis via RNA-Sequencing
  • Cell Culture and Treatment: A relevant mammalian cell line (e.g., primary human renal epithelial cells or a murine neuroinflammatory cell line) is cultured in appropriate media. Cells are treated with different farnesol isomers at various concentrations for a specified duration.

  • RNA Isolation: Total RNA is isolated from the cells using a column-based RNA purification kit. The integrity of the RNA is verified using a bioanalyzer.

  • Library Preparation and Sequencing: An RNA-seq library is prepared from the high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification. The prepared libraries are then sequenced on a next-generation sequencing platform.

  • Data Analysis: The raw sequencing reads are quality-controlled and aligned to the reference genome. Differential gene expression analysis is performed between the different treatment groups and the control group to identify genes that are significantly up- or downregulated.

Visualizing a Key Signaling Pathway

The following diagram illustrates the Ras1-cAMP-PKA pathway in Candida albicans, a key target of farnesol's quorum-sensing activity.

Farnesol_Signaling_Pathway Farnesol (2E,6E)-Farnesol Cyr1 Cyr1 (Adenylyl Cyclase) Farnesol->Cyr1 inhibits cAMP cAMP Cyr1->cAMP produces PKA PKA cAMP->PKA activates Efg1 Efg1 (Transcription Factor) PKA->Efg1 activates Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Efg1->Hyphal_Genes activates transcription Yeast_to_Hypha Yeast-to-Hypha Transition Hyphal_Genes->Yeast_to_Hypha promotes

Caption: Farnesol's inhibitory effect on the C. albicans Ras1-cAMP-PKA pathway.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines a typical workflow for a comparative transcriptomic study of farnesol or this compound isomers.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., C. albicans or Mammalian Cells) Isomer_Treatment Isomer Treatment (2E,6E) vs. (2Z,6E) vs. Control Cell_Culture->Isomer_Treatment RNA_Extraction Total RNA Extraction Isomer_Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Pre-processing (Quality Control, Alignment) RNA_Seq->Data_Processing DEG_Analysis Differential Gene Expression (DEG) Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative gene expression analysis of farnesol/farnesal isomers.

Future Directions and Conclusion

The existing body of research strongly indicates that the biological effects of farnesol on gene expression are isomer-dependent. While this provides a solid foundation for inferring the potential activities of this compound isomers, direct experimental evidence is needed. Future research should focus on conducting parallel gene expression studies using purified this compound isomers to elucidate their specific roles in regulating cellular processes. Such studies will be crucial for understanding the full spectrum of activity of these signaling molecules and for harnessing their therapeutic potential. This guide serves as a starting point for designing and interpreting such experiments, leveraging the wealth of knowledge from farnesol research to illuminate the path forward for this compound.

References

Validating the In Vitro Effects of Farnesol in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of farnesol (B120207), a naturally occurring sesquiterpenoid alcohol with demonstrated anticancer and antifungal properties. We objectively compare its performance with alternative terpene alcohols, geraniol (B1671447) and nerolidol (B1678203), supported by experimental data to facilitate informed decisions in drug development and research.

Farnesol: From Petri Dish to Preclinical Models

Farnesol has garnered significant interest for its potential therapeutic applications. Its effects, initially observed in cell cultures, have been subsequently tested in animal models to validate its efficacy and understand its physiological relevance. This guide bridges the gap between these two crucial stages of preclinical research.

Anticancer Effects: A Comparative Analysis

Farnesol exhibits cytotoxic effects against a wide range of cancer cell lines in vitro. These findings have been translated into in vivo models, demonstrating its potential to inhibit tumor growth.

Table 1: Comparison of In Vitro Cytotoxicity of Farnesol and Alternatives Against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
Farnesol HBL-52Optic Nerve Sheath Meningioma25[1]
A549Lung Cancer4.5 - 70[2]
H460Lung Cancer35 - 70[2]
MIA PaCa2Pancreatic Cancer25[3]
B16F10Murine Melanoma45[4]
Geraniol Colo-205Colon Cancer20[5]
TPC-1Thyroid Cancer25[5]
A549Lung Cancer~50[5]
PC-3Prostate Cancer~50[5]
B16F10Murine Melanoma160[4]
Nerolidol HCT-116Colorectal Cancer25
U-251GlioblastomaDose-dependent decrease in viability
A549Lung Cancer20 - 25

Table 2: Comparison of In Vivo Antitumor Efficacy of Farnesol and Alternatives

CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
Farnesol Syrian Golden HamstersPancreatic Cancer20 g/kg dietComplete inhibition[3]
Athymic nu/nu miceMultiple Myeloma Xenograft-Enhanced bortezomib-induced growth suppression[6]
Geraniol Syrian Golden HamstersPancreatic Cancer20 g/kg dietComplete inhibition[3]
Nude miceA549 Lung Adenocarcinoma Xenograft25, 50, 75 mmol/kg dietDose-dependent inhibition
Nude miceOral Squamous Cell Carcinoma Xenograft100, 250 mg/kgDose-dependent inhibition
Perillyl Alcohol Syrian Golden HamstersPancreatic Cancer40 g/kg diet50% inhibition[3]
Antifungal Effects: A Comparative Analysis

Farnesol is a well-known quorum-sensing molecule in Candida albicans, inhibiting its transition from yeast to hyphal form. This property, coupled with its direct antifungal activity, makes it a promising candidate for antifungal therapy.

Table 3: Comparison of In Vitro Antifungal Activity of Farnesol Against Candida Species

CompoundCandida SpeciesMIC Range (µM)Reference
Farnesol C. albicans, C. parapsilosis, C. tropicalis4.68 - 150[7]
C. auris100 - 300 (growth inhibition)[8][9]
C. albicans (biofilm)150 - 300[10]
C. albicans (fluconazole-resistant, biofilm)>300[10]

Table 4: Comparison of In Vivo Antifungal Efficacy of Farnesol

CompoundAnimal ModelInfection ModelDosageOutcomeReference
Farnesol Immunocompromised miceDisseminated Candidiasis (C. auris)75 µM dailyDecreased fungal burden in kidneys[8][9]
ICR miceOral Mucosal Candidiasis (C. albicans)25, 50 µMEnhanced therapeutic activity of fluconazole (B54011)[11]
MiceSystemic Candidiasis (C. albicans)20 mM (oral or i.p.)Enhanced mortality[12]
Murine modelVulvovaginitis (C. albicans)150-300 µM/mouseNot protective alone, enhanced fluconazole activity against resistant isolate[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of farnesol, geraniol, or nerolidol (typically ranging from 1 to 500 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Murine Xenograft Cancer Model
  • Cell Preparation: Harvest cancer cells (e.g., A549, PC-3) from culture, wash with PBS, and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1x10⁷ cells/mL.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer farnesol or other compounds via oral gavage, intraperitoneal injection, or formulated in the diet at specified doses.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the Candida species from a fresh culture to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of farnesol in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

In Vivo Murine Systemic Candidiasis Model
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Immunosuppression (optional): To establish a robust infection, mice can be immunosuppressed with agents like cyclophosphamide (B585) or cortisone (B1669442) acetate (B1210297) prior to infection.

  • Inoculum Preparation: Prepare an inoculum of Candida species from an overnight culture, wash, and resuspend in sterile saline to a concentration of 1x10⁶ to 1x10⁷ CFU/mL.

  • Infection: Infect the mice via intravenous injection (e.g., through the lateral tail vein) with 100 µL of the fungal suspension.

  • Treatment: Administer farnesol or control vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at specified doses and time points post-infection.

  • Assessment of Fungal Burden: At selected time points, sacrifice the mice and aseptically remove target organs (e.g., kidneys, brain, spleen). Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

Signaling Pathways and Mechanisms of Action

Farnesol's anticancer effects are mediated through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Farnesol_Anticancer_Signaling Farnesol Farnesol Ras Ras Farnesol->Ras Inhibits PI3K PI3K Farnesol->PI3K Inhibits NFkB NF-κB Farnesol->NFkB Modulates Apoptosis Apoptosis Farnesol->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Akt->CellProliferation Inflammation Inflammation NFkB->Inflammation Experimental_Workflow_In_Vivo_Anticancer Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Tumor_Inoculation Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimation->Tumor_Inoculation Tumor_Monitoring Tumor Growth Monitoring Tumor_Inoculation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment (Farnesol/Control) Randomization->Treatment Endpoint Endpoint Analysis (Tumor Weight/Volume) Treatment->Endpoint End End Endpoint->End Farnesol_In_Vitro_vs_In_Vivo In_Vitro In Vitro Studies (Cell Lines) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Validation Mechanism Mechanism of Action (e.g., Apoptosis, Anti-proliferative) In_Vitro->Mechanism Efficacy Therapeutic Efficacy (e.g., Tumor Regression, Fungal Clearance) In_Vivo->Efficacy Mechanism->In_Vivo

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Introduction

Farnesal, an acyclic sesquiterpenoid aldehyde, is a molecule of significant interest in various scientific fields, including drug development, due to its potential biological activities. As with many naturally derived compounds, this compound can be obtained through extraction from natural sources or via chemical synthesis. A critical question for researchers is whether the efficacy of this compound differs based on its origin. This guide provides a comprehensive comparison of synthetic and natural this compound, focusing on the factors that influence its biological activity, methods of production, and the experimental protocols for its evaluation.

While direct comparative studies on the efficacy of "natural" versus "synthetic" this compound are not extensively documented in peer-reviewed literature, the primary differentiator between the two often lies in the isomeric purity and the profile of minor accompanying compounds. "Natural" this compound is typically derived from its alcohol precursor, farnesol (B120207), which is found in many essential oils. The composition of natural extracts can vary, leading to a mixture of isomers. In contrast, chemical synthesis allows for the production of specific isomers, offering higher purity and consistency.

Data Presentation: A Focus on Isomeric Composition

The biological activity of this compound is intrinsically linked to its stereochemistry. This compound possesses two double bonds at positions 2 and 6, which can exist in either an E (trans) or Z (cis) configuration, leading to four possible stereoisomers: (2E,6E)-farnesal, (2Z,6Z)-farnesal, (2E,6Z)-farnesal, and (2Z,6E)-farnesal. The efficacy of this compound in biological systems is often dependent on the specific isomer or the ratio of isomers present.

Since direct quantitative comparisons of crude natural versus pure synthetic this compound are scarce, the following table summarizes the known information on the precursor, farnesol, which is more extensively studied and from which this compound is derived. The biological activity of this compound is expected to follow similar structure-activity relationships.

Isomer of Farnesol PrecursorCommon Source/Method of ProductionReported Biological Activities
(2E,6E)-farnesol Commercially available as the most abundant natural isomer; also readily synthesized.Quorum sensing molecule in Candida albicans, antibacterial activity, inducer of apoptosis in cancer cells.[1]
(2Z,6Z)-farnesol Primarily available through chemical synthesis.Biological activity is less characterized compared to the (2E,6E) isomer.
(2E,6Z)-farnesol Primarily available through chemical synthesis.Research on specific biological activities is limited.
(2Z,6E)-farnesol Found in some natural sources like ambrette seeds; also available through chemical synthesis.[2]Specific biological activities are not as well-defined as the all-trans isomer.

Experimental Protocols

The evaluation of this compound's efficacy requires robust and well-defined experimental protocols. Below are methodologies for key experiments relevant to assessing the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound (synthetic or naturally derived) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration at which 50% of cell growth is inhibited) can be calculated.

This compound Extraction from Natural Sources (via Farnesol)

As this compound is the aldehyde form of farnesol, the extraction of farnesol from plant material is the first step. The extracted farnesol can then be oxidized to this compound.

Materials:

  • Plant material rich in farnesol (e.g., citronella, lemongrass)[3]

  • Petroleum ether or hexane

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Procedure:

  • The plant material is powdered and extracted with petroleum ether.[4]

  • The crude extract is concentrated using a rotary evaporator.[4]

  • The concentrated extract is subjected to silica gel column chromatography to purify farnesol.[4]

  • The purified farnesol is then oxidized to this compound using a mild oxidizing agent like manganese dioxide or pyridinium (B92312) chlorochromate (PCC).

Chemical Synthesis of this compound

Synthetic this compound is typically produced through the oxidation of synthetically prepared farnesol. Various methods exist for the synthesis of specific farnesol isomers.[5]

Example: Synthesis of (2E,6E)-Farnesal from (2E,6E)-Farnesol

  • (2E,6E)-Farnesol is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • An oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) is added to the solution.

  • The reaction is stirred at room temperature until the oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then filtered and the solvent is removed under reduced pressure to yield (2E,6E)-farnesal.

Mandatory Visualization

Signaling Pathways Modulated by Farnesol (Precursor to this compound)

The biological effects of farnesol, and by extension this compound, are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

farnesol_signaling Farnesol Farnesol NuclearReceptors Nuclear Receptors (PPARγ, RARα, FXR) Farnesol->NuclearReceptors MAPK_pathway MAPK Signaling (p38, ERK1/2) Farnesol->MAPK_pathway NFkB_pathway NF-κB Signaling Farnesol->NFkB_pathway CellularEffects Cellular Effects NuclearReceptors->CellularEffects MAPK_pathway->CellularEffects NFkB_pathway->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis CellCycleArrest Cell Cycle Arrest CellularEffects->CellCycleArrest ImmuneModulation Immune Modulation CellularEffects->ImmuneModulation

Caption: Farnesol modulates multiple signaling pathways.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Serial Dilution in 96-Well Plate prep_this compound->serial_dilution add_inoculum Add Standardized Microbial Inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Conclusion

The distinction between synthetic and natural this compound primarily pertains to isomeric purity and the presence of co-extracted compounds. While direct comparative efficacy studies are lacking, it is reasonable to infer that the biological activity of any this compound preparation will be highly dependent on its specific isomeric composition. Synthetic routes offer the advantage of producing specific, high-purity isomers, which is crucial for reproducible research and targeted drug development. Natural this compound, derived from farnesol extracted from plants, may contain a mixture of isomers and other compounds that could lead to synergistic or antagonistic effects.

For researchers, scientists, and drug development professionals, the choice between synthetic and natural this compound should be guided by the specific research question. For mechanistic studies and drug development, where consistency and purity are paramount, synthetic this compound of a defined isomeric composition is the preferred choice. For exploratory research on the effects of natural extracts, a well-characterized natural this compound preparation may be suitable. Future research should focus on direct, quantitative comparisons of the biological activities of different this compound isomers and well-defined natural extracts to fully elucidate their therapeutic potential.

References

Farnesol as a Quorum Sensing Molecule: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesol (B120207) with other well-characterized quorum sensing (QS) autoinducers. We delve into their performance, supported by experimental data, and offer detailed methodologies for key experiments.

Performance Comparison of Quorum Sensing Molecules

The efficacy of a quorum-sensing molecule is determined by several factors, including its effective concentration to elicit a response and its binding affinity to its cognate receptor. The following tables summarize the available quantitative data for farnesol and other representative autoinducers.

AutoinducerProducing Organism(s)Target Organism(s)Primary Function(s)
Farnesol Candida albicansCandida albicansInhibition of yeast-to-hypha transition, biofilm inhibition.[1][2][3]
Acyl-Homoserine Lactones (AHLs) e.g., 3-oxo-C12-HSLPseudomonas aeruginosaPseudomonas aeruginosaRegulation of virulence factors, biofilm formation.
Autoinducing Peptides (AIPs) e.g., AIP-IStaphylococcus aureusStaphylococcus aureusRegulation of virulence factors, toxin production.
Autoinducer-2 (AI-2) Various Gram-negative and Gram-positive bacteriaVarious Gram-negative and Gram-positive bacteriaInterspecies communication, regulation of various behaviors including biofilm formation and virulence.
AutoinducerEffective ConcentrationReceptorReceptor Binding Affinity (Kd)
Farnesol 30-300 µM (for inhibition of filamentation and biofilm formation)[1][3]No definitive receptor identified; interacts with components of the cAMP signaling pathway.Not available.
3-oxo-C12-HSL 6.25-100 µM (for gene expression and host response modulation)LasR~1 µM
AIP-I EC50: ~3.21 nM (for AgrC-I activation)AgrCNot consistently reported, but interactions are in the nanomolar range.
AI-2 Nanomolar to micromolar range (e.g., 400 nM - 100 µM for quantification)LuxP (V. harveyi), LsrB (E. coli)0.12 - 0.81 µM

Signaling Pathways

The signaling pathways initiated by these autoinducers vary significantly, reflecting their diverse evolutionary origins and target organisms.

Farnesol Signaling in Candida albicans

Farnesol primarily inhibits the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway, which is a central regulator of morphogenesis in C. albicans. By inhibiting the adenylyl cyclase Cyr1, farnesol prevents the production of cAMP, thereby repressing the expression of hypha-specific genes.[2][4]

Farnesol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Farnesol Farnesol Cyr1 Cyr1 (Adenylyl Cyclase) Farnesol->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Hyphal_Genes Hyphal Gene Expression PKA->Hyphal_Genes Promotes

Farnesol signaling pathway in Candida albicans.

AHL Signaling in Pseudomonas aeruginosa

In P. aeruginosa, AHLs like 3-oxo-C12-HSL diffuse across the cell membrane and bind to cytoplasmic receptors of the LuxR family, such as LasR. This complex then dimerizes and binds to specific DNA sequences (lux boxes) to activate the transcription of target genes.[5][6]

AHL_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AHL AHL (e.g., 3-oxo-C12-HSL) LasR LasR (Inactive) AHL->LasR AHL_LasR AHL-LasR Complex LasR->AHL_LasR Binds Dimer Dimerized Complex AHL_LasR->Dimer Dimerizes DNA DNA (lux box) Dimer->DNA Binds Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Transcription

AHL signaling pathway in Pseudomonas aeruginosa.

AIP Signaling in Staphylococcus aureus

AIP_Signaling cluster_cytoplasm_producer Producer Cell Cytoplasm cluster_membrane_producer Producer Cell Membrane cluster_extracellular Extracellular cluster_membrane_recipient Recipient Cell Membrane cluster_cytoplasm_recipient Recipient Cell Cytoplasm AgrD AgrD (Precursor) AgrB AgrB AgrD->AgrB AIP AIP AgrB->AIP Processes & Exports AgrC AgrC (Sensor Kinase) AIP->AgrC Binds AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P_AgrA P-AgrA AgrA->P_AgrA DNA DNA P_AgrA->DNA Binds Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Transcription

AIP signaling pathway in Staphylococcus aureus.

AI-2 Signaling in Vibrio harveyi

AI2_Signaling cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AI2 AI-2 LuxP LuxP AI2->LuxP Binds LuxQ LuxQ (Kinase/Phosphatase) LuxP->LuxQ Activates Phosphatase LuxU LuxU LuxQ->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates P_LuxO P-LuxO LuxO->P_LuxO Qrr_sRNAs Qrr sRNAs P_LuxO->Qrr_sRNAs Activates Transcription luxR_mRNA luxR mRNA Qrr_sRNAs->luxR_mRNA Destabilizes LuxR LuxR (Master Regulator) luxR_mRNA->LuxR Translation Target_Genes Target Gene Expression LuxR->Target_Genes Activates Transcription

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare quorum-sensing molecules.

Farnesol Bioassays

1. Filamentation Inhibition Assay:

  • Objective: To determine the concentration of farnesol required to inhibit the yeast-to-hyphae morphological transition in C. albicans.

  • Protocol:

    • Grow C. albicans yeast cells to mid-log phase in a suitable liquid medium (e.g., YPD) at 30°C.

    • Wash and resuspend the cells in a hypha-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing serum) to a standardized cell density.

    • Aliquot the cell suspension into a microtiter plate.

    • Add serial dilutions of farnesol (typically dissolved in a solvent like methanol) to the wells. Include a solvent control.

    • Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

    • Observe the cell morphology under a microscope and quantify the percentage of yeast cells versus hyphal cells. The IC50 (concentration for 50% inhibition of filamentation) can then be calculated.[2]

2. Biofilm Inhibition Assay:

  • Objective: To assess the effect of farnesol on C. albicans biofilm formation.

  • Protocol:

    • Prepare a standardized suspension of C. albicans yeast cells.

    • Add the cell suspension to the wells of a microtiter plate and allow the cells to adhere for a specific time (e.g., 90 minutes) at 37°C.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of farnesol to the wells.

    • Incubate the plate for 24-48 hours at 37°C to allow biofilm formation.

    • Quantify the biofilm biomass using methods such as the crystal violet staining assay or the XTT reduction assay, which measures metabolic activity.[3][14]

AHL Bioassays

1. Reporter Strain-Based Assays:

  • Objective: To detect and quantify AHL activity using a bacterial reporter strain.

  • Protocol:

    • Use a reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) that produces a detectable signal (e.g., β-galactosidase activity or violacein (B1683560) pigment) in response to specific AHLs.

    • Prepare an overlay of soft agar (B569324) seeded with the reporter strain on a solid medium plate.

    • Spot the test sample containing AHLs onto the surface of the agar.

    • Incubate the plate at an appropriate temperature (e.g., 30°C).

    • The production of the reporter signal (e.g., a colored halo) around the sample indicates the presence of AHL activity. The size of the halo can be used for semi-quantitative analysis.[15]

AIP Bioassays

1. Reporter Gene Assays:

  • Objective: To measure the activation or inhibition of the agr system in S. aureus by AIPs.

  • Protocol:

    • Utilize an S. aureus reporter strain carrying a fluorescent reporter gene (e.g., GFP or YFP) under the control of an agr-responsive promoter (e.g., P3).

    • Grow the reporter strain to early-log phase.

    • Add synthetic or purified AIPs at various concentrations to the culture.

    • Incubate for a set period, and then measure the fluorescence and optical density of the culture.

    • The level of fluorescence indicates the extent of agr activation. For inhibitory assays, a known activating AIP is added along with the potential inhibitor.[16][17]

AI-2 Bioassays

1. Vibrio harveyi Luminescence Assay:

  • Protocol:

    • Grow the reporter strain overnight in a suitable medium (e.g., AB medium).

    • Dilute the overnight culture into fresh medium.

    • Measure luminescence at regular intervals using a luminometer.

Conclusion

Farnesol represents a unique class of quorum-sensing molecules, distinct from the well-characterized bacterial autoinducers. Its primary role in inhibiting a key virulence trait in Candida albicans—the yeast-to-hypha transition—makes it and its signaling pathway attractive targets for antifungal drug development. While it operates at a higher concentration range compared to some bacterial autoinducers, its lipophilic nature may allow for accumulation in specific microenvironments. The lack of a definitively identified receptor for farnesol presents a challenge but also an opportunity for further research to uncover novel mechanisms of fungal cell signaling. By understanding the similarities and differences between farnesol and other autoinducers, researchers can better devise strategies to disrupt microbial communication and control infections.

References

Farnesal's Double-Edged Sword: A Comparative Analysis of its Antimicrobial and Anti-Biofilm Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide details the differential effects of farnesal, a quorum-sensing molecule, on a range of microbial species. This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of this compound's impact on bacterial and fungal pathogens, supported by experimental data, detailed protocols, and visual representations of key biological processes.

This compound, a sesquiterpenoid alcohol, is a well-known quorum-sensing molecule in the fungus Candida albicans, where it plays a crucial role in regulating morphogenesis, specifically by inhibiting the transition from yeast to hyphal form.[1][2] This inhibition of filamentation is a key factor in its ability to prevent biofilm formation by C. albicans.[2][3] However, the influence of this compound extends beyond this fungal species, exhibiting a spectrum of effects on various bacteria, positioning it as a molecule of significant interest for novel antimicrobial and anti-biofilm strategies.

This guide synthesizes the available quantitative data on this compound's efficacy, presents detailed experimental methodologies for key assays, and visualizes the complex signaling pathways and experimental workflows using the DOT language for Graphviz.

Quantitative Analysis of this compound's Antimicrobial and Anti-Biofilm Activity

The antimicrobial and anti-biofilm properties of this compound vary significantly across different microbial species. The following tables summarize the minimum inhibitory concentrations (MICs) and the effects on biofilm formation for several key pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Species

Microbial SpeciesStrainMIC (µM)Reference
Candida albicansATCC 1023175-150[4]
Candida parapsilosisClinical Isolates75-300[4]
Candida tropicalisClinical Isolates18.75-75[4]
Staphylococcus aureus (MSSA)Clinical Isolate~150 (reverses resistance)[5]
Staphylococcus aureus (MRSA)Clinical Isolate~150 (reverses resistance)[5]
Pseudomonas aeruginosaPA14>175 µg/mL (no significant effect on planktonic growth)[6]

Table 2: Effect of this compound on Biofilm Formation

Microbial SpeciesStrainThis compound Concentration% Biofilm InhibitionReference
Candida albicansATCC 102313 mM>50% (inhibition of formation)[3]
Candida albicansATCC 102313 mM<10% (on preformed biofilms)[3]
Staphylococcus aureus (MSSA & MRSA)Clinical Isolates100 µMSignificant inhibition[7]
Pseudomonas aeruginosaPAO190 µg/mL~40% reduction in metabolic activity[6]
Enterococcus faeciumClinical Isolate0.5 mg/mL>20,000-fold reduction in CFU[8]
Klebsiella pneumoniaeClinical Isolate0.5 mg/mLSignificant inhibition[8]
Enterobacter cloacaeClinical Isolate0.2 mg/mL~80% reduction in CFU[8]

Deciphering the Mechanisms: Signaling Pathways and Modes of Action

This compound's effects are mediated through distinct signaling pathways and mechanisms in different microorganisms.

In Candida albicans , this compound is a byproduct of the ergosterol (B1671047) biosynthesis pathway and acts as a quorum-sensing molecule to inhibit the yeast-to-hyphae transition.[1][9] This is primarily achieved by affecting the Cyr1-PKA and MAPK signaling pathways, which are central to morphogenesis.

Farnesal_Signaling_Candida cluster_cell Candida albicans Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters cell Cyr1 Cyr1 (Adenylyl cyclase) This compound->Cyr1 Inhibits MAPK_Pathway MAP Kinase Pathway (CEK1) This compound->MAPK_Pathway Inhibits PKA Protein Kinase A (PKA) Cyr1->PKA Activates Yeast_Form Yeast Form Filamentation Hyphal Formation (Filamentation) PKA->Filamentation Promotes MAPK_Pathway->Filamentation Promotes

This compound signaling in C. albicans.

In Staphylococcus aureus , this compound's primary mode of action appears to be the disruption of the cell membrane's integrity.[5][10] This leads to increased permeability and leakage of essential ions like K+, ultimately contributing to its antibacterial effect.[5] Furthermore, this compound has been shown to sensitize S. aureus to conventional antibiotics, suggesting a synergistic potential in combating resistant strains.[5][7]

Farnesal_Action_Staphylococcus This compound This compound Cell_Membrane S. aureus Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage K+ Ion Leakage Membrane_Disruption->Ion_Leakage Increased_Permeability Increased Permeability to Antibiotics Membrane_Disruption->Increased_Permeability Cell_Death Cell Death / Growth Inhibition Ion_Leakage->Cell_Death Increased_Permeability->Cell_Death Synergistic Effect with Antibiotics

This compound's mechanism of action on S. aureus.

The interaction of this compound with Pseudomonas aeruginosa is more complex. While it shows limited direct bactericidal activity against planktonic cells, it can interfere with the Pseudomonas quinolone signal (PQS) system, a key component of its quorum-sensing network.[6][11] This disruption can affect the production of virulence factors and biofilm formation.[6][11]

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparative studies, this guide provides detailed protocols for two fundamental assays used to evaluate the efficacy of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow A Prepare 2-fold serial dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe, no this compound) and negative (medium only) controls. B->C D Incubate the plate at the optimal temperature and duration for the specific microbe. C->D E Visually inspect for turbidity or use a plate reader to measure optical density. D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Workflow for MIC determination.

Protocol Details:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted (typically 2-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., by adjusting the turbidity to a 0.5 McFarland standard).[12]

  • Inoculation: Each well containing the this compound dilution is inoculated with the microbial suspension.[12]

  • Controls: A positive control well (containing the microorganism and broth without this compound) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[12]

Crystal Violet Assay for Biofilm Quantification

The crystal violet assay is a common method for quantifying the total biomass of a biofilm.

Biofilm_Assay_Workflow A Grow microbial biofilms in a 96-well plate with or without this compound. B After incubation, gently wash the wells with PBS to remove planktonic cells. A->B C Fix the biofilms (e.g., with methanol (B129727) or by heat). B->C D Stain the biofilms with 0.1% crystal violet solution. C->D E Wash away excess stain and allow the plate to dry. D->E F Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid). E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. F->G

Workflow for biofilm quantification.

Protocol Details:

  • Biofilm Growth: Microorganisms are cultured in a 96-well plate in a medium that promotes biofilm formation, with and without various concentrations of this compound.

  • Washing: After a set incubation period (e.g., 24-48 hours), the planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution like PBS.[13]

  • Fixation: The remaining adherent biofilm is fixed to the plate, often using methanol or by air-drying at a specific temperature.[13]

  • Staining: A solution of 0.1% crystal violet is added to each well to stain the biofilm biomass.[13]

  • Washing: Excess crystal violet is removed by washing with water.[13]

  • Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, such as 30% acetic acid or ethanol.[13]

  • Quantification: The amount of solubilized crystal violet, which is proportional to the biofilm biomass, is quantified by measuring the absorbance at a specific wavelength (typically around 570-595 nm) using a microplate reader.[13]

Conclusion

This compound demonstrates a remarkable diversity in its effects on different microbial species. Its well-established role in inhibiting C. albicans filamentation and biofilm formation contrasts with its membrane-disrupting activity against S. aureus and its more nuanced interference with quorum sensing in P. aeruginosa. This differential activity underscores the potential of this compound as a versatile tool in the development of novel therapeutic strategies. The provided data and protocols offer a valuable resource for researchers aiming to further explore and harness the antimicrobial and anti-biofilm properties of this intriguing molecule. Further investigation into the precise molecular targets of this compound in various pathogens will be crucial for its successful application in clinical settings.

References

Evaluating the Specificity of Farnesal in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of farnesal in various biological assays. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant signaling pathways, this document aims to be an essential resource for researchers investigating the biological activities of this isoprenoid aldehyde.

Quantitative Comparison of this compound and Related Molecules

The biological activity of this compound is often compared with its alcohol precursor, farnesol (B120207), and another related isoprenoid aldehyde, geranylgeranial. A key molecular target that distinguishes the activity of these molecules is aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in cellular metabolism and cancer.

MoleculeTarget EnzymeKm (µM)kcat/Km (min-1µM-1)Reference
This compound Human AKR1B102.59.1[1]
Geranylgeranial Human AKR1B100.98.3[1]

Table 1: Kinetic Parameters for the Reduction of this compound and Geranylgeranial by Human AKR1B10. This table summarizes the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) of human AKR1B10 with this compound and geranylgeranial as substrates.

Signaling Pathways Modulated by this compound Precursors

While direct studies on this compound's influence on signaling pathways are emerging, much of the current understanding is derived from research on its precursor, farnesol. Farnesol has been shown to modulate several key cellular signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][4] The conversion of farnesol to this compound by cellular dehydrogenases suggests that this compound may act as a downstream effector in these pathways.

Diagram 1: Isoprenoid Metabolism and AKR1B10 Activity

Metabolic conversion of farnesol and the role of AKR1B10. Farnesol Farnesol This compound This compound Farnesol->this compound Alcohol Dehydrogenase This compound->Farnesol AKR1B10 Farnesoic_Acid Farnesoic_Acid This compound->Farnesoic_Acid Aldehyde Dehydrogenase AKR1B10 AKR1B10

Caption: Farnesol is oxidized to this compound, which can be further oxidized or reduced back to farnesol by AKR1B10.

Diagram 2: Potential Signaling Pathways Influenced by this compound

Hypothesized signaling pathways affected by this compound, based on farnesol studies. This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: this compound is hypothesized to modulate key signaling pathways involved in cell fate and inflammation.

Experimental Protocols for Evaluating this compound Specificity

To rigorously assess the specificity of this compound in biological assays, a combination of enzymatic and cellular assays is recommended.

AKR1B10 Enzyme Activity Assay

This protocol is designed to determine the kinetic parameters of AKR1B10 with this compound as a substrate and to compare its activity with other related molecules.

Materials:

  • Recombinant human AKR1B10

  • This compound

  • Geranylgeranial (for comparison)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, prepare the reaction mixture containing assay buffer, NADPH (typically 0.2 mM), and the desired concentration of this compound.

  • Initiate the reaction by adding a known amount of recombinant AKR1B10.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat steps 2-5 for a range of this compound concentrations to determine Km and Vmax.

  • Perform the same assay with geranylgeranial and farnesol to compare their activities as substrates.

Diagram 3: Workflow for AKR1B10 Enzyme Assay

Workflow for determining the kinetic parameters of AKR1B10 with this compound. Prepare_Reagents Prepare Reagents (AKR1B10, this compound, NADPH, Buffer) Reaction_Mixture Prepare Reaction Mixture in Cuvette Prepare_Reagents->Reaction_Mixture Initiate_Reaction Initiate Reaction with AKR1B10 Reaction_Mixture->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Vary_Concentration Vary this compound Concentration Calculate_Velocity->Vary_Concentration Vary_Concentration->Reaction_Mixture Determine_Kinetics Determine Km and Vmax Vary_Concentration->Determine_Kinetics Workflow for CETSA to confirm this compound binding to AKR1B10 in cells. Cell_Treatment Treat Cells with this compound Heating Heat Cells at Various Temperatures Cell_Treatment->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Analyze Soluble AKR1B10 by Western Blot Centrifugation->Western_Blot Analyze_Stability Analyze Thermal Stability Shift Western_Blot->Analyze_Stability

References

Comparative Analysis of Cellular Proteomes: Farnesol vs. Farnesal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling and drug development, understanding the nuanced effects of structurally similar molecules is paramount. This guide provides a comparative overview of the proteomic consequences of treating cells with two such molecules: the sesquiterpenoid alcohol farnesol (B120207) and its corresponding aldehyde, farnesal.

While extensive research has illuminated the impact of farnesol on the cellular proteome and associated signaling pathways, a significant knowledge gap exists concerning the effects of this compound. This guide summarizes the current state of knowledge, presenting available quantitative proteomic data for farnesol and highlighting the dearth of similar information for this compound. This "known vs. unknown" comparison aims to equip researchers with the necessary context to design future studies aimed at elucidating the distinct and overlapping roles of these two related compounds.

Farnesol: A Modulator of Fungal and Mammalian Proteomes

Farnesol has been the subject of numerous proteomic studies, revealing its significant impact on diverse cellular processes across different organisms, most notably in the pathogenic yeast Candida albicans and in various mammalian cell lines.

Quantitative Proteomic Changes Induced by Farnesol in Candida albicans

A key study utilizing isobaric tags for relative and absolute quantitation (iTRAQ) identified 297 differentially expressed proteins in C. albicans cells exposed to farnesol (with a fold change > 1.5 and P < 0.05).[1][2] Of these, 238 proteins were upregulated, and 59 were downregulated.[1] These proteins are implicated in a wide range of cellular functions, as detailed in the table below.

Functional CategoryNumber of Differentially Expressed ProteinsKey Examples of Affected ProteinsDirection of Change
Metabolism 87ERG25 (methylsterol monooxygenase), ERG4 (delta 24(24(1))-sterol reductase)Downregulated
Enzymes in central carbon metabolismVaried
Oxidative Phosphorylation 6Various proteasesDownregulated
Protein Synthesis & Folding Not specifiedChaperones, heat shock proteinsUpregulated
Response to Stress Not specifiedAntioxidative enzymesUpregulated
Actin Cytoskeleton Reorganization Not specifiedActin-related proteinsUpregulated

Table 1: Summary of quantitative proteomic changes in Candida albicans treated with farnesol. Data compiled from a study identifying 297 differentially expressed proteins.[1][2]

Signaling Pathways Modulated by Farnesol

Proteomic and other molecular studies have identified several key signaling pathways that are significantly affected by farnesol treatment in both fungal and mammalian cells.

In Candida albicans, farnesol is known to interfere with the Ras1-cAMP signaling pathway, which is crucial for the yeast-to-hyphal transition, a key virulence factor.[3]

In mammalian cells, particularly cancer cell lines, farnesol has been shown to modulate critical oncogenic signaling pathways. Notably, it can downregulate the PI3K/Akt and MAPK/ERK signaling cascades, leading to the induction of apoptosis.[4][5] Farnesol treatment has been associated with an increase in the expression of pro-apoptotic proteins like p53, Bax, and cleaved caspase-3, and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[4][5]

Farnesol_Signaling_Pathways cluster_mammalian Mammalian Cell cluster_fungal Fungal Cell (C. albicans) Farnesol_M Farnesol PI3K PI3K Farnesol_M->PI3K MAPK MAPK/ERK Farnesol_M->MAPK p53 p53 Farnesol_M->p53 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis_M Apoptosis MAPK->Apoptosis_M Bax Bax p53->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis_M Bcl2->Apoptosis_M Farnesol_F Farnesol Ras1 Ras1 Farnesol_F->Ras1 cAMP cAMP Pathway Ras1->cAMP Hyphal_Growth Hyphal Growth cAMP->Hyphal_Growth

Caption: Signaling pathways affected by farnesol.

This compound: The Unexplored Counterpart

In stark contrast to farnesol, there is a notable absence of published research on the global proteomic or transcriptomic effects of this compound. This lack of data prevents a direct comparison of the cellular responses to these two molecules.

Metabolic Interconversion: A Potential Link

Farnesol and this compound are metabolically linked through oxidation-reduction reactions. In some organisms, farnesol can be oxidized to this compound by alcohol dehydrogenases, and this compound can be reduced back to farnesol.[6] This interconversion is a key step in the biosynthesis of juvenile hormone in insects. While this metabolic relationship suggests that the two compounds could potentially have overlapping biological effects, the extent to which this occurs in different cell types is unknown.

In mammals, farnesol can be catabolized to this compound and subsequently to farnesoic acid.[6] However, in C. albicans, evidence suggests the absence of a farnesol salvage pathway, which would convert farnesol to farnesyl pyrophosphate.[7] The direct metabolic fate of exogenous farnesol and its potential conversion to this compound in this organism remain to be fully elucidated.

Farnesol_Farnesal_Metabolism Farnesol Farnesol This compound This compound Farnesol->this compound Oxidation (Alcohol Dehydrogenase) This compound->Farnesol Reduction Farnesoic_Acid Farnesoic Acid This compound->Farnesoic_Acid Oxidation

Caption: Metabolic relationship of farnesol and this compound.

Experimental Protocols for Comparative Proteomics

To facilitate future research aimed at filling the knowledge gap on this compound's effects and enabling a direct comparison with farnesol, a detailed experimental workflow for quantitative proteomics is provided below. This protocol is based on the successful application of iTRAQ labeling followed by LC-MS/MS analysis.

General Workflow for Quantitative Proteomics

Proteomics_Workflow start Cell Culture with Farnesol vs. This compound lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Peptide Labeling (e.g., iTRAQ) digestion->labeling pooling Sample Pooling labeling->pooling fractionation Peptide Fractionation (LC) pooling->fractionation ms Mass Spectrometry (MS/MS) fractionation->ms analysis Data Analysis and Protein Identification/Quantification ms->analysis

Caption: Experimental workflow for proteomics.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells to the desired confluence.

  • Treat cells with farnesol, this compound, or a vehicle control at appropriate concentrations and for a predetermined duration. It is crucial to establish the optimal, non-lethal concentrations for each compound through preliminary cytotoxicity assays.

2. Protein Extraction:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to ensure protein integrity.

  • Quantify the total protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading.

3. Protein Digestion:

  • Take an equal amount of protein from each sample.

  • Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

  • Alkylate the cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

4. iTRAQ Labeling:

  • Resuspend the peptide digests in the iTRAQ dissolution buffer.

  • Label the peptides from each condition (e.g., control, farnesol-treated, this compound-treated) with a different isobaric tag according to the manufacturer's protocol.

5. Sample Pooling and Cleanup:

  • Combine the differentially labeled peptide samples into a single tube.

  • Desalt the pooled sample using a C18 solid-phase extraction column to remove interfering substances.

6. Peptide Fractionation and LC-MS/MS Analysis:

  • Fractionate the complex peptide mixture using liquid chromatography (LC), typically strong cation exchange (SCX) or high-pH reversed-phase chromatography, to reduce sample complexity.

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Process the raw MS/MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).

  • Search the spectra against a relevant protein database to identify the peptides and, by inference, the proteins.

  • Quantify the relative abundance of proteins between the different conditions by comparing the reporter ion intensities from the iTRAQ tags.

  • Perform statistical analysis to identify proteins that are significantly differentially expressed.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the proteomic consequences of farnesol treatment in various cellular contexts. However, the complete absence of similar data for this compound represents a critical gap in our knowledge. Given their structural similarity and metabolic relationship, it is plausible that this compound may exert both unique and overlapping effects on the cellular proteome compared to farnesol.

Future research should prioritize conducting comprehensive, quantitative proteomic studies on this compound-treated cells. Such studies, following rigorous experimental protocols as outlined in this guide, will be instrumental in building a complete picture of the cellular responses to these related molecules. This will not only advance our fundamental understanding of cellular signaling but also hold significant promise for the development of novel therapeutic strategies targeting the pathways modulated by these compounds.

References

Assessing the Off-Target Effects of Farnesal in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesal, a naturally occurring sesquiterpenoid, has garnered significant interest in biomedical research for its potential therapeutic applications, including anticancer and anti-inflammatory properties. However, a thorough understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comprehensive comparison of this compound with its structural analogs, geraniol (B1671447) and perillyl alcohol, focusing on their off-target effects in cellular models. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to aid researchers in designing and interpreting their studies.

Comparative Analysis of this compound and its Alternatives

This compound, geraniol, and perillyl alcohol are all isoprenoids with related structures but differ in the number of isoprene (B109036) units and the presence of a cyclic moiety. These structural differences can influence their biological activity, including their off-target interactions. In general, studies have shown that this compound is often more potent in its biological effects compared to geraniol and perillyl alcohol.[1]

Cytotoxicity in Cancer Cell Lines

A primary on-target effect of these isoprenoids is the induction of cytotoxicity in cancer cells. However, the potency can vary significantly across different cell lines, which can be indicative of differing off-target interactions. This compound generally exhibits lower IC50 values, indicating higher potency, compared to geraniol and perillyl alcohol in several cancer cell lines.[1][2][3] For instance, in murine B16 melanoma cells, the IC50 for this compound was 45 µM, whereas for geraniol it was significantly higher at 160 µM.[2] In human glioblastoma U87 cells, this compound also demonstrated greater potency than perillyl alcohol and geraniol.[4]

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound B16 (murine)Melanoma45[2]
U87 (human)Glioblastoma~1110 (estimated from 1500 µM inhibition)[4]
A549 (human)Lung Carcinoma4.5 (control), ~70 (nebulized)[5]
H460 (human)Lung Carcinoma~35 (nebulized)[5]
Geraniol B16 (murine)Melanoma160[2]
U87 (human)Glioblastoma>1500[4]
Perillyl Alcohol U87 (human)Glioblastoma~1974 (estimated from 1500 µM inhibition)[4]

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Alternatives in Various Cancer Cell Lines.

Key Off-Target Assessment Experiments and Methodologies

To thoroughly assess the off-target effects of this compound and its analogs, a multi-pronged approach employing a battery of in vitro assays is recommended.

Cell Viability Assays (MTT/XTT)

These assays are fundamental for determining the cytotoxic effects of a compound on different cell lines, including both cancerous and healthy cells. A significant difference in cytotoxicity between target and non-target cells can indicate potential off-target effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or its analogs for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Profiling

Many small molecules exhibit off-target effects by inhibiting various protein kinases. A broad-panel kinase inhibition assay can identify unintended kinase targets of this compound.

Experimental Protocol: Kinase Profiling Assay (Example using a commercial service)

  • Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) to a kinase profiling service.

  • Assay Performance: The service will screen the compound against a panel of hundreds of kinases (e.g., using radiometric or fluorescence-based assays).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Significant inhibition (e.g., >50%) of any kinase other than the intended target is considered an off-target effect. Follow-up dose-response studies should be performed to determine the IC50 for any identified off-target kinases.

Studies have suggested that this compound can inhibit the PI3K signaling pathway and ERK phosphorylation, while geraniol and perillyl alcohol showed no effect on ERK phosphorylation in glioblastoma cells.[4]

Nuclear Receptor Activation Assays (FXR & PPAR)

This compound and its analogs have been reported to interact with nuclear receptors such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), which can lead to widespread changes in gene expression.

Experimental Protocol: Luciferase Reporter Assay for Nuclear Receptor Activation

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the nuclear receptor (e.g., FXR or PPAR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound or its analogs for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold activation relative to the vehicle control. Determine the EC50 value for receptor activation.

Farnesol (B120207) has been reported to activate FXR and PPARs, although its potency and the directness of this interaction are still under investigation and may be cell-type dependent.[1]

Gene Expression Profiling (RNA-Seq)

Transcriptomic analysis provides a global view of the cellular pathways affected by a compound, revealing potential off-target effects at the gene expression level.

Experimental Protocol: RNA-Sequencing

  • Cell Treatment and RNA Extraction: Treat cells with this compound or its analogs at a relevant concentration (e.g., IC50) for a specified time. Extract total RNA from the cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and sequence them using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the compound.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes to identify the cellular pathways that are most significantly affected.

A study on human lung adenocarcinoma cells revealed that farnesol treatment enhances the expression of genes involved in the endoplasmic reticulum (ER) stress response.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Farnesal_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Inhibition Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest CellCycleArrest This compound->CellCycleArrest FXR FXR This compound->FXR Activation? PPAR PPAR This compound->PPAR Activation? p21_p27 p21/p27 CellCycleArrest->p21_p27 Upregulation GeneExpression Altered Gene Expression FXR->GeneExpression PPAR->GeneExpression

Caption: Potential signaling pathways modulated by this compound.

Off_Target_Workflow cluster_screening Initial Screening cluster_profiling Off-Target Profiling cluster_validation Validation CellViability Cell Viability Assays (MTT/XTT) KinaseProfiling Kinase Inhibition Profiling CellViability->KinaseProfiling NuclearReceptor Nuclear Receptor Activation Assays CellViability->NuclearReceptor GeneExpression Gene Expression Profiling (RNA-Seq) CellViability->GeneExpression DoseResponse Dose-Response Studies KinaseProfiling->DoseResponse NuclearReceptor->DoseResponse MechanismStudies Mechanistic Studies GeneExpression->MechanismStudies

References

Validating the Role of Farnesal in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of farnesal's performance in specific signaling pathways against alternative molecules, supported by experimental data and detailed methodologies. This compound, an acyclic sesquiterpene alcohol, and its related aldehyde form, this compound, are known to play significant roles in a variety of cellular processes. This document aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the function of these molecules in cell signaling.

This compound's Multifaceted Role in Cellular Signaling

This compound and its more extensively studied alcohol form, farnesol (B120207), have been identified as key regulators in several critical signaling cascades. These molecules are not only involved in fundamental cellular processes but also exhibit potential as therapeutic agents. Farnesol is a known inducer of apoptosis in various cancer cell lines and has been shown to inhibit tumor growth.[1] Its mechanisms of action are diverse and include the regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, and the activation of nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs).[2]

Furthermore, farnesol has been demonstrated to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[2] It also modulates key inflammatory and cell survival pathways, including the NF-κB and MAPK signaling cascades.[2][3] In the context of the immune system, farnesol, a quorum-sensing molecule produced by the fungus Candida albicans, has been shown to have immunomodulatory effects on human dendritic cells.[3] Recent studies have also highlighted farnesol's ability to inhibit the PI3K/Akt signaling pathway, a critical cascade for cell growth and survival.[1][4]

Comparative Analysis of Farnesol and Related Molecules

To effectively validate the role of this compound in a specific signaling pathway, it is crucial to compare its activity with that of structurally or functionally related molecules. While specific comparative quantitative data for this compound itself is limited in the readily available literature, studies on farnesol provide a strong foundation. Other isoprenoids like geraniol (B1671447) and perillyl alcohol are often studied alongside farnesol for their similar effects on cell proliferation and apoptosis.[2]

Table 1: Comparative Effects of Farnesol and Related Isoprenoids on Cancer Cell Viability

CompoundCell LineAssayEndpointConcentration (µM)ResultReference
FarnesolH460 (Lung Carcinoma)MTT AssayCell Viability120~100% loss of viability[1]
FarnesolCALU6 (Lung Carcinoma)MTT AssayCell Viability>120Significant reduction[1]
GeraniolVariousProliferation AssaysGrowth InhibitionVariesInhibits proliferation[2]
Perillyl AlcoholVariousApoptosis AssaysApoptosis InductionVariesInduces apoptosis[2]

Experimental Protocols for Validating this compound's Role

Validating the function of a small molecule like this compound in a signaling pathway requires a multi-pronged approach employing a variety of biochemical and cell-based assays.

Western Blotting for Phosphorylated Signaling Proteins

This technique is fundamental for determining the activation state of key proteins within a signaling cascade.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human renal proximal tubule epithelial cells - RPTECs) at a suitable density and allow them to adhere overnight. Starve the cells in a serum-free medium for 24 hours to reduce basal signaling activity. Treat the cells with this compound (or farnesol encapsulated in a delivery vehicle like small unilamellar vesicles (SUVs) to overcome solubility issues) at various concentrations for a specified time course.[4] A positive control (e.g., a known activator of the pathway like TNF-α/IL-1β) and a vehicle control (e.g., empty SUVs) should be included.[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p85 subunit of PI3K, phospho-Akt, phospho-ERK).[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Reporter Gene Assays for Transcription Factor Activity

To assess the impact of this compound on the transcriptional activity of downstream effectors in a signaling pathway (e.g., NF-κB, PPAR), a reporter gene assay is highly effective.

Detailed Methodology:

  • Plasmid Constructs: Use a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element). A control plasmid (e.g., Renilla luciferase) should be co-transfected to normalize for transfection efficiency.

  • Cell Transfection: Transfect the cells with the reporter and control plasmids using a suitable transfection reagent.

  • Cell Treatment: After allowing for protein expression (typically 24 hours), treat the cells with this compound, a positive control, and a vehicle control.

  • Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

In Vitro Kinase Assays

To determine if this compound directly inhibits a specific kinase in the pathway, an in vitro kinase assay can be performed.

Detailed Methodology:

  • Reagents: Obtain the purified, active form of the kinase of interest, a specific substrate for the kinase, and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Reaction Setup: In a reaction buffer, combine the kinase, its substrate, and varying concentrations of this compound or a known inhibitor (positive control).

  • Kinase Reaction: Initiate the reaction by adding the [γ-³²P]ATP and incubate at the optimal temperature for the kinase.

  • Detection of Substrate Phosphorylation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Data Analysis: Quantify the amount of incorporated radiolabel to determine the kinase activity at each this compound concentration and calculate the IC50 value.

Visualizing Signaling Pathways and Workflows

Clear and accurate diagrams are essential for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.

Farnesol_Signaling_Pathways Farnesol Farnesol HMG_CoA_Reductase HMG-CoA Reductase Farnesol->HMG_CoA_Reductase inhibits Nuclear_Receptors Nuclear Receptors (FXR, PPARs) Farnesol->Nuclear_Receptors activates ER_Stress_UPR ER Stress / UPR Farnesol->ER_Stress_UPR induces PI3K_Akt_Pathway PI3K/Akt Pathway Farnesol->PI3K_Akt_Pathway inhibits NFkB_Pathway NF-κB Pathway Farnesol->NFkB_Pathway modulates MAPK_Pathway MAPK Pathway Farnesol->MAPK_Pathway modulates Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Inflammation Inflammation Nuclear_Receptors->Inflammation regulates Apoptosis Apoptosis ER_Stress_UPR->Apoptosis Cell_Growth_Survival Cell Growth & Survival PI3K_Akt_Pathway->Cell_Growth_Survival promotes NFkB_Pathway->Apoptosis regulates NFkB_Pathway->Inflammation MAPK_Pathway->Apoptosis regulates Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Phosphorylation Levels analysis->end

References

A Comparative Guide to the Metabolic Stability of Farnesal and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of farnesal and its related analogs. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics, as metabolic stability significantly influences their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This document summarizes key metabolic pathways, presents available quantitative data, and provides detailed experimental protocols for assessing metabolic stability.

Introduction to this compound and its Analogs

This compound is a naturally occurring acyclic sesquiterpenoid aldehyde. It is an important intermediate in the biosynthesis of various biologically active molecules. Both this compound and its alcohol precursor, farnesol (B120207), along with other derivatives, have garnered interest in drug discovery for their potential anti-cancer, anti-inflammatory, and quorum-sensing inhibitory activities. However, their therapeutic potential is intrinsically linked to their metabolic stability. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of active or toxic metabolites is also a critical consideration.

Metabolic Pathways of this compound and Related Compounds

The metabolism of this compound is closely intertwined with that of farnesol. The primary metabolic transformations involve oxidation and reduction reactions, as well as conjugation.

1. Oxidation-Reduction of the Aldehyde/Alcohol Group:

  • Farnesol to this compound: Farnesol is readily oxidized to this compound by alcohol dehydrogenases (ADHs).[1][2]

  • This compound to Farnesoic Acid: this compound is further oxidized to farnesoic acid by aldehyde dehydrogenases (ALDHs).[3]

  • This compound to Farnesol: The reduction of this compound back to farnesol can be catalyzed by aldo-keto reductases (AKRs), which may serve as a mechanism to mitigate this compound toxicity.[1]

2. Cytochrome P450-Mediated Metabolism: While direct and extensive data on this compound's CYP-mediated metabolism is limited, the metabolism of its precursor, farnesol, has been studied. Farnesol undergoes hydroxylation primarily by CYP2E1 and CYP2C19.[4] It is plausible that this compound and its analogs are also substrates for various CYP enzymes.

3. Conjugation (Phase II Metabolism): Farnesol is known to be a substrate for glucuronidation, a major Phase II metabolic pathway, by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7.[5] This process increases the water solubility of the compound, facilitating its excretion. It is likely that this compound and its hydroxylated metabolites can also undergo conjugation.

Comparative Metabolic Stability Data

Direct comparative studies on the metabolic stability of a wide range of this compound analogs are scarce in publicly available literature. The following table summarizes the known metabolic pathways for this compound and its immediate precursor and metabolite, which can be used to infer relative stability. A compound that is a substrate for multiple high-turnover enzymes is generally expected to have lower metabolic stability.

CompoundKey Metabolic PathwaysPrimary Enzymes InvolvedPotential for Rapid Clearance
Farnesol Oxidation to FarnesalHydroxylationGlucuronidationAlcohol Dehydrogenase (ADH)CYP2E1, CYP2C19UGT1A1, UGT2B7High
This compound Oxidation to Farnesoic AcidReduction to FarnesolAldehyde Dehydrogenase (ALDH)Aldo-keto Reductase (AKR)Moderate to High
Farnesoic Acid Further oxidationAldehyde Dehydrogenase IIIModerate
Farnesyl Acetate Hydrolysis to FarnesolEsterasesHigh

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of a test compound, such as this compound or its analogs, using liver microsomes. This assay primarily assesses Phase I metabolic stability.

Materials:

  • Test compound and positive controls (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Pooled human liver microsomes (or from other species of interest)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard for quenching the reaction and protein precipitation

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, thaw the liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (k / microsomal protein concentration).

Visualizations

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Compound Stocks inc2 Add Test Compound prep1->inc2 prep2 Thaw Liver Microsomes prep3 Prepare Microsomal Suspension inc1 Add Microsomes to Plate prep3->inc1 prep4 Prepare NADPH System inc4 Initiate with NADPH prep4->inc4 inc1->inc2 inc3 Pre-incubate at 37°C inc2->inc3 inc3->inc4 inc5 Time-point Sampling & Quenching inc4->inc5 ana1 Centrifuge and Collect Supernatant inc5->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Data Processing ana2->ana3 ana4 Calculate t1/2 and CLint ana3->ana4

Caption: Workflow for in vitro metabolic stability assessment.

Signaling Pathways Modulated by Farnesol/Farnesal

Farnesol, the precursor to this compound, is known to modulate several key signaling pathways, including those regulated by nuclear receptors such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] It also impacts the MAPK and NF-κB signaling cascades.[8][9] Given the close metabolic relationship, it is plausible that this compound has similar or overlapping effects on these pathways.

signaling_pathway cluster_nuclear Nuclear Receptors cluster_cytoplasmic Cytoplasmic Signaling cluster_response Cellular Response This compound This compound / Farnesol FXR FXR This compound->FXR PPARs PPARs This compound->PPARs MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Gene Gene Expression (Metabolism, Inflammation) FXR->Gene PPARs->Gene Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation NFkB->Gene

Caption: Key signaling pathways modulated by farnesol and potentially this compound.

Conclusion

The metabolic stability of this compound and its analogs is a complex interplay of various enzymatic pathways. While direct comparative data is limited, an understanding of the metabolism of the parent compound, farnesol, provides a strong foundation for predicting the metabolic fate of this compound and its derivatives. The primary routes of metabolism include oxidation to farnesoic acid and reduction back to farnesol, with subsequent conjugation likely playing a significant role in clearance. For drug development programs utilizing this compound-based scaffolds, a thorough in vitro metabolic stability assessment, as outlined in this guide, is a critical step in lead optimization and candidate selection. Further research is warranted to elucidate the specific metabolic pathways of a broader range of this compound analogs to better predict their in vivo behavior.

References

Safety Operating Guide

Proper Disposal Procedures for Farnesal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Farnesal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance that can cause skin irritation and allergic reactions and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must be managed as hazardous waste in accordance with institutional policies and local, state, and federal regulations.[2][5][6]

Immediate Safety and Spill Response

Before handling this compound, it is crucial to be prepared for accidental spills. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

In the event of a spill:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of vapors.[1][7]

  • Eliminate Ignition Sources: Although this compound has a relatively high flash point, it is combustible.[1][8] Remove any nearby ignition sources as a precaution.[7]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][2]

  • Collect Waste: Carefully collect the absorbent material contaminated with this compound and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][2]

  • Clean the Area: Decontaminate the spill surface to ensure no residue remains.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1]

Step-by-Step this compound Disposal Protocol

Disposing of this compound and its associated waste must be done through a licensed professional waste disposal service.[2] Never discharge this compound or its solutions into the sewer system or dispose of it in regular trash.[5][9]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, paper towels), in a designated hazardous waste container.

  • The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[6] Keep the container closed except when adding waste.[5][10][11]

  • Do not mix this compound waste with incompatible chemicals. It is good practice to collect halogenated and non-halogenated solvent wastes separately.[11]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Note any other constituents in the container.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Ensure the SAA is away from general traffic and that incompatible waste containers are physically separated or stored with secondary containment.[6]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[5]

  • Follow all institutional procedures for waste accumulation time limits and quantity restrictions. For acutely toxic wastes (P-listed), regulations can be as strict as accumulating a maximum of one quart before requiring removal.[5]

4. Empty Container Disposal:

  • A container that has held this compound is considered hazardous waste.

  • To render the container "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or another non-halogenated solvent) that can dissolve this compound.[10][11]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[10][11]

  • Once triple-rinsed, deface or remove the original labels from the container before disposing of it as regular solid waste or recycling, in accordance with institutional policy.[10]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is important for safety and handling considerations.

PropertyValueSource
Flash Point 96 °C / 204.8 °F[8][12]
Boiling Point 149 °C / 300.2 °F @ 4-5 mmHg[8]
Specific Gravity ~0.887 g/cm³[8]
Oral LD50 (Rat) 20,000 mg/kg[13]
Dermal LD50 (Rat) 15,000 mg/kg[13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Farnesal_Disposal_Workflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_disposal Disposal & Final Steps cluster_spill Spill Scenario start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill spill_kit Ensure Spill Kit is Accessible ppe->spill_kit generation This compound Waste Generated (Unused chemical, contaminated items) spill_kit->generation container Collect in a Designated, Labeled, Closed Hazardous Waste Container generation->container segregate Segregate from Incompatible Wastes container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs empty_cont Empty Container? contact_ehs->empty_cont triple_rinse Triple-Rinse Container empty_cont->triple_rinse Yes end End empty_cont->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_cont Dispose of Defaced Container as Regular Trash collect_rinsate->dispose_cont dispose_cont->end contain Contain with Inert Absorbent spill->contain collect_spill Collect Contaminated Material into Waste Container contain->collect_spill collect_spill->container

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Farnesal in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

This compound Safety Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance Pale yellow to yellow clear liquid[2]
Boiling Point 126-129 °C at 3.5 mmHg
Density 0.890-0.900 g/mL at 25 °C
Flash Point > 100 °C (> 212 °F) - closed cup[2]
Solubility Insoluble in water; soluble in oils and ethanol.
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.[1]
Permissible Exposure Limit (PEL) Not established[3]
Threshold Limit Value (TLV) Not established[3][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Hand Protection: Wear chemical-resistant gloves such as butyl rubber or nitrile. Latex or polyvinyl chlorides are not effective. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]

  • Eye and Face Protection: Use splash-proof safety goggles and a face shield to protect against splashes.[5]

  • Skin and Body Protection: A lab coat, buttoned to its full length with sleeves of sufficient length to prevent skin exposure, is required. For larger quantities or in case of a splash risk, consider an apron or gown made of an impervious material.[5]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying or air-supplying respirator must be used.[5]

Experimental Protocols: Handling and Storage

Follow these step-by-step procedures for the safe handling and storage of this compound in a laboratory environment.

Preparation and Handling
  • Work Area Preparation: Ensure the work area is clean and uncluttered. All handling of this compound should be conducted within a certified chemical fume hood.[5]

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed above.

  • Chemical Handling:

    • Avoid direct contact with skin and eyes.

    • Do not inhale vapors.

    • Use the smallest amount of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent leakage and evaporation.

  • Store on lower shelves or in designated chemical storage cabinets.

Operational and Disposal Plans

Spill Response
  • Minor Spills (within a chemical fume hood):

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbent material into a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills (outside a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[6] Do not pour this compound down the drain or dispose of it in regular trash.[6]

Safety Workflow

The following diagram illustrates the key decision points and steps for safely handling this compound.

Farnesal_Safety_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound assess_hazards Assess Hazards (SDS Review) start->assess_hazards ppe_check Don Appropriate PPE assess_hazards->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood handling_ops Perform Experiment fume_hood->handling_ops spill Spill Occurs? handling_ops->spill minor_spill Minor Spill Protocol spill->minor_spill Yes (Minor) major_spill Major Spill Protocol (Evacuate & Alert EHS) spill->major_spill Yes (Major) waste_collection Collect Waste in Labeled Container spill->waste_collection No minor_spill->handling_ops Cleanup Complete end End major_spill->end disposal Dispose via EHS waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farnesal
Reactant of Route 2
Reactant of Route 2
Farnesal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.